molecular formula C29H36O10 B1663907 10-deacetylbaccatin III CAS No. 32981-86-5

10-deacetylbaccatin III

Cat. No.: B1663907
CAS No.: 32981-86-5
M. Wt: 544.6 g/mol
InChI Key: YWLXLRUDGLRYDR-ZHPRIASZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-deacetylbaccatin III is a tetracyclic diterpenoid and a secondary alpha-hydroxy ketone. It is functionally related to a baccatin III.
This compound has been reported in Taxus sumatrana, Taxus cuspidata, and other organisms with data available.
structure given in first source

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXLRUDGLRYDR-ZHPRIASZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865659
Record name 10-Deacetylbaccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32981-86-5
Record name 10-Deacetylbaccatin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32981-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetylbaccatin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Deacetylbaccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-DEACETYLBACCATIN III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K6EWW2Z45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 10-Deacetylbaccatin III: Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylbaccatin III (10-DAB) is a naturally occurring diterpenoid taxane of significant interest to the pharmaceutical industry. It serves as a crucial precursor for the semi-synthesis of the widely used anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®)[1][2][3]. The use of 10-DAB, which is more abundant in renewable parts of the yew tree than paclitaxel itself, provides a more sustainable and economically viable route for the production of these life-saving chemotherapeutic agents[3][4]. This technical guide provides an in-depth overview of the natural sources of 10-DAB, its abundance in various Taxus species, and detailed methodologies for its extraction, purification, and quantification.

Natural Sources of this compound

The primary natural sources of this compound are various species of the yew tree, belonging to the genus Taxus[5]. While 10-DAB can be found in different parts of the tree, including the bark, stems, and roots, it is most abundantly and renewably sourced from the needles and twigs[1][6][7]. This makes the harvesting of 10-DAB precursors less destructive to the slow-growing yew populations compared to the historical practice of harvesting bark for direct paclitaxel extraction[8].

Several species of Taxus are known to produce 10-DAB, with varying concentrations. These include:

  • Taxus baccata (European Yew)[1][9][10][11]

  • Taxus brevifolia (Pacific Yew)[1][5]

  • Taxus canadensis (Canadian Yew)[8]

  • Taxus chinensis (Chinese Yew)[2]

  • Taxus cuspidata (Japanese Yew)[6]

  • Taxus × media (Anglojap Yew)[6]

  • Taxus yunnanensis [6]

In addition to whole plants, plant cell cultures of various Taxus species have been explored as a sustainable and controlled alternative for the production of 10-DAB and other taxanes[1][5].

Abundance of this compound

The concentration of 10-DAB varies significantly depending on the Taxus species, the specific part of the plant, the age of the tree, the season of harvest, and the geographical location. The following tables summarize the quantitative data on 10-DAB abundance from various studies.

Table 1: Abundance of this compound in Needles/Leaves of Various Taxus Species

Taxus SpeciesAbundance of 10-DABUnitsReference(s)
Taxus baccata40µg/g DW[1][5]
Taxus baccataup to 297mg/kg fresh needles[9]
Taxus baccata718mg/kg (with methanol as entrainer in SFE)[9]
Taxus baccata0.08%[11]
Taxus brevifolia4µg/g DW[1][5]
Taxus chinensis0.50 - 3.00mg/g[2]
Taxus × media0.08 - 0.15% (in 15-year-old trees)[6]
Taxus × media~1.47% (in extracts)[6]

Table 2: Abundance of this compound in Other Plant Parts and Cell Cultures

Taxus SpeciesPlant Part / CultureAbundance of 10-DABUnitsReference(s)
Taxus baccataTwigs--[12]
Taxus × mediaBarkHigher than in leaves and twigs-[6]
Taxus brevifoliaCell Suspension Culture110µg/L[1][5]
Taxus baccataCell Suspension Culture1µg/L[1][5]

Biosynthesis of this compound

This compound is an intermediate in the complex biosynthetic pathway of paclitaxel. The pathway begins with the cyclization of geranylgeranyl diphosphate to form the taxane skeleton. A series of subsequent enzymatic reactions, including hydroxylations and acetylations, lead to the formation of 10-DAB. A key final step in the formation of the paclitaxel core structure is the acetylation of 10-DAB at the C10 position by the enzyme this compound-10-O-acetyltransferase (DBAT) to yield baccatin III[4][13][14][15][16][17].

Taxol_Biosynthesis_to_10DAB GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase Taxadien_5a_yl_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate Taxadien-5α-ol-O-acetyltransferase (TAT) Intermediate_Taxoids Multiple Intermediate Taxoids (Hydroxylations & Acylations) Taxadien_5a_yl_acetate->Intermediate_Taxoids Multiple Enzymatic Steps Ten_DAB This compound Intermediate_Taxoids->Ten_DAB Taxane 2α-O-benzoyltransferase (TBT) & others Baccatin_III Baccatin III Ten_DAB->Baccatin_III This compound-10-O-acetyltransferase (DBAT)

Simplified Biosynthetic Pathway to this compound.

Experimental Protocols

Extraction of this compound from Taxus Needles

This protocol is a composite of common solvent extraction methods described in the literature[10][11][18][19].

Materials:

  • Dried and ground Taxus needles

  • Methanol or 80% Ethanol

  • Dichloromethane or Ethyl Acetate

  • Acetonitrile

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Stirring apparatus

Procedure:

  • Maceration/Reflux Extraction:

    • Pulverize dried Taxus needles to a fine powder.

    • Suspend the powdered plant material in a suitable solvent (e.g., 80% ethanol or methanol) at a ratio of approximately 1:5 to 1:10 (w/v).

    • Stir the mixture for several hours (e.g., 5-12 hours) at room temperature or perform reflux extraction for a shorter duration (e.g., 3-5 hours)[18][19].

    • Repeat the extraction process 2-3 times for exhaustive extraction.

  • Filtration and Concentration:

    • Filter the combined extracts through a filter paper to remove solid plant material.

    • Concentrate the filtrate under vacuum using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in water or an aqueous solution.

    • Perform liquid-liquid extraction with a water-immiscible organic solvent such as dichloromethane or ethyl acetate (repeat 3 times)[10][11].

    • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Evaporation and Crude Product Precipitation:

    • Evaporate the organic solvent under vacuum to yield a viscous residue.

    • Dissolve the residue in a minimal amount of a solvent in which 10-DAB is soluble but impurities are less so (e.g., acetonitrile)[10].

    • Allow the solution to stand, cool (e.g., to 0°C), and crystallize to obtain the crude 10-DAB product[10].

  • Recrystallization for Purification:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to induce recrystallization of purified 10-DAB.

    • Collect the crystals by filtration and dry under vacuum.

Extraction_Workflow Start Dried & Ground Taxus Needles Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Vacuum Concentration Filtration1->Concentration1 Partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane) Concentration1->Partitioning Concentration2 Evaporation of Organic Phase Partitioning->Concentration2 Crystallization Precipitation/Crystallization (from Acetonitrile) Concentration2->Crystallization Recrystallization Recrystallization (from Methanol) Crystallization->Recrystallization End Purified 10-DAB Recrystallization->End

General Workflow for the Extraction and Purification of 10-DAB.
Quantification of this compound by HPLC

This protocol is based on methodologies described for the analysis of taxanes in Taxus extracts[12][20][21][22].

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 10-DAB analytical standard

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of 10-DAB standard in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the crude or purified extract containing 10-DAB.

    • Dissolve the sample in a known volume of the mobile phase or methanol.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water[23].

    • Flow Rate: 1.0 mL/min[21].

    • Detection Wavelength: 227 nm or 230 nm[21][23].

    • Injection Volume: 20 µL[21].

    • Column Temperature: 25°C[21].

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the 10-DAB peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of 10-DAB in the sample by interpolating its peak area on the calibration curve.

HPLC_Quantification_Workflow Start Prepare 10-DAB Standards & Samples HPLC_System HPLC System Setup (C18 Column, UV Detector) Start->HPLC_System Inject_Standards Inject Standard Solutions HPLC_System->Inject_Standards Inject_Sample Inject Prepared Sample HPLC_System->Inject_Sample Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Standards->Calibration_Curve Quantification Quantify 10-DAB in Sample (using Calibration Curve) Calibration_Curve->Quantification Data_Analysis Identify & Integrate 10-DAB Peak Inject_Sample->Data_Analysis Data_Analysis->Quantification End Report Concentration Quantification->End

Workflow for HPLC Quantification of this compound.

Conclusion

This compound remains a cornerstone in the sustainable production of essential taxane-based anticancer drugs. A thorough understanding of its natural sources, abundance, and the methods for its isolation and quantification is vital for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development. The methodologies outlined in this guide provide a comprehensive framework for the efficient extraction and analysis of this valuable pharmaceutical precursor from Taxus species. Further research into optimizing extraction techniques and exploring alternative sources, such as engineered microbial systems, will continue to be of great importance.

References

The Cornerstone of a Chemotherapy Revolution: A Technical Guide to 10-Deacetylbaccatin III in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer chemotherapy was irrevocably altered by the discovery and utilization of taxanes. At the heart of this revolution lies 10-deacetylbaccatin III (10-DAB III), a naturally occurring diterpenoid compound. Initially overshadowed by its renowned successor, paclitaxel (Taxol®), 10-DAB III has emerged as a pivotal molecule in oncology drug development. Its discovery in the needles and twigs of the European yew, Taxus baccata, offered a sustainable and high-yield alternative to the destructive harvesting of the Pacific yew for paclitaxel extraction. This technical guide provides an in-depth exploration of the discovery, history, and profound impact of this compound in cancer research, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes.

Discovery and Historical Significance

The story of this compound is intrinsically linked to the development of paclitaxel. In the 1960s, as part of a large-scale screening of natural products by the National Cancer Institute, paclitaxel was isolated from the bark of the Pacific yew, Taxus brevifolia, and its potent anticancer activity was identified. However, the low yield of paclitaxel from this slow-growing tree, coupled with the environmental concerns of harvesting, presented a significant supply crisis.

The breakthrough came in the 1980s when a research group led by Pierre Potier in France identified this compound in the needles of the more abundant and renewable European yew, Taxus baccata.[1] They recognized that 10-DAB III possessed the complex core structure of paclitaxel and could serve as a viable precursor for its semi-synthesis. This discovery was a landmark moment, ensuring a sustainable and scalable production route for paclitaxel and its analogues, thereby making these life-saving drugs widely available to patients.

Quantitative Data

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₉H₃₆O₁₀[2][3][4]
Molecular Weight544.59 g/mol [2][3][4]
AppearanceWhite to off-white crystalline solid[3]
Melting Point234 °C[4]
SolubilitySoluble in methanol, ethanol, acetonitrile, and DMSO. Insoluble in water.[3]
Purity (commercially available)≥95% to ≥98% (HPLC)[3]
Yield of this compound from Taxus Species

The concentration of 10-DAB III varies significantly depending on the Taxus species, the part of the plant, and the extraction method employed. Needles are a preferred source due to their renewability.

Taxus SpeciesPlant PartExtraction MethodYieldReference
Taxus baccataNeedlesNot specified40 µg/g DW[5][6]
Taxus brevifoliaNeedlesNot specified4 µg/g DW[5][6]
Taxus baccataNeedlesNot specifiedup to 297 mg/kg fresh needles[7]
Taxus chinensisBranches and Leaves80% ethanol reflux1.85g from 1kg of fine powder[8]
Taxus chinensisNeedlesDeep eutectic solvents with microwave irradiation0.85 mg/g DW[9]
Cytotoxicity Data

While this compound is the essential precursor for highly cytotoxic drugs like paclitaxel and docetaxel, its intrinsic anticancer activity is considerably lower. Its primary role in cancer research is not as a direct therapeutic agent but as a key starting material for semi-synthesis.

Experimental Protocols

Extraction and Purification of this compound from Taxus baccata Needles

This protocol is a generalized representation based on common laboratory practices.

1. Plant Material Preparation:

  • Freshly collected needles of Taxus baccata are air-dried in the shade for several days until a constant weight is achieved.

  • The dried needles are then ground into a fine powder using a mechanical grinder.

2. Extraction:

  • The powdered plant material is subjected to reflux extraction with 80% ethanol for 5 hours. This process is repeated three times to ensure maximum extraction of taxanes.[8]

  • The filtrates from each extraction cycle are combined.

3. Concentration:

  • The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous extract.[8]

4. Liquid-Liquid Partitioning:

  • The crude extract is dissolved in a suitable solvent and partitioned with an immiscible organic solvent, such as dichloromethane or ethyl acetate, to separate compounds based on their polarity.[10]

5. Chromatographic Purification:

  • The semi-purified extract is subjected to column chromatography over silica gel.[8]

  • Elution is performed with a gradient of solvents, typically a mixture of ethyl acetate and petroleum ether, to separate 10-DAB III from other taxanes and impurities.[8]

  • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

6. Crystallization:

  • Fractions enriched with 10-DAB III are combined and the solvent is evaporated.

  • The residue is dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile) and allowed to stand at a low temperature (0-4°C) to induce crystallization.[1][8]

  • The resulting crystals of 10-DAB III are collected by filtration, washed with a cold solvent, and dried.

7. Purity Analysis:

  • The purity of the isolated 10-DAB III is confirmed by HPLC, mass spectrometry, and NMR spectroscopy.

Semi-Synthesis of Paclitaxel from this compound

The semi-synthesis of paclitaxel from 10-DAB III is a multi-step process involving the protection of hydroxyl groups, acetylation, side-chain attachment, and deprotection. The following is a simplified representation of a common synthetic route.

1. Protection of the C7 Hydroxyl Group:

  • This compound is reacted with a silylating agent, such as triethylsilyl chloride (TESCl), in the presence of a base like imidazole or pyridine. This selectively protects the hydroxyl group at the C7 position.

2. Acetylation of the C10 Hydroxyl Group:

  • The C10 hydroxyl group of the 7-O-TES-10-deacetylbaccatin III is then acetylated using acetyl chloride or acetic anhydride in the presence of a base. This step yields 7-O-TES-baccatin III.

3. Attachment of the C13 Side Chain:

  • The protected baccatin III derivative is reacted with a suitably protected β-lactam, which serves as the precursor for the paclitaxel side chain. This reaction is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C13 hydroxyl group and facilitate the opening of the β-lactam ring.

4. Deprotection:

  • The protecting groups on the side chain and the C7 position of the baccatin core are removed under specific reaction conditions to yield paclitaxel.

Mandatory Visualizations

Signaling Pathway

taxane_signaling_pathway

Experimental Workflows

extraction_workflow start Start | Taxus baccata Needles drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., 80% Ethanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography crystallization Crystallization chromatography->crystallization end End | Pure this compound crystallization->end

semisynthesis_workflow start Start | this compound protection C7 Hydroxyl Protection (e.g., TESCl) start->protection acetylation C10 Hydroxyl Acetylation protection->acetylation sidechain C13 Side-Chain Attachment (β-Lactam) acetylation->sidechain deprotection Deprotection sidechain->deprotection end End | Paclitaxel deprotection->end

Conclusion

The discovery of this compound and its application as a precursor for paclitaxel semi-synthesis represents a triumph of natural product chemistry and a cornerstone of modern cancer therapy. This pivotal development not only resolved a critical supply issue but also paved the way for the creation of a new generation of taxane-based anticancer agents. The methodologies for its extraction, purification, and chemical modification continue to be refined, underscoring its enduring importance in the ongoing fight against cancer. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing cancer drug discovery and development, highlighting the critical role of this remarkable molecule.

References

Chemical structure and physical properties of 10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 10-Deacetylbaccatin III: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound (10-DAB III), a pivotal intermediate in the semi-synthesis of the anticancer drugs paclitaxel and docetaxel. This document outlines its structural features, physicochemical characteristics, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is a complex diterpenoid belonging to the taxane family.[1] It possesses a distinctive tetracyclic carbon skeleton.[1] The structural details and identifiers are summarized below.

IdentifierValue
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[2]
Molecular Formula C₂₉H₃₆O₁₀[2]
Molecular Weight 544.59 g/mol [3]
CAS Number 32981-86-5[3]
SMILES CC1=C2--INVALID-LINK--C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C">C@HO[2]
InChI Key YWLXLRUDGLRYDR-ZHPRIASZSA-N[2]

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[3] Its key physical and chemical properties are detailed in the following tables.

General Physical Properties
PropertyValue
Appearance White to off-white crystalline powder
Melting Point 234 °C[4]
Optical Rotation Specific value not available in the searched literature. As a chiral molecule, it is optically active.[5]
Solubility
SolventSolubility
DMSO 100 mg/mL
Dimethylformamide (DMF) ~20 mg/mL
Methanol Soluble
Water Insoluble
Ethanol Insoluble
Spectroscopic Data
Spectroscopic TechniqueData
UV/Vis Spectroscopy λmax: 230 nm[6]
Mass Spectrometry (LC-ESI-ITFT) Precursor (m/z): 545.2381 [M+H]⁺[2]
¹H and ¹³C NMR While ¹H and ¹³C NMR are standard characterization methods, a complete, assigned table of chemical shifts and coupling constants is not readily available in the searched literature. A representative ¹H-NMR spectrum confirms the presence of characteristic proton signals between 0.5 and 8.5 ppm.[7]

Experimental Protocols

Isolation and Purification of this compound from Taxus spp.

The following is a representative protocol synthesized from various reported methods for the extraction and purification of this compound from the needles of Taxus species.

  • Extraction :

    • Air-dry and pulverize the needles of Taxus baccata.

    • Perform reflux extraction with 80% ethanol for 5 hours. Repeat the extraction three times.

    • Combine the filtrates and concentrate under vacuum to yield the crude extract.

  • Liquid-Liquid Partitioning :

    • Dissolve the crude extract in a suitable solvent.

    • Perform liquid-liquid partitioning with dichloromethane to separate taxanes from more polar impurities.

  • Chromatographic Purification :

    • Subject the dichloromethane fraction to silica gel column chromatography.

    • Elute with a gradient of ethyl acetate and hexane to separate different taxanes.

    • Further purify the fractions containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization :

    • Concentrate the purified fractions and induce crystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical analytical HPLC method for the quantification of this compound.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of methanol and water (e.g., starting with 30:70 v/v and increasing the methanol concentration).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 230 nm.

  • Sample Preparation : Dissolve the sample in methanol and filter through a 0.45 µm filter before injection.

Biological Activity and Workflows

Semisynthesis of Paclitaxel

This compound is the primary precursor for the semisynthesis of paclitaxel. The general workflow involves the acetylation of the C10 hydroxyl group, followed by the esterification of the C13 hydroxyl group with a protected side chain, and subsequent deprotection.

G dab This compound enzyme 10-O-acetyltransferase (DBAT) dab->enzyme Acetyl-CoA baccatin Baccatin III sidechain C13 Side Chain Attachment baccatin->sidechain protected_paclitaxel Protected Paclitaxel deprotection Deprotection protected_paclitaxel->deprotection paclitaxel Paclitaxel enzyme->baccatin sidechain->protected_paclitaxel deprotection->paclitaxel

Semisynthesis of Paclitaxel from this compound.
Inhibition of Microtubule Assembly

Like other taxanes, this compound exhibits biological activity by interfering with the dynamics of microtubules, which are essential for cell division. This disruption leads to mitotic arrest and can induce apoptosis in cancer cells.

G cluster_normal Normal Mitosis cluster_inhibited Inhibition by 10-DAB III Dynamic Microtubules Dynamic Microtubules Proper Mitotic Spindle Proper Mitotic Spindle Dynamic Microtubules->Proper Mitotic Spindle 10-DAB_III This compound Chromosome Segregation Chromosome Segregation Proper Mitotic Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Microtubule Stabilization Microtubule Stabilization 10-DAB_III->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Mechanism of Action: Microtubule Stabilization.
Caveolin-1 Signaling Pathway

Recent studies have indicated that this compound can influence cellular signaling pathways. Notably, it induces sustained phosphorylation of Caveolin-1. However, its effect on downstream effectors like Raf-1 and ERK1/2 is less pronounced compared to paclitaxel.

G dab This compound cav1 Caveolin-1 dab->cav1 Induces Phosphorylation p_cav1 Phosphorylated Caveolin-1 raf1 Raf-1 p_cav1->raf1 Weaker Activation erk ERK1/2 raf1->erk bcl2 Bcl-2 erk->bcl2 apoptosis Apoptosis Regulation bcl2->apoptosis note *Compared to Paclitaxel

Influence on the Caveolin-1 Signaling Pathway.

References

10-deacetylbaccatin III vs baccatin III structural differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Differences Between 10-deacetylbaccatin III and Baccatin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physicochemical, and biological differences between this compound (10-DAB III) and baccatin III. These two natural diterpenoids, isolated from the yew tree (Taxus species), are critical precursors in the semi-synthesis of the highly successful anticancer drugs, paclitaxel (Taxol®) and docetaxel (Taxotere®).[1][2][3] Understanding their distinct characteristics is fundamental for optimizing the production of these life-saving chemotherapeutics.

Core Structural Distinction

The primary structural difference between this compound and baccatin III lies at the C10 position of their shared tetracyclic taxane core. Baccatin III possesses an acetyl group (-OCOCH₃) at this position, whereas this compound has a hydroxyl group (-OH).[3][4] This seemingly minor variation has significant implications for their chemical properties and their roles in the biosynthetic pathway of paclitaxel.

This compound is the direct biosynthetic precursor to baccatin III. The conversion is an acetylation reaction catalyzed by the enzyme this compound-10-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-DAB III.[1][3][4][5][6]

Physicochemical Properties

The addition of an acetyl group results in measurable differences in the physicochemical properties of the two molecules. Baccatin III has a higher molecular weight and a slightly different polarity compared to this compound.

PropertyThis compoundBaccatin III
Molecular Formula C₂₉H₃₆O₁₀[2][7]C₃₁H₃₈O₁₁[8][9]
Molecular Weight 544.59 g/mol [1][2][7]586.6 g/mol [8][9]
Appearance White solid / Solid powder[1][2]-
Melting Point 231-236 °C[1][10]229-234 °C[11]
Solubility Insoluble in water; Soluble in methanol.[1][3][12]-
CAS Number 32981-86-5[2][7]27548-93-2[8][9]

Spectroscopic Data Comparison

The structural difference is readily observable through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the proton attached to C10 would appear as a multiplet deshielded by the adjacent hydroxyl group. Upon acetylation to form baccatin III, this signal would shift further downfield due to the electron-withdrawing effect of the acetyl carbonyl group. Furthermore, a new singlet corresponding to the methyl protons of the acetyl group would appear around 2.0-2.2 ppm.

  • ¹³C NMR: The carbon spectrum of baccatin III would show two additional signals compared to this compound: one for the carbonyl carbon of the acetyl group (around 170 ppm) and one for the methyl carbon (around 21 ppm). The chemical shift of the C10 carbon itself would also be altered upon acetylation.[13][14]

  • IR Spectroscopy: The IR spectrum of this compound would show a characteristic broad O-H stretching band for the hydroxyl group. In the spectrum of baccatin III, this band would be absent or diminished, and a strong C=O stretching band for the ester carbonyl group would appear around 1730-1750 cm⁻¹.

Biological Activity

While both molecules are primarily valued as precursors, they exhibit distinct biological activities. Baccatin III itself has demonstrated cytotoxic activity against various cancer cell lines, albeit at much lower potencies than paclitaxel.[5][15] It has also been shown to possess anti-inflammatory and immunomodulatory effects, reducing tumor progression by inhibiting the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs).[16][17][18] this compound also exhibits some biological effects, including antineoplastic and antileishmanial activity.[2][12][19]

CompoundReported Biological Activity
This compound Precursor for paclitaxel and docetaxel synthesis.[2][3] Antineoplastic and interferes with DNA synthesis.[1] Antileishmanial activity (IC₅₀ of 70 nM against L. donovani).[2][19]
Baccatin III Precursor for paclitaxel semi-synthesis.[8][11][16] Cytotoxic against cancer cell lines (ED₅₀ values from 8 to 50 µM).[15] Inhibits tumor growth in mice models.[16][17] Anti-inflammatory and immunomodulatory effects.[16][18] Induces G2/M phase cell cycle arrest and apoptosis.[5][6][20]

Mandatory Visualizations

The following diagrams illustrate the key chemical and logical relationships between this compound and baccatin III.

G cluster_main Biosynthetic Conversion DAB This compound (C₂₉H₃₆O₁₀) -OH at C10 Baccatin Baccatin III (C₃₁H₃₈O₁₁) -OCOCH₃ at C10 DAB->Baccatin Acetylation Enzyme DBAT Enzyme (this compound -10-O-acetyltransferase) Enzyme->Baccatin CoA CoA Enzyme->CoA AcetylCoA Acetyl-CoA AcetylCoA->Enzyme

Caption: Enzymatic conversion of 10-DAB III to Baccatin III.

G DAB This compound (Precursor) Baccatin Baccatin III (Intermediate) DAB->Baccatin Acetylation (DBAT) Paclitaxel Paclitaxel (Final Drug) Baccatin->Paclitaxel Side-chain addition

Caption: Simplified biosynthetic pathway to Paclitaxel.

Experimental Protocols

Isolation of this compound from Taxus Species

This protocol describes a general method for the extraction and isolation of 10-DAB III from the needles of Taxus baccata.

Methodology:

  • Biomass Preparation: Dried needles and small branches of Taxus baccata are ground into a fine powder to increase the surface area for extraction.[2][19]

  • Extraction: The powdered biomass is extracted with an alcohol, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction.[21]

  • Concentration: The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. It is typically dissolved in an ethanol/water mixture and then partitioned against a non-polar solvent like hexane to remove lipids and chlorophylls. The aqueous layer containing the taxanes is then extracted with a more polar solvent, such as dichloromethane or ethyl acetate.

  • Purification by Crystallization: The resulting extract, rich in 10-DAB III, is further purified. A common non-chromatographic method involves solvent crystallization. The extract is dissolved in a suitable solvent system (e.g., a mixture of aliphatic ketones and water) where 10-DAB III is less soluble than other impurities, causing it to crystallize out.[21][22]

  • Final Purification: The crystallized 10-DAB III can be further purified by recrystallization or by chromatographic techniques such as column chromatography on silica gel or preparative HPLC to achieve high purity (≥95%).[1][23]

Enzymatic Conversion of 10-DAB III to Baccatin III

This protocol outlines the biotransformation of 10-DAB III into baccatin III using the DBAT enzyme.[4][6]

Methodology:

  • Enzyme Source: A crude protein extract containing this compound-10-O-acetyltransferase (DBAT) is prepared from a suitable biological source, such as the roots of Taxus baccata saplings or a recombinant microbial system expressing the dbat gene.[4][24]

  • Reaction Mixture Preparation: A reaction buffer is prepared, typically a phosphate or Tris-HCl buffer at a specific pH (e.g., pH 7.5).

  • Substrate Addition: The substrates, this compound and acetyl-coenzyme A (acetyl-CoA), are added to the reaction buffer.[3] To monitor the reaction, radiolabeled [¹⁴C] or [³H] acetyl-CoA can be used.[4]

  • Enzymatic Reaction: The reaction is initiated by adding the DBAT enzyme extract to the substrate mixture. The mixture is then incubated at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-4 hours).

  • Reaction Termination and Extraction: The reaction is stopped, often by adding a water-immiscible organic solvent like ethyl acetate. The mixture is vortexed, and the organic layer, containing the product baccatin III, is separated.

  • Product Analysis: The extracted product is analyzed to confirm the formation of baccatin III. This is typically done using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), comparing the retention time of the product with an authentic baccatin III standard.[4] Further confirmation can be achieved through mass spectrometry and NMR spectroscopy.[25]

Conclusion

The structural distinction between this compound and baccatin III is confined to a single functional group at the C10 position: a hydroxyl in the former and an acetyl ester in the latter. This difference is the result of a specific enzymatic acetylation that is a crucial step in the biosynthesis of paclitaxel. While both compounds are primarily of interest as pharmaceutical precursors, they also possess their own distinct, albeit less potent, biological activities. A thorough understanding of their unique structures, properties, and the methods to interconvert them is essential for professionals in the field of natural product chemistry and anticancer drug development.

References

The Pivotal Role of 10-Deacetylbaccatin III in Taxane Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 10-deacetylbaccatin III (10-DAB) as a precursor in the synthesis of vital taxane-based anticancer drugs, including paclitaxel (Taxol®) and docetaxel (Taxotere®). This document provides a comprehensive overview of the biosynthetic origins of 10-DAB, detailed experimental protocols for its conversion to paclitaxel, and quantitative data to support process optimization.

Introduction: The Significance of this compound

Paclitaxel, one of the most effective chemotherapeutic agents discovered, was initially isolated from the bark of the Pacific yew tree (Taxus brevifolia). However, the low abundance of paclitaxel in its natural source and the environmental impact of harvesting led to a search for more sustainable production methods. The discovery of this compound, a structurally related taxane, in the needles and twigs of various yew species, particularly the European yew (Taxus baccata), marked a turning point in the large-scale production of paclitaxel and its analogues.[1][2] 10-DAB is a more readily available precursor that can be efficiently converted into paclitaxel and docetaxel through semi-synthetic methods.[3][4] This has made the semi-synthesis starting from 10-DAB the most economically viable and widely used approach for the commercial production of these life-saving drugs.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 10-DAB is essential for its extraction, purification, and subsequent chemical modifications.

PropertyValueReference
Molecular Formula C₂₉H₃₆O₁₀[1][5]
Molecular Weight 544.59 g/mol [1][5]
CAS Number 32981-86-5[1][5]
Appearance Colorless solid / White powder[5]
Melting Point 231-236 °C[6]
Solubility Soluble in methanol; Insoluble in water[5]
¹H NMR Spectra available[7]
¹³C NMR Spectra available[8]
Mass Spectrometry m/z 545 [M+H]⁺[7]

Biosynthesis of this compound

The biosynthesis of taxanes in yew species is a complex, multi-step process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[9][10] A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, lead to the formation of the taxane core and ultimately to 10-DAB.[11][12] The key enzyme responsible for the conversion of 10-DAB to baccatin III, the immediate precursor to paclitaxel, is this compound-10-O-acetyltransferase (DBAT).[11][13]

Taxane Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxadien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase Intermediate_1 Multiple Steps (Hydroxylations, Acylations) Taxadien_5a_ol->Intermediate_1 _10_DAB This compound (10-DAB) Intermediate_1->_10_DAB Taxane 2α-O-benzoyltransferase (TBT) Baccatin_III Baccatin III _10_DAB->Baccatin_III This compound-10-O-acetyltransferase (DBAT) Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side-chain attachment (multi-step)

Biosynthetic pathway leading to this compound and paclitaxel.

Semi-Synthesis of Paclitaxel from this compound

The semi-synthesis of paclitaxel from 10-DAB is a multi-step process that involves the selective protection of hydroxyl groups, acetylation at the C-10 position, attachment of the C-13 side chain, and subsequent deprotection.

Quantitative Data on Synthesis Yields

The efficiency of the semi-synthesis can vary depending on the specific reagents and conditions used. The following table summarizes reported yields for key conversion steps.

Conversion StepStarting MaterialProductReported Yield (%)Reference
Overall Semi-synthesisThis compoundPaclitaxel58 (four-step procedure)[14]
Enzymatic AcetylationThis compoundBaccatin III51[15]
C-10 Acetylation (Chemical)7-O-TES-10-deacetylbaccatin III7-O-TES-baccatin IIIHigh (not specified)[3]
Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the semi-synthesis of paclitaxel from 10-DAB.

The selective protection of the C-7 hydroxyl group is a critical first step to prevent unwanted side reactions. The triethylsilyl (TES) group is a commonly used protecting group.

Protocol:

  • Dissolve this compound in a suitable anhydrous solvent such as pyridine or dimethylformamide (DMF).

  • Add an excess of a silylating agent, for example, triethylsilyl chloride (TESCl).

  • The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product, 7-O-triethylsilyl-10-deacetylbaccatin III, is extracted and purified, often by column chromatography.

With the C-7 hydroxyl group protected, the C-10 hydroxyl group can be selectively acetylated to yield a baccatin III derivative.

Protocol:

  • Dissolve 7-O-TES-10-deacetylbaccatin III in an anhydrous solvent like dichloromethane.

  • Add an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP).

  • The reaction is typically stirred at room temperature for several hours.

  • After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts.

  • The resulting 7-O-triethylsilyl-baccatin III is purified by chromatography.

The Ojima-Holton method, which utilizes a β-lactam to introduce the C-13 side chain, is a widely adopted and efficient strategy.[16]

Protocol:

  • The lithium alkoxide of 7-O-TES-baccatin III is generated by treating it with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (THF).

  • The protected β-lactam side chain, such as the N-benzoyl-O-triethylsilyl-β-lactam, is then added to the reaction mixture.

  • The reaction is allowed to proceed at low temperature for a specific duration.

  • The reaction is quenched, and the protected paclitaxel derivative is extracted.

  • Purification is typically performed using column chromatography.

The final step involves the removal of the protecting groups to yield paclitaxel.

Protocol:

  • The silyl protecting groups at the C-7 and C-2' positions are typically removed using a fluoride source, such as hydrofluoric acid (HF) in pyridine or tetrabutylammonium fluoride (TBAF).

  • The reaction is carefully monitored to ensure complete deprotection without degradation of the paclitaxel molecule.

  • Once the reaction is complete, the paclitaxel is isolated through extraction and purified by recrystallization or chromatography to yield the final active pharmaceutical ingredient.

Workflow and Logical Relationships

The semi-synthesis of paclitaxel from 10-DAB follows a logical sequence of protection, functionalization, and deprotection steps.

Paclitaxel Semi-Synthesis Workflow Start This compound (10-DAB) Protect_C7 Protection of C-7 Hydroxyl (e.g., with TESCl) Start->Protect_C7 Protected_10_DAB 7-O-TES-10-deacetylbaccatin III Protect_C7->Protected_10_DAB Acetylate_C10 Acetylation of C-10 Hydroxyl (e.g., with Ac₂O, DMAP) Protected_10_DAB->Acetylate_C10 Protected_Baccatin 7-O-TES-baccatin III Acetylate_C10->Protected_Baccatin Attach_Side_Chain Attachment of C-13 Side Chain (Ojima-Holton β-Lactam Method) Protected_Baccatin->Attach_Side_Chain Protected_Paclitaxel Protected Paclitaxel Derivative Attach_Side_Chain->Protected_Paclitaxel Deprotection Deprotection of Silyl Groups (e.g., with HF-Pyridine) Protected_Paclitaxel->Deprotection End Paclitaxel Deprotection->End

References

An In-depth Technical Guide to the Mechanism of Action of 10-deacetylbaccatin III Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 10-deacetylbaccatin III (10-DAB) derivatives, a critical class of compounds in cancer chemotherapy. We will delve into their molecular interactions with tubulin, the resulting effects on microtubule dynamics, and the downstream signaling pathways that lead to cell cycle arrest and apoptosis. This document also includes detailed experimental protocols for key assays and a summary of quantitative data to facilitate comparative analysis.

Core Mechanism of Action: Microtubule Stabilization

This compound is a natural diterpenoid compound isolated from the yew tree (Taxus species) and serves as a key precursor in the semi-synthesis of widely used anticancer drugs like paclitaxel (Taxol®) and docetaxel (Taxotere®)[1][2][3]. While 10-DAB itself possesses limited biological activity, its derivatives, particularly those with an ester side chain at the C-13 position, are potent microtubule-stabilizing agents[4][5].

The primary molecular target of these taxane compounds is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules[6]. Microtubules are dynamic cytoskeletal polymers crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division[7][8].

The binding of 10-DAB derivatives to a specific pocket on the β-tubulin subunit promotes the polymerization of tubulin dimers into microtubules and stabilizes the existing microtubules by inhibiting their depolymerization. This disruption of the natural microtubule dynamics has profound consequences for rapidly dividing cells, such as cancer cells.

The Taxane Binding Site and Structural Insights

High-resolution crystallographic studies of baccatin III (a close analog of 10-DAB) in complex with tubulin have provided detailed insights into the binding interaction[6][9]. The taxane core, including the baccatin III moiety, fits into a hydrophobic pocket on the luminal side of the β-tubulin monomer.

The structure-activity relationship (SAR) studies of various 10-DAB derivatives have highlighted the critical role of the C-13 side chain for potent biological activity. While the baccatin core provides the primary binding affinity, the side chain contributes significantly to the overall efficacy of microtubule stabilization[4][5]. Modifications to the C-2 benzoyl group and the oxetane ring also influence the activity of these compounds.

Downstream Cellular Consequences and Signaling Pathways

The stabilization of microtubules by 10-DAB derivatives triggers a cascade of cellular events, ultimately leading to the demise of cancer cells.

Mitotic Arrest via the Spindle Assembly Checkpoint (SAC)

The mitotic spindle, composed of microtubules, is responsible for the accurate segregation of chromosomes during mitosis. The dynamic nature of microtubules is essential for this process. By aberrantly stabilizing the spindle microtubules, 10-DAB derivatives prevent their proper function.

This disruption activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism. The SAC senses the lack of proper microtubule attachment to the kinetochores of chromosomes and halts the cell cycle in the G2/M phase, preventing the onset of anaphase.

G Spindle Assembly Checkpoint (SAC) Activation cluster_0 Cellular State cluster_1 Signaling Cascade cluster_2 Cellular Outcome 10_DAB_Derivative 10-DAB Derivative Microtubule_Stabilization Microtubule Stabilization 10_DAB_Derivative->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation MCC_Formation Mitotic Checkpoint Complex (MCC) Formation SAC_Activation->MCC_Formation APC_C_Inhibition Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition MCC_Formation->APC_C_Inhibition G2_M_Arrest G2/M Phase Arrest APC_C_Inhibition->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Spindle Assembly Checkpoint (SAC) Activation by 10-DAB Derivatives.
Induction of Apoptosis

Prolonged arrest in mitosis due to SAC activation ultimately triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by a series of biochemical events, including the activation of caspases, which are proteases that dismantle the cell. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process.

G Taxane-Induced Apoptosis Pathway cluster_0 Initiation cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Execution G2_M_Arrest Prolonged G2/M Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) G2_M_Arrest->Bcl2_Phosphorylation Bax_Bak_Activation Bax/Bak Activation Bcl2_Phosphorylation->Bax_Bak_Activation Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis (Cell Death) Caspase_3_Activation->Apoptosis G In Vitro Tubulin Polymerization Assay Workflow Prepare_Tubulin Prepare purified tubulin solution on ice Add_Compound Add 10-DAB derivative or control to tubulin solution Prepare_Tubulin->Add_Compound Initiate_Polymerization Initiate polymerization by warming to 37°C and adding GTP Add_Compound->Initiate_Polymerization Monitor_Absorbance Monitor absorbance at 340 nm over time Initiate_Polymerization->Monitor_Absorbance Analyze_Data Analyze polymerization curves (lag phase, rate, plateau) Monitor_Absorbance->Analyze_Data

References

The Abundant Precursor: A Technical Guide to the Natural Occurrence of 10-Deacetylbaccatin III in Taxus baccata Needles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-deacetylbaccatin III (10-DAB III) stands as a pivotal natural product, serving as the primary precursor for the semi-synthesis of the life-saving anti-cancer drug, paclitaxel (Taxol®), and its analogues. The needles of the European yew, Taxus baccata, represent a renewable and abundant source of this crucial taxane. This technical guide provides an in-depth analysis of the natural occurrence of 10-DAB III in Taxus baccata needles, presenting quantitative data, detailed experimental protocols for its extraction, purification, and quantification, and a visual representation of its biosynthetic pathway. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and pharmaceutical development.

Quantitative Occurrence of this compound

The concentration of this compound in Taxus baccata needles can exhibit significant variability, influenced by factors such as the geographical location, age of the tree, and the season of harvest. The data presented in the following tables summarizes findings from various studies, offering a comparative overview of 10-DAB III yields.

Table 1: Concentration of this compound in Taxus baccata Needles

Plant MaterialConcentration (% of dried needles)Concentration (µg/g Dry Weight)Reference
Needles0 - 0.48%40[1][2]
Needles-1750 (in bark and needles)[3]

Table 2: Seasonal Variation of this compound in Taxus baccata Needles

Month of HarvestRelative ConcentrationNotesReference
AugustHighestConcentration of 10-DAB III was found to be higher than other taxanes.[4]
November - AprilStable (Dec-Mar in needles)Highest concentrations of 10-DAB III were measured in fresh stems throughout this period, and in needles in January.[5]
June/JulyHighestIn a study on Taxus wallichiana, the maximum content of 10-DAB III was observed in June or July.[6]

Biosynthetic Pathway of this compound

This compound is a key intermediate in the complex biosynthetic pathway of paclitaxel. The pathway initiates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, lead to the formation of the taxane core and subsequently 10-DAB III. The following diagram illustrates the key steps leading to the synthesis of this compound.

Biosynthetic Pathway of this compound GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase Taxadien_5a_yl_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate Taxadien-5α-ol O-acetyltransferase (TAT) Intermediate_Taxoids Series of Hydroxylations and other modifications Taxadien_5a_yl_acetate->Intermediate_Taxoids Multiple enzymatic steps Deacetyldebenzoylbaccatin 2-debenzoyl-10-deacetylbaccatin III Intermediate_Taxoids->Deacetyldebenzoylbaccatin DAB_III This compound Deacetyldebenzoylbaccatin->DAB_III Taxane 2α-O-benzoyltransferase (TBT) Baccatin_III Baccatin III DAB_III->Baccatin_III This compound-10-O-acetyltransferase (DBAT) Experimental Workflow Start Start: Dried & Powdered Taxus baccata Needles Extraction Extraction (Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (Dichloromethane/Water) Extraction->Partitioning Crude_Extract Crude Taxoid Extract Partitioning->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Purified_DAB Purified this compound Purification->Purified_DAB Quantification Quantification (HPLC) Purified_DAB->Quantification Result Quantitative Data Quantification->Result

References

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of the anticancer drug paclitaxel from its precursor, 10-deacetylbaccatin III (10-DAB). The protocols outlined are based on established and widely cited methods in the field, primarily focusing on the Ojima-Holton β-lactam approach, a cornerstone of paclitaxel semi-synthesis.

Introduction

Paclitaxel, a complex diterpenoid, is a potent chemotherapeutic agent used in the treatment of various cancers. Due to its low natural abundance in the bark of the Pacific yew tree (Taxus brevifolia), semi-synthesis from more readily available precursors is the primary method for its commercial production. This compound, which can be extracted in higher quantities from the needles of the European yew (Taxus baccata), serves as a crucial starting material for this process.

The semi-synthesis involves a multi-step process that includes the selective protection of hydroxyl groups, acetylation, attachment of the C-13 side chain, and subsequent deprotection to yield paclitaxel.

Overall Synthetic Pathway

The semi-synthesis of paclitaxel from this compound can be summarized in the following key stages:

  • Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of 10-DAB is selectively protected, most commonly with a triethylsilyl (TES) group, to prevent its interference in subsequent reactions.

  • Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is then acetylated to yield 7-O-TES-baccatin III.

  • Attachment of the C-13 Side Chain: A protected C-13 side chain, typically in the form of a β-lactam, is coupled to the C-13 hydroxyl group of the baccatin III derivative.

  • Deprotection: The protecting groups at the C-7 and C-2' positions are removed to yield the final paclitaxel molecule.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the semi-synthesis of paclitaxel, based on commonly reported protocols.

Table 1: Protection of this compound (10-DAB)

StepReagents and SolventsMolar Ratio (Reagent:10-DAB)Temperature (°C)Reaction Time (h)Yield (%)
C-7 Hydroxyl Protection Triethylsilyl chloride (TESCl), Pyridine20:10Not Specified~78

Table 2: Acetylation of 7-O-TES-10-deacetylbaccatin III

StepReagents and SolventsMolar Ratio (Reagent:Substrate)Temperature (°C)Reaction Time (h)Yield (%)
C-10 Acetylation Acetyl chloride, Pyridine10:1048~86

Table 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)

StepReagents and SolventsMolar Ratio (Reagent:Substrate)Temperature (°C)Reaction Time (h)Yield (%)
β-Lactam Coupling β-lactam, Lithium bis(trimethylsilyl)amide (LiHMDS), Tetrahydrofuran (THF)Not Specified-400.5Not Specified

Table 4: Deprotection to Yield Paclitaxel

StepReagents and SolventsTemperature (°C)Reaction Time (h)Overall Yield from 10-DAB (%)
Final Deprotection Hydrofluoric acid (HF) in pyridine or 0.5% HCl in ethanol0Not specified~58 (four-step procedure)[1]

Experimental Protocols

The following are detailed experimental protocols for the key stages of the semi-synthesis of paclitaxel from this compound.

Protocol 1: Synthesis of 7-O-triethylsilyl-10-deacetylbaccatin III

This protocol describes the selective protection of the C-7 hydroxyl group of 10-DAB.

Materials:

  • This compound (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (approximately 20 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with cold 1 M hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 7-O-triethylsilyl-10-deacetylbaccatin III.

Protocol 2: Acetylation of 7-O-triethylsilyl-10-deacetylbaccatin III

This protocol details the acetylation of the C-10 hydroxyl group.

Materials:

  • 7-O-triethylsilyl-10-deacetylbaccatin III

  • Acetyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve 7-O-triethylsilyl-10-deacetylbaccatin III in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add acetyl chloride (approximately 10 equivalents) to the stirred solution.

  • Allow the reaction to proceed at 0 °C for approximately 48 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to obtain 7-O-triethylsilyl-baccatin III.

Protocol 3: Attachment of the C-13 Side Chain via the Ojima-Holton β-Lactam Method

This protocol describes the coupling of the protected baccatin III core with a β-lactam side chain precursor.

Materials:

  • 7-O-triethylsilyl-baccatin III

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima β-lactam)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (e.g., 1.0 M)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve 7-O-triethylsilyl-baccatin III in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.

  • Cool the solution to -40 °C (e.g., using an acetonitrile/dry ice bath).

  • Slowly add LiHMDS solution to the reaction mixture and stir for approximately 30 minutes to generate the lithium alkoxide.

  • In a separate flask, dissolve the Ojima β-lactam in anhydrous THF.

  • Slowly add the β-lactam solution to the cooled solution of the lithium alkoxide.

  • Stir the reaction mixture at -40 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected paclitaxel derivative.

Protocol 4: Deprotection to Yield Paclitaxel

This protocol outlines the final deprotection step to obtain paclitaxel.

Materials:

  • Protected paclitaxel derivative from Protocol 3

  • Hydrofluoric acid (HF) in pyridine or 0.5% Hydrochloric acid (HCl) in ethanol

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or preparative HPLC

  • Suitable solvent system for purification

Procedure:

  • Dissolve the protected paclitaxel derivative in a suitable solvent (e.g., THF or acetonitrile) in a plastic container if using HF.

  • Cool the solution to 0 °C.

  • Caution: HF is extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. Slowly add the HF-pyridine solution or the acidic ethanol solution to the reaction mixture.

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude paclitaxel by silica gel column chromatography or preparative HPLC to obtain the final product.

Visualizations

Experimental Workflow

Semisynthesis_Workflow DAB This compound TES_DAB 7-O-TES-10-deacetylbaccatin III DAB->TES_DAB  Protection (TESCl)   TES_Baccatin 7-O-TES-baccatin III TES_DAB->TES_Baccatin  Acetylation (AcCl)   Protected_Paclitaxel Protected Paclitaxel TES_Baccatin->Protected_Paclitaxel  Side Chain Coupling (β-Lactam)   Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel  Deprotection (HF or HCl)  

Caption: Overall workflow for the semi-synthesis of paclitaxel.

Logical Relationship of Key Steps

Logical_Relationship cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product 10-DAB This compound Protected_10-DAB C-7 Protected 10-DAB 10-DAB->Protected_10-DAB Selective Protection Protected_Baccatin C-7 Protected Baccatin III Protected_10-DAB->Protected_Baccatin Acetylation Coupled_Product Side-Chain Coupled Intermediate Protected_Baccatin->Coupled_Product Side-Chain Attachment Paclitaxel Paclitaxel Coupled_Product->Paclitaxel Deprotection

Caption: Logical progression of the paclitaxel semi-synthesis.

References

Application Notes and Protocols for the Acetylation of 10-Deacetylbaccatin III to Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the acetylation of 10-deacetylbaccatin III (10-DAB) to produce baccatin III, a crucial intermediate in the semi-synthesis of the anticancer drug paclitaxel.[1][2] Both chemical and biocatalytic approaches are presented, offering flexibility based on available resources and desired scale.

Introduction

The conversion of this compound, a readily available precursor from the needles of the yew tree (Taxus species), to baccatin III is a pivotal step in the production of paclitaxel and its analogues.[1][2][3] This transformation involves the selective acetylation of the hydroxyl group at the C10 position of the baccatin core. While chemical methods have been traditionally employed, enzymatic and whole-cell biotransformation approaches are gaining prominence due to their high selectivity and milder reaction conditions.[1][2]

Chemical Synthesis Methods

Chemical acetylation of 10-DAB often requires careful control of reaction conditions to achieve selective acetylation at the C10 hydroxyl group. Two primary strategies are commonly employed: direct selective acylation using Lewis acid catalysis and a protection-acylation-deprotection sequence.

Method 1: Lewis Acid-Catalyzed Selective Acetylation

This method utilizes a Lewis acid to catalyze the selective acetylation of the C10 hydroxyl group with an acylating agent like acetic anhydride. Lanthanide triflates, such as ytterbium trifluoromethanesulfonate, have been shown to be highly effective catalysts for this reaction.[4]

Table 1: Comparison of Lewis Acid Catalysts for Acetylation of 10-DAB [4]

CatalystSolventReaction Time (hours)Yield (%)
Ytterbium trifluoromethanesulfonateTetrahydrofuran2High
Scandium trifluoromethanesulfonateDichloromethane24Moderate
Zinc chlorideAcetonitrile48Low
Experimental Protocol: Lewis Acid-Catalyzed Acetylation

Materials:

  • This compound (10-DAB)

  • Acetic anhydride

  • Ytterbium trifluoromethanesulfonate (Yb(OTf)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Add acetic anhydride (1.5 equivalents) to the stirred solution.

  • Add a catalytic amount of ytterbium trifluoromethanesulfonate (e.g., 1 mol%).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure baccatin III.

Method 2: Protection-Acylation-Deprotection Strategy

This method involves the selective protection of the more reactive C7 hydroxyl group, followed by acetylation of the C10 hydroxyl group, and subsequent deprotection of the C7 position. Triethylsilyl (TES) chloride is a commonly used protecting group.[4]

Table 2: Typical Yields for the Protection-Acylation-Deprotection Sequence [4]

StepReagentsTypical Yield (%)
C7-ProtectionTriethylsilyl chloride, pyridine~78%
C10-AcylationAcetyl chloride~86%
C7-DeprotectionAcidic conditions (e.g., HF-pyridine)High
Experimental Protocol: Protection-Acylation-Deprotection

Materials:

  • This compound (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Pyridine

  • Acetyl chloride

  • Hydrofluoric acid-pyridine complex (HF-Py)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Other reagents and solvents as listed in the previous protocol

Procedure:

  • C7-Protection: Dissolve 10-DAB in pyridine and cool to 0°C. Add triethylsilyl chloride dropwise and stir at 0°C. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution and extract with dichloromethane. Dry the organic layer and purify to obtain 7-O-TES-10-deacetylbaccatin III.

  • C10-Acylation: Dissolve the protected 10-DAB in a suitable solvent and cool to 0°C. Add acetyl chloride and continue stirring at 0°C.[4] Monitor the reaction by TLC. After completion, work up the reaction as described previously to obtain 7-O-TES-baccatin III.

  • C7-Deprotection: Dissolve the 7-O-TES-baccatin III in a suitable solvent and treat with a deprotecting agent such as HF-pyridine. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product to yield baccatin III.

Biocatalytic Methods

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis. These methods typically employ the enzyme this compound-10-β-O-acetyltransferase (DBAT) or whole microbial cells expressing this enzyme.[2][5]

Method 3: Enzymatic Acetylation using DBAT

This method utilizes the isolated and purified DBAT enzyme to catalyze the acetylation of 10-DAB. The acetyl group donor is acetyl coenzyme A (acetyl-CoA).[2][6] This approach offers very high specificity for the C10 hydroxyl group.[6]

Table 3: Key Parameters for Enzymatic Acetylation of 10-DAB

ParameterConditionReference
Enzyme SourceRecombinant E. coli expressing DBAT[7]
Acetyl DonorAcetyl-CoA[2]
Optimal pH~7.5 - 9.0[8]
Optimal Temperature~25 - 35°C[7][8]
Conversion RateCan exceed 78%[1]
Experimental Protocol: Enzymatic Acetylation

Materials:

  • This compound (10-DAB)

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Purified this compound-10-β-O-acetyltransferase (DBAT)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH)

  • Quenching solvent (e.g., chloroform or ethyl acetate)

  • HPLC system for analysis and purification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 10-DAB, and acetyl-CoA.

  • Initiate the reaction by adding the purified DBAT enzyme.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitor the formation of baccatin III using HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solvent.

  • Extract the product into the organic phase.

  • Dry the organic extract and dissolve the residue in a suitable solvent for purification by preparative HPLC.[9]

Method 4: Whole-Cell Biotransformation

This method utilizes engineered microorganisms (e.g., Escherichia coli) that overexpress the DBAT enzyme. The cells are cultured and then used as a whole-cell catalyst to convert 10-DAB to baccatin III. This approach has the advantage of in-situ generation of the expensive acetyl-CoA from the culture medium.[1][2]

Table 4: Whole-Cell Biotransformation of 10-DAB to Baccatin III

ParameterConditionReference
Microbial HostEscherichia coli[7]
Key EnzymeDBAT[2]
Carbon SourceGlycerol, Glucose[7]
Culture Temperature25-30°C[10]
Culture pHSlightly acidic to neutral[10]
Baccatin III TiterUp to 4.6 g/L[8]
Experimental Protocol: Whole-Cell Biotransformation

Materials:

  • Engineered E. coli strain expressing DBAT

  • Culture medium (e.g., LB or a defined medium with a suitable carbon source)

  • Inducer for gene expression (e.g., IPTG)

  • This compound (10-DAB)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical and purification equipment (HPLC)

Procedure:

  • Inoculate a starter culture of the engineered E. coli strain and grow overnight.

  • Inoculate a larger volume of fresh culture medium with the starter culture.

  • Grow the cells to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induce the expression of the DBAT enzyme by adding the inducer (e.g., IPTG).

  • After a period of induction, add 10-DAB to the culture.

  • Continue the cultivation under optimized conditions (temperature, pH, agitation).

  • Periodically take samples to monitor the conversion of 10-DAB to baccatin III by HPLC.

  • After maximal conversion is achieved, harvest the culture.

  • Extract the baccatin III from the culture broth and/or cells using an appropriate organic solvent.

  • Purify the baccatin III from the crude extract using chromatographic techniques.

Visualized Workflow and Signaling Pathways

Chemical Synthesis Workflow

G cluster_protection Protection (Optional) cluster_acetylation Acetylation cluster_deprotection Deprotection (If Protected) 10-DAB 10-DAB Protect C7-OH Protect C7-OH (e.g., TESCl, Pyridine) 10-DAB->Protect C7-OH Acetylate C10-OH_direct Acetylate C10-OH (Acetic Anhydride, Lewis Acid) 10-DAB->Acetylate C10-OH_direct Direct Acetylation 7-Protected 10-DAB 7-O-Protected 10-DAB Protect C7-OH->7-Protected 10-DAB Acetylate C10-OH Acetylate C10-OH (Acetic Anhydride, Catalyst) 7-Protected 10-DAB->Acetylate C10-OH Protected Baccatin III Protected Baccatin III Acetylate C10-OH->Protected Baccatin III Deprotect C7-OH Deprotect C7-OH (e.g., HF-Pyridine) Protected Baccatin III->Deprotect C7-OH Baccatin III Baccatin III Deprotect C7-OH->Baccatin III Purification Purification Baccatin III->Purification Purification (Chromatography) Acetylate C10-OH_direct->Baccatin III

Caption: Chemical synthesis workflow for baccatin III.

Biocatalytic Pathway

G cluster_cell Engineered Microorganism (e.g., E. coli) cluster_reaction Biotransformation Carbon Source Carbon Source (e.g., Glucose) Metabolic Pathway Cellular Metabolism Carbon Source->Metabolic Pathway Acetyl-CoA Acetyl-CoA Metabolic Pathway->Acetyl-CoA DBAT DBAT Enzyme Acetyl-CoA->DBAT DBAT Expression DBAT Gene Expression (Induced) DBAT Expression->DBAT Baccatin III_out Baccatin III (Product) DBAT->Baccatin III_out 10-DAB_in This compound (Substrate) 10-DAB_in->DBAT Extraction & Purification Extraction & Purification Baccatin III_out->Extraction & Purification Downstream Processing

Caption: Whole-cell biotransformation for baccatin III production.

References

Application Notes and Protocols for the Extraction and Purification of 10-Deacetylbaccatin III from Yew Tree Needles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Deacetylbaccatin III (10-DAB III) is a crucial intermediate for the semi-synthesis of the widely used anticancer drug, paclitaxel (Taxol®), and its analogue, docetaxel (Taxotere®).[1][2] Yew tree needles, a renewable resource, contain significantly higher concentrations of 10-DAB III compared to the bark, making them a preferred source for its extraction.[2][3] This document provides detailed application notes and protocols for the extraction and purification of 10-DAB III from yew tree needles, intended for researchers, scientists, and professionals in drug development.

I. Overview of Extraction and Purification Strategies

The overall process for isolating high-purity 10-DAB III from yew needles involves several key stages:

  • Sample Preparation: Drying and grinding of the yew needles to increase the surface area for efficient extraction.

  • Extraction: Utilizing a suitable solvent and method to selectively extract taxanes, including 10-DAB III, from the plant matrix.

  • Preliminary Purification: Removing pigments, lipids, and other non-polar compounds from the crude extract.

  • Chromatographic Purification: Employing various chromatographic techniques to separate 10-DAB III from other closely related taxanes.

  • Final Purification/Crystallization: Obtaining high-purity 10-DAB III in a crystalline form.

Extraction_Purification_Workflow Yew_Needles Yew Tree Needles Drying_Grinding Drying and Grinding Yew_Needles->Drying_Grinding Extraction Solid-Liquid Extraction Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Preliminary_Purification Preliminary Purification (e.g., LLE, SPE) Crude_Extract->Preliminary_Purification Filtration_Concentration->Crude_Extract Semi_Purified_Extract Semi-Purified Extract Preliminary_Purification->Semi_Purified_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, Prep-HPLC) Semi_Purified_Extract->Chromatography Impure_10_DAB Impure 10-DAB III Fractions Chromatography->Impure_10_DAB Crystallization Crystallization Impure_10_DAB->Crystallization Pure_10_DAB High-Purity 10-DAB III (>99%) Crystallization->Pure_10_DAB

Caption: General workflow for the extraction and purification of 10-DAB III.

II. Data Presentation: Comparison of Extraction Methods

The choice of extraction method and solvent significantly impacts the yield of 10-DAB III. Below is a summary of quantitative data from various studies.

Extraction MethodSolventYield of 10-DAB IIISource
Soxhlet ExtractionMethanol0.055% (w/w)[4]
Soxhlet ExtractionEthanol0.0396% (w/w)[4]
Pressurized Liquid Extraction (PLE)MethanolHigher than Soxhlet[5]
Microwave-Assisted Extraction (MAE) with Deep Eutectic Solvents (DES)Betaine/Lactic Acid (1:3)0.94 mg/g dry weight[6]
Conventional Solvent Extraction80% Ethanol0.67 mg/g dry weight[6]
Supercritical Fluid Extraction (SFE) with Co-solventCO2 with 200 µL Methanol718 mg/kg[4]
Maceration and ChromatographyEthanol and Methylene Chloride~300 mg/kg[7]
Pressurized Hot Water Extraction (PHWE)Water at 120°CNearly 100% relative yield in 20 min[8]

III. Experimental Protocols

This protocol is based on a green and efficient extraction method.[6]

1. Materials and Reagents:

  • Dried and powdered yew needles (Taxus chinensis)

  • Betaine

  • Lactic acid

  • 80% Ethanol (v/v) for control

  • Microwave extraction system

2. Preparation of Deep Eutectic Solvent (DES):

  • Prepare the Betaine-Lactic Acid DES by mixing betaine and lactic acid in a molar ratio of 1:3.

  • Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed.

3. Extraction Procedure:

  • Weigh 1.0 g of powdered yew needles and place it in a microwave extraction vessel.

  • Add 20 mL of the prepared Betaine-Lactic Acid DES.

  • Place the vessel in the microwave extractor.

  • Set the microwave power to 500 W and the extraction time to 15 minutes.

  • After extraction, cool the mixture to room temperature.

  • Centrifuge the extract at 5000 rpm for 10 minutes to separate the solid residue.

  • Collect the supernatant for analysis.

4. Quantification by HPLC:

  • Analyze the extracted 10-DAB III content using a C18 analytical column.

  • Use a gradient elution with a mobile phase of acetonitrile and water.

  • Detect the compound at a UV wavelength of 227 nm.[6]

MAE_Protocol Start Start: Dried Yew Needles Mix Mix with Betaine-Lactic Acid DES Start->Mix Microwave Microwave Extraction (500W, 15 min) Mix->Microwave Cool Cool to Room Temperature Microwave->Cool Centrifuge Centrifuge (5000 rpm, 10 min) Cool->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis for 10-DAB III Supernatant->HPLC

Caption: Microwave-Assisted Extraction (MAE) workflow.

This protocol outlines a more traditional approach involving solvent extraction followed by chromatographic purification.[9]

1. Materials and Reagents:

  • Dried and powdered yew needles (Taxus chinensis)

  • 80% Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • Imidazole

  • Anhydrous sodium sulfate

2. Extraction:

  • Crush and dry the branches and leaves of the yew tree.

  • Perform reflux extraction with 80% ethanol for 5 hours. Repeat the extraction 3 times.[9]

  • Combine the filtrates and concentrate under vacuum to obtain the crude extract.[9]

3. Column Chromatography (Initial Purification):

  • Dissolve the crude extract in a minimal amount of dichloromethane.

  • Prepare a silica gel column packed with petroleum ether.

  • Apply the dissolved extract to the top of the column.

  • Elute the column with a mixture of ethyl acetate and petroleum ether (e.g., 2:1 v/v).[9]

  • Collect fractions and monitor for the presence of 10-DAB III using Thin Layer Chromatography (TLC) or HPLC.

  • Combine the fractions containing 10-DAB III and evaporate the solvent to obtain a semi-finished product.[9]

4. Purification via Crystallization with Imidazole:

  • Dissolve the semi-finished product in dichloromethane.

  • Add an imidazole compound (e.g., imidazole, 1-methylimidazole, or 2-methylimidazole) in a molar ratio of approximately 1:1.5 to 1:4 (10-DAB III:imidazole).[9]

  • Stir the mixture for 30 minutes at room temperature, then let it stand.

  • Cool the mixture to 0°C to facilitate the crystallization of the 10-DAB III-imidazole complex.[9]

  • Filter the crystalline complex and dry it under vacuum.[9]

5. Recovery of Pure 10-DAB III:

  • Dissolve the crystalline complex in water.

  • Extract the aqueous solution three times with dichloromethane.[9]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[9]

  • Evaporate the solvent to obtain a pure 10-DAB III product with a purity of over 99%.[9]

Conventional_Purification Crude_Extract Crude Ethanol Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Semi_Finished Semi-Finished 10-DAB III Column_Chromatography->Semi_Finished Complex_Formation Dissolve in Dichloromethane + Add Imidazole Semi_Finished->Complex_Formation Crystallization Stir, Stand, and Cool (0°C) -> Crystalline Complex Complex_Formation->Crystallization Filtration Filter and Dry Complex Crystallization->Filtration Dissolve_Complex Dissolve Complex in Water Filtration->Dissolve_Complex LLE Liquid-Liquid Extraction with Dichloromethane Dissolve_Complex->LLE Drying_Evaporation Dry Organic Phase and Evaporate Solvent LLE->Drying_Evaporation Pure_Product Pure 10-DAB III (>99%) Drying_Evaporation->Pure_Product

Caption: Conventional purification workflow with crystallization.

For achieving very high purity, preparative HPLC is often the final step.

1. Materials and Reagents:

  • Semi-purified 10-DAB III extract

  • HPLC-grade acetonitrile

  • Ultrapure water

  • Preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm)

2. Sample Preparation:

  • Dissolve the semi-purified 10-DAB III in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 semi-preparative column (e.g., 250 x 20 mm, 5 µm).[10]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v for 10-DAB III).[1][10]

  • Flow Rate: Dependent on the column size (e.g., 8 mL/min for a 20 mm ID column).[10]

  • Detection: UV at 227 nm or 230 nm.[1][10]

  • Injection Volume: Dependent on the sample concentration and column capacity (e.g., up to 8 mL).[10]

4. Fraction Collection and Analysis:

  • Collect the fractions corresponding to the 10-DAB III peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain the final product.

Prep_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve Semi-Purified 10-DAB III in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject elute Isocratic Elution (Acetonitrile/Water) inject->elute detect UV Detection (227 nm) elute->detect collect Collect Fractions detect->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product High-Purity 10-DAB III evaporate->final_product

Caption: Preparative HPLC purification workflow.

IV. Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Yew tree components are toxic; handle the plant material with care.

  • Be cautious when operating high-pressure and high-temperature extraction equipment.

These protocols provide a comprehensive guide for the extraction and purification of this compound from yew tree needles. The selection of the most appropriate method will depend on the available equipment, desired scale of production, and purity requirements. For large-scale industrial applications, methods like pressurized hot water extraction (PHWE) are being explored for their efficiency and use of green solvents.[8]

References

Application Note: Enzymatic Synthesis of Baccatin III from 10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the enzymatic conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III, a crucial step in the semi-synthesis of the anticancer drug paclitaxel. The protocol utilizes the enzyme this compound-10-O-acetyltransferase (DBAT), which catalyzes the regiospecific acetylation of the C10 hydroxyl group of 10-DAB using acetyl coenzyme A (acetyl-CoA) as the acetyl donor. This biocatalytic method offers a promising and environmentally friendly alternative to traditional chemical synthesis, which often involves harsh reaction conditions and complex protection-deprotection steps.[1][2] This document provides detailed protocols for both in vitro conversion using purified enzyme and a whole-cell biotransformation approach, making it a valuable resource for researchers in drug development and biotechnology.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers.[3] Its supply is primarily met through semi-synthesis starting from more abundant precursors found in yew trees (Taxus species), such as this compound (10-DAB).[3][4][5] A key transformation in this semi-synthetic route is the acetylation of 10-DAB at the C10 position to yield baccatin III.[3][4] The enzyme this compound-10-O-acetyltransferase (DBAT) specifically catalyzes this reaction.[3][4]

DBAT has been isolated from various Taxus species and functionally expressed in microbial hosts like Escherichia coli and fungi.[6][7] The recombinant enzyme exhibits a high degree of regioselectivity for the 10-hydroxyl group of the taxane ring.[6][8] This enzymatic approach avoids the need for protecting the 7-hydroxyl group, a necessary step in chemical synthesis.[1] This application note outlines two primary methodologies for this enzymatic conversion: an in vitro assay with purified recombinant DBAT and a whole-cell biotransformation system.

Key Enzyme Characteristics

The DBAT enzyme, which is central to this application, has been characterized in several studies. The cDNA for DBAT typically has an open reading frame of around 1320 base pairs, encoding a protein of 440 amino acids with a calculated molecular weight of approximately 49-50 kDa.[4][6][9]

Table 1: Kinetic Parameters of this compound-10-O-acetyltransferase (DBAT)

ParameterValueSource
pH Optimum 7.5 - 9.0[2][6]
Temperature Optimum 35 °C[2]
Km for 10-DAB 10 µM[6]
Km for Acetyl-CoA 8 µM[6]

Experimental Protocols

Two distinct protocols are provided below. The first details the in vitro conversion using a purified enzyme, which is ideal for kinetic studies and small-scale synthesis. The second describes a whole-cell biotransformation, a more scalable approach that can be advantageous for larger-scale production by leveraging the host cell's metabolism for cofactor regeneration.

Protocol 1: In Vitro Enzymatic Conversion of 10-DAB to Baccatin III

This protocol is designed for a small-scale laboratory setting to convert 10-DAB to baccatin III using purified recombinant DBAT enzyme.

Materials:

  • This compound (10-DAB)

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Purified recombinant this compound-10-O-acetyltransferase (DBAT)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Incubator/shaker

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components:

      • 50 mM Potassium phosphate buffer (pH 7.5) to a final volume of 1 ml.

      • 10-DAB to a final concentration of 0.5 mg/mL (dissolved in a minimal amount of methanol or DMSO).

      • Acetyl-CoA to a final concentration of 1 mM.

    • Pre-incubate the mixture at 35°C for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified DBAT enzyme to a final concentration of 0.1 mg/mL.

  • Incubation:

    • Incubate the reaction mixture at 35°C with gentle shaking for 4-6 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume (1 ml) of ethyl acetate.

    • Vortex the mixture vigorously for 1 minute to extract the products.

    • Centrifuge at 5,000 x g for 10 minutes to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer with another 1 ml of ethyl acetate to maximize product recovery.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Sample Preparation for Analysis:

    • Evaporate the dried ethyl acetate extract to dryness under a stream of nitrogen or using a rotary evaporator.

    • Re-dissolve the residue in a known volume of methanol (e.g., 200 µL) for HPLC analysis.

  • HPLC Analysis:

    • Analyze the sample by reverse-phase HPLC on a C18 column.

    • Use an isocratic mobile phase of methanol:water (e.g., 70:30 v/v) at a flow rate of 1 ml/min.[10]

    • Monitor the elution at 227 nm.[10]

    • Quantify the conversion of 10-DAB to baccatin III by comparing the peak areas with those of authentic standards.

Protocol 2: Whole-Cell Biotransformation of 10-DAB to Baccatin III

This protocol utilizes E. coli cells engineered to express the DBAT enzyme. This method has the advantage of not requiring enzyme purification and can be more cost-effective for larger-scale production.

Materials:

  • E. coli strain expressing the DBAT gene (e.g., BL21(DE3) with a pET vector containing the DBAT gene).

  • Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Terrific Broth (TB) medium for fermentation.

  • This compound (10-DAB).

  • Glucose.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Shaking incubator.

  • Centrifuge.

  • HPLC system with a C18 column.

Procedure:

  • Inoculum Preparation:

    • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Cell Culture and Induction:

    • Inoculate 100 mL of TB medium in a 500 mL flask with the overnight culture (1% v/v).

    • Grow the cells at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce the expression of the DBAT enzyme by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature, for instance 20°C, for 12-16 hours to allow for proper protein folding.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet with 50 mM potassium phosphate buffer (pH 7.5) and resuspend in the same buffer to a desired cell density (e.g., OD600 of 20).

  • Whole-Cell Biotransformation:

    • To the cell suspension, add 10-DAB (dissolved in a minimal amount of an organic solvent like DMSO) to a final concentration of 0.5-1 g/L.

    • Add glucose to a final concentration of 1-2% (w/v) to provide a carbon source for the cells and to aid in the regeneration of acetyl-CoA.

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.

  • Product Extraction and Analysis:

    • Extract the product from the entire culture medium (including cells) by adding an equal volume of ethyl acetate.

    • Follow steps 4-6 from Protocol 1 for extraction, sample preparation, and HPLC analysis to determine the yield of baccatin III.

Data Presentation

Table 2: Comparison of Baccatin III Production Methods

MethodSubstrate (10-DAB) ConcentrationProduct (Baccatin III) TiterConversion EfficiencyReference
Whole-cell biotransformation40 g/L needles (source of 10-DAB)20.66 mg/LNot directly comparable[3]
High-density fermentation with engineered E. coli1 g/L0.52 g/L~52%[3]
Immobilized enzyme (C-10 deacetylase from Nocardioides luteus)Not specified0.66 g/L51% (yield)[1]

Note: The data presented are from different studies with varying experimental conditions and are intended for illustrative purposes.

Visualizations

Enzymatic_Conversion_Pathway This compound This compound DBAT_Enzyme DBAT Enzyme This compound->DBAT_Enzyme Acetyl-CoA Acetyl-CoA Acetyl-CoA->DBAT_Enzyme Baccatin III Baccatin III CoA CoA DBAT_Enzyme->Baccatin III DBAT_Enzyme->CoA

Caption: Enzymatic conversion of 10-DAB to Baccatin III.

Experimental_Workflow cluster_invitro Protocol 1: In Vitro Conversion cluster_wholecell Protocol 2: Whole-Cell Biotransformation P1_Start Reaction Setup (10-DAB, Acetyl-CoA, Buffer) P1_Enzyme Add Purified DBAT P1_Start->P1_Enzyme P1_Incubate Incubate (35°C, 4-6h) P1_Enzyme->P1_Incubate P1_Extract Product Extraction (Ethyl Acetate) P1_Incubate->P1_Extract P1_Analyze HPLC Analysis P1_Extract->P1_Analyze P2_Culture Culture & Induce Recombinant E. coli P2_Harvest Harvest & Resuspend Cells P2_Culture->P2_Harvest P2_Biotransform Add 10-DAB & Incubate (30°C, 24-48h) P2_Harvest->P2_Biotransform P2_Extract Product Extraction (Ethyl Acetate) P2_Biotransform->P2_Extract P2_Analyze HPLC Analysis P2_Extract->P2_Analyze

Caption: Experimental workflows for enzymatic conversion.

Conclusion

The enzymatic conversion of this compound to baccatin III using acetyltransferase presents a highly specific and efficient method for the synthesis of this key paclitaxel precursor. The protocols provided herein offer researchers and drug development professionals a robust starting point for implementing this biocatalytic step. Both in vitro and whole-cell approaches have their distinct advantages, and the choice of method will depend on the specific application, scale, and available resources. Further optimization of reaction conditions, enzyme engineering, and metabolic engineering of the host strains can lead to even higher yields and process efficiencies.

References

Application Notes and Protocols: Synthesis of Novel Taxanes from 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 10-deacetylbaccatin III (10-DAB) as a versatile starting material for the synthesis of both established and novel taxane anticancer agents. The following sections detail the semi-synthesis of paclitaxel and docetaxel, the creation of novel fluorinated taxanes, and protocols for evaluating their cytotoxic activity.

Introduction

This compound is a naturally occurring diterpenoid compound that can be extracted in relatively high quantities from the needles of the European yew tree (Taxus baccata).[1][2] Its readily available nature and the presence of the core taxane ring structure make it an invaluable precursor for the semi-synthesis of clinically important anticancer drugs like paclitaxel and docetaxel, as well as a scaffold for the development of new-generation taxanes with potentially improved efficacy and pharmacological properties.[1][3] The key to synthesizing these complex molecules lies in the selective protection of the hydroxyl groups at the C7 and C10 positions, followed by the esterification of the C13 hydroxyl group with a suitable side chain.[2][3]

Semi-synthesis of Paclitaxel and Docetaxel from this compound

The semi-synthesis of paclitaxel and docetaxel from 10-DAB involves a multi-step process that includes selective protection of hydroxyl groups, coupling with a side-chain precursor, and subsequent deprotection.

Synthesis of Baccatin III from this compound

A crucial intermediate in the synthesis of paclitaxel is baccatin III, which is the C10-acetylated form of 10-DAB. This conversion can be achieved through chemical or enzymatic methods.

Protocol 2.1.1: Chemical Acetylation of 10-DAB

This protocol describes the selective acetylation of the C10 hydroxyl group of 10-DAB.

  • Protection of the C7 hydroxyl group:

    • Dissolve this compound in pyridine.

    • Add 20 equivalents of triethylsilyl chloride (TES-Cl) at 0°C and stir for the reaction to proceed.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the 7-O-TES-10-deacetylbaccatin III. Purify by column chromatography.

  • Acetylation of the C10 hydroxyl group:

    • Dissolve the 7-O-TES-10-deacetylbaccatin III in pyridine.

    • Add 10 equivalents of acetyl chloride at 0°C and stir for 48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction and purify the resulting 7-O-TES-baccatin III by column chromatography.

  • Deprotection of the C7 hydroxyl group:

    • Dissolve the 7-O-TES-baccatin III in a solution of 0.5% HCl in ethanol at 0°C.

    • Stir the reaction mixture and monitor by TLC until deprotection is complete.

    • Neutralize the reaction, extract the product, and purify by column chromatography to yield baccatin III.

Protocol 2.1.2: Enzymatic Synthesis of Baccatin III

This protocol utilizes the enzyme this compound-10-O-acetyltransferase (DBAT) for the selective acetylation of 10-DAB.[4]

  • Prepare a reaction mixture containing this compound, acetyl-CoA, and the purified recombinant DBAT enzyme in a suitable buffer.[4]

  • Incubate the reaction mixture at 30°C for 1 hour.[4]

  • Stop the reaction by adding a double volume of chloroform.[4]

  • Pool the reaction mixtures, dry under reduced pressure, and dissolve the residue in methanol.[4]

  • Purify the baccatin III product by high-performance liquid chromatography (HPLC).

Semi-synthesis of Docetaxel

A four-step semi-synthesis of docetaxel from 10-DAB has been reported with an overall yield of 50%.[2][3] A key step in this process is the selective protection of the C7 and C10 hydroxyl groups.[2][5]

Protocol 2.2.1: Docetaxel Synthesis using Benzyl Chloroformate Protection

  • Protection of C7 and C10 hydroxyl groups:

    • React this compound with benzyl chloroformate to form the C7, C10-diprotected intermediate.[3]

  • Side-chain coupling:

    • React the protected 10-DAB with (3R,4S)-1-tert-butoxy-carbonyl-3-(1-ethoxy-ethyloxy)-4-phenylazetidin-2-one.[3]

  • Hydrogenolysis:

    • Perform hydrogenolysis on the product from the previous step to form 2'-(1-ethoxy-ethyloxy)-N-debenzoyl-N-tert-butyl carbonyloxy-10-deacetyl taxol.[3]

  • Acid hydrolysis:

    • Conduct acid hydrolysis to yield the final docetaxel product.[3]

Synthesis of Novel Fluorinated Taxanes

The strategic incorporation of fluorine into the taxane structure can lead to derivatives with enhanced potency and improved pharmacological properties.

Protocol 3.1: Synthesis of Fluorinated Docetaxel Analogues

This protocol outlines a general approach for synthesizing novel fluorinated docetaxel analogues.

  • Protection of 10-DAB:

    • Protect the C7 and C10 hydroxyl groups of 10-DAB using a suitable protecting group such as a silyl ether.

  • Modification of the C2-benzoate ring:

    • Perform a debenzoylation at the C2 position followed by re-acylation with a fluorinated benzoic acid derivative (e.g., 3-trifluoromethoxybenzoic acid) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Side-chain attachment:

    • Couple the modified baccatin derivative with a protected β-lactam side chain, which may also contain fluorine substitutions, using a strong base like lithium hexamethyldisilazide (LiHMDS).

  • Deprotection:

    • Remove the protecting groups under appropriate conditions (e.g., using a fluoride source for silyl ethers) to yield the final fluorinated taxane.

Biological Evaluation of Novel Taxanes

The cytotoxic activity of newly synthesized taxanes is a critical measure of their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 4.1: MTT Assay for Cytotoxicity Evaluation [6][7]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an optimal density (e.g., 2,000-4,000 cells/well) in 100 µL of growth medium.[6]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the novel taxane compounds.

    • When cells reach 40-50% confluency, treat them in triplicate with various concentrations of the compounds. Include appropriate controls (e.g., vehicle control, positive control like paclitaxel).[6]

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6][8]

  • Formazan Solubilization and Absorbance Reading:

    • Gently discard the media without disturbing the formazan crystals.[6]

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[6]

    • Shake the plate in the dark for 10 minutes to ensure complete solubilization.[6]

    • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[6][7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Table 1: Cytotoxicity of Novel Fluorinated Taxanes against Human Cancer Cell Lines (IC50, nM)

CompoundA549 (Lung)HT29 (Colon)Vcap (Prostate)PC3 (Prostate)LCC6-MDR (Breast, Drug-Resistant)DLD-1 (Colon, Drug-Resistant)
Paclitaxel---->1000>1000
Docetaxel------
Novel DFV-Taxoid 1 <1<1<1<11-101-10
Novel DFV-Taxoid 2 <1<1<1<11-101-10
Novel DFV-Taxoid 3 <1<1<1<11-101-10

Data presented are representative values from published studies.[9] DFV = Difluorovinyl.

Visualizations

Synthetic Workflow

G DAB This compound Protected_DAB 7,10-Protected 10-DAB DAB->Protected_DAB Protection of C7 & C10 Hydroxyls Coupled_Intermediate C13-Side Chain Coupled Intermediate Protected_DAB->Coupled_Intermediate Esterification with Side Chain at C13 Novel_Taxane Novel Taxane Derivative Coupled_Intermediate->Novel_Taxane Deprotection

Caption: General synthetic workflow from 10-DAB to novel taxanes.

Taxane-Induced Apoptosis Signaling Pathway

G Taxane Taxane Microtubules Microtubule Stabilization Taxane->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest p53 p53 Upregulation Mitotic_Arrest->p53 Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Disruption Bcl2->Mitochondria Bax->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Key signaling events in taxane-induced apoptosis.

References

Application Notes and Protocols for Whole-Cell Biotransformation of 10-Deacetylbaccatin III to Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baccatin III is a crucial precursor for the semi-synthesis of the widely used anticancer drug, paclitaxel. Traditional methods for obtaining baccatin III involve extraction from Taxus species, which is often hindered by low yields and slow plant growth, or complex chemical synthesis routes. Whole-cell biotransformation presents a promising and environmentally friendly alternative, utilizing genetically engineered microorganisms to catalyze the specific acetylation of 10-deacetylbaccatin III (10-DAB) at the C-10 position to produce baccatin III. This process primarily relies on the enzyme this compound-10-O-acetyltransferase (DBAT). This document provides detailed application notes and protocols for performing this biotransformation using recombinant Escherichia coli.

Principle of the Biotransformation

The core of this biotransformation is the enzymatic reaction catalyzed by this compound-10-O-acetyltransferase (EC 2.3.1.167).[1] This enzyme facilitates the transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (acetyl-CoA), to the 10-hydroxyl group of this compound (10-DAB), resulting in the formation of baccatin III and coenzyme A (CoA).[1][2] In a whole-cell system, typically recombinant E. coli, the host cell's metabolic machinery is harnessed to provide the necessary acetyl-CoA, while the heterologously expressed DBAT enzyme performs the targeted acetylation. The efficiency of this process is critically dependent on the activity and stability of the DBAT enzyme and the intracellular availability of acetyl-CoA.[3][4]

Data Presentation

The following table summarizes quantitative data from various studies on the whole-cell biotransformation of 10-DAB to baccatin III, highlighting the impact of different host strains, process strategies, and conditions on product yield and conversion rates.

Host StrainKey FeaturesSubstrateBiotransformation ConditionsBaccatin III TiterConversion RateReference
Recombinant E. coliExpression of Taxus chinensis DBAT (TcDBAT)Taxus needles (containing 10-DAB)16°C, pH 6.5, 48 hours, 10 g/L glycerol20.66 mg/L78.60%[5]
Engineered E. coli N05S01Overexpression of a thermostable DBAT mutant (DBATS189V) in a strain with enhanced acetyl-CoA supply80 µM 10-DAB25°C, 48 hours, 10 g/L glycerol28.8 mg/L (49.10 µM)Not explicitly stated[3]
Engineered E. coli R10Refactored acetyl-CoA biosynthesis pathway and DBAT expression6 g/L 10-DABHigh-cell-density fermentation in a 3-L bioreactor, pH control with acetic acid feeding4.6 g/L~77%[6]
Recombinant E. coliExpression of TcDBAT1.5 g/L 10-DABShake-flask culture, initial OD600 of 401.14 g/L~76%[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the whole-cell biotransformation of 10-DAB to baccatin III.

Protocol 1: Preparation of Recombinant E. coli Expressing DBAT
  • Gene Cloning and Plasmid Construction:

    • Amplify the cDNA of the this compound-10-O-acetyltransferase (e.g., TcDBAT from Taxus chinensis) using PCR.

    • Clone the amplified gene into a suitable expression vector, such as pET-28a(+), at the appropriate restriction sites.

    • Transform the resulting plasmid into a competent expression host strain, typically E. coli BL21(DE3).

    • Verify the successful construction of the recombinant plasmid by restriction digestion and DNA sequencing.

  • Cultivation and Induction of Recombinant E. coli:

    • Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin or 50 µg/mL kanamycin).

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Transfer the overnight culture to a larger volume of Terrific Broth (TB) or LB medium (e.g., 50 mL in a 250 mL flask) containing the same antibiotic.[4][8]

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4]

    • Induce the expression of the DBAT enzyme by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[9]

    • Continue the incubation at a lower temperature, for instance, 20°C, for an additional 15 hours to allow for proper protein folding and expression.[4]

Protocol 2: Whole-Cell Biotransformation
  • Cell Harvesting and Preparation:

    • After the induction period, harvest the E. coli cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components.

    • Resuspend the cell pellet in the biotransformation medium. The cell density should be optimized; for example, starting with an OD600 of 40.[6]

  • Biotransformation Reaction:

    • The biotransformation medium should be optimized for pH, carbon source, and other components. A typical medium could be LB or a minimal medium supplemented with a carbon source.

    • Glycerol (e.g., 10-15 g/L) is often a preferred carbon source to enhance the intracellular supply of acetyl-CoA.[10]

    • Add the substrate, this compound, to the cell suspension. The optimal concentration of 10-DAB needs to be determined empirically, with starting concentrations ranging from 80 µM to several g/L.[3][6]

    • Incubate the reaction mixture at an optimized temperature, typically between 16°C and 25°C, with gentle agitation for a period of 24 to 48 hours.[3][5] The pH of the reaction should be maintained at an optimal level, for example, around 6.5.[10]

Protocol 3: Extraction and Analysis of Baccatin III
  • Extraction:

    • After the biotransformation, separate the cells from the medium by centrifugation.

    • Extract the baccatin III from the supernatant by liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to obtain the crude product.

  • Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., methanol).

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detection: UV detector at a wavelength of 227 nm.

    • Quantify the concentration of baccatin III by comparing the peak area with that of a standard curve prepared with authentic baccatin III.

Visualizations

Metabolic Pathway for Baccatin III Production

Metabolic_Pathway cluster_medium Extracellular Medium cluster_cell E. coli Cell Glycerol Glycerol Glycerol_in Glycerol Glycerol->Glycerol_in Transport Ten_DAB This compound (10-DAB) Ten_DAB_in 10-DAB Ten_DAB->Ten_DAB_in Transport Baccatin_III_out Baccatin III Glycolysis Glycolysis Glycerol_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Complex DBAT Recombinant DBAT (this compound- 10-O-acetyltransferase) Acetyl_CoA->DBAT Ten_DAB_in->DBAT Baccatin_III_in Baccatin III DBAT->Baccatin_III_in CoA CoA DBAT->CoA Baccatin_III_in->Baccatin_III_out Export

Caption: Metabolic pathway for whole-cell biotransformation of 10-DAB to baccatin III.

Experimental Workflow Diagram

Experimental_Workflow start Start cloning 1. Gene Cloning (DBAT into pET vector) start->cloning transformation 2. Transformation (into E. coli BL21(DE3)) cloning->transformation culture 3. Cell Culture (LB/TB medium, 37°C) transformation->culture induction 4. Induction with IPTG (OD600=0.6-0.8, 20°C) culture->induction harvesting 5. Cell Harvesting (Centrifugation) induction->harvesting biotransformation 6. Whole-Cell Biotransformation (Add 10-DAB, Glycerol, 16-25°C, 24-48h) harvesting->biotransformation extraction 7. Product Extraction (Ethyl Acetate) biotransformation->extraction analysis 8. HPLC Analysis (Quantification of Baccatin III) extraction->analysis end End analysis->end

Caption: Experimental workflow for the whole-cell biotransformation process.

References

Application Notes and Protocols for Large-Scale Purification of 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-deacetylbaccatin III (10-DAB III) is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (Taxol®) and its analogues.[1] Found in the needles and other parts of the yew tree (Taxus species), 10-DAB III offers a more renewable and abundant source compared to paclitaxel itself, which is primarily found in the bark.[2][3] The large-scale purification of 10-DAB III from crude plant extracts is a critical step in ensuring a stable and cost-effective supply of these life-saving chemotherapeutic agents. This document provides detailed application notes and protocols for various large-scale purification techniques for 10-DAB III, intended for researchers, scientists, and drug development professionals.

The purification of 10-DAB III from complex plant matrices involves a multi-step process designed to remove a wide range of impurities, including other taxanes, pigments, lipids, and phenolic compounds. The choice of purification strategy depends on several factors, including the starting biomass, the desired purity of the final product, the scale of operation, and economic considerations. This guide outlines several common and effective techniques, including solvent extraction, column chromatography, preparative high-performance liquid chromatography (HPLC), solid-phase extraction (SPE), and centrifugal partition chromatography (CPC).

1. Extraction of this compound from Taxus Biomass

The initial step in the purification process is the extraction of 10-DAB III from the plant material, typically the dried and ground needles and twigs of the yew tree.

Experimental Protocol: Solvent Extraction

This protocol describes a standard method for the solvent extraction of 10-DAB III from Taxus biomass.

Materials:

  • Dried and powdered Taxus chinensis branches and leaves

  • 80% (v/v) Ethanol in water

  • Reflux apparatus

  • Vacuum filtration system

  • Rotary evaporator

Procedure:

  • Combine the powdered Taxus biomass with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Perform reflux extraction for 5 hours.

  • After extraction, separate the solid biomass from the liquid extract by vacuum filtration.

  • Repeat the extraction process on the solid residue two more times with fresh 80% ethanol.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude 10-DAB III extract.[4]

2. Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation of 10-DAB III from the crude extract. Silica gel is a commonly used stationary phase for this purpose.

Experimental Protocol: Silica Gel Column Chromatography

This protocol details the purification of a 10-DAB III semi-finished product using silica gel column chromatography.

Materials:

  • Crude 10-DAB III extract

  • Silica gel (200-300 mesh)

  • Dichloromethane

  • Ethyl acetate

  • Petroleum ether

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Dissolve the crude 10-DAB III extract in a minimal amount of dichloromethane.

  • In a separate container, mix the dissolved extract with a small amount of silica gel to form a slurry.

  • Evaporate the solvent from the slurry to obtain a dry powder (dry loading method).

  • Pack a glass chromatography column with silica gel suspended in petroleum ether.

  • Carefully add the dried extract-silica gel mixture to the top of the packed column.

  • Elute the column with a mixture of ethyl acetate and petroleum ether (e.g., a 2:1 v/v ratio).

  • Collect fractions using a fraction collector and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

  • Combine the fractions containing 10-DAB III.

  • Evaporate the solvent from the combined fractions to obtain the semi-finished 10-DAB III product.[4]

3. High-Purity Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is employed to achieve high purity of 10-DAB III, often as a final polishing step.

Experimental Protocol: Semi-Preparative Reversed-Phase HPLC

This protocol describes the purification of 10-DAB III using a semi-preparative reversed-phase HPLC system.

Materials:

  • Semi-purified 10-DAB III

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Semi-preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

  • UV detector

  • Fraction collector

Procedure:

  • Prepare the mobile phase, a mixture of acetonitrile and water, at a ratio of 30:70 (v/v) for 10-DAB III elution.[5]

  • Dissolve the semi-purified 10-DAB III in the mobile phase.

  • Set the flow rate of the semi-preparative HPLC system to 8 mL/min.[5]

  • Set the UV detector to a wavelength of 227 nm.[5]

  • Inject the dissolved sample onto the column. The injection volume can be up to 8 mL, depending on the concentration and column capacity.[5]

  • Collect the fractions corresponding to the 10-DAB III peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 10-DAB III.

4. Advanced Purification Techniques

a. Solid-Phase Extraction (SPE)

Solid-phase extraction is often used as a preliminary cleanup step to remove highly polar or non-polar impurities from the crude extract before further chromatographic purification.

Application Note: Solid-Phase Extraction for Taxane Purification

SPE can be a highly effective method for the initial purification of taxanes, including 10-DAB III, from crude extracts. A combination of a non-polar synthetic hydrophobic absorbent (e.g., Diaion® HP-20) followed by a silica-based hydrophilic interaction solid-phase extraction can be employed.[6] This two-stage process first removes pigments and chlorophylls, followed by the separation of taxanes from other co-extractive compounds.[6]

Experimental Protocol: Two-Stage SPE Purification

Materials:

  • Crude 10-DAB III extract

  • Diaion® HP-20 resin

  • Silica-based SPE cartridge (40-60 micron)

  • Methanol

  • Water

  • n-Hexane

Procedure:

  • Diaion® HP-20 Column Cleanup:

    • Dissolve the crude extract in an appropriate solvent and load it onto a column packed with Diaion® HP-20 resin.

    • Wash the column with n-hexane to remove non-polar impurities like chlorophylls and pigments.

    • Elute the taxane-containing fraction with methanol.

    • Evaporate the methanol to obtain a concentrated taxane fraction.

  • Hydrophilic Interaction SPE:

    • Dissolve the concentrated taxane fraction in a suitable solvent.

    • Load the solution onto a pre-conditioned silica-based SPE cartridge.

    • Elute the taxanes with an optimized mixture of water and methanol (e.g., 70:30 v/v).[6]

    • Collect the fraction containing 10-DAB III for further purification by preparative HPLC.

b. Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can prevent irreversible adsorption of the sample and reduce solvent consumption.[7]

Application Note: CPC for High-Purity 10-DAB III

CPC is a powerful technique for the large-scale purification of 10-DAB III, capable of yielding purities greater than 99%.[8] The method relies on the partitioning of the solute between two immiscible liquid phases. By using a series of CPC steps with different solvent systems, a highly purified product can be obtained.[8][9]

Experimental Protocol: Multi-Step CPC Purification

Materials:

  • Partially purified 10-DAB III

  • Solvent System 1: Methyl ethyl ketone (MEK) / Water

  • Solvent System 2: Methyl tert-butyl ether (MTBE) / Acetone / Water

  • Solvent System 3: Dichloromethane (DCM) / Methanol (MeOH) / Water

  • Centrifugal Partition Chromatograph

Procedure:

  • First CPC Step (e.g., MEK/Water system):

    • Prepare and equilibrate the CPC rotor with the stationary phase of the MEK/water system.

    • Dissolve the partially purified 10-DAB III in the mobile phase.

    • Inject the sample and begin the elution with the mobile phase.

    • Collect the fractions containing 10-DAB III.

    • Evaporate the solvent to obtain the product from the first step.

  • Second and Third CPC Steps:

    • Repeat the CPC process with the product from the previous step using a different solvent system (e.g., MTBE/acetone/water, followed by DCM/MeOH/water).[8][9] Each solvent system will remove a different set of impurities.

    • After the final CPC step, the collected fractions containing 10-DAB III are combined and the solvent is evaporated to yield the final high-purity product.

5. Crystallization

Crystallization is often the final step in the purification process to obtain 10-DAB III in a highly pure, crystalline form.

Application Note: Selective Crystallization with Imidazole

A notable method for the crystallization of 10-DAB III involves the formation of a crystalline complex with an imidazole compound. This technique is highly selective for 10-DAB III, allowing for its efficient separation from other taxanes.

Experimental Protocol: Crystallization via Imidazole Complex Formation

Materials:

  • Semi-finished 10-DAB III product

  • Dichloromethane

  • Imidazole

  • Water

Procedure:

  • Dissolve the semi-finished 10-DAB III product in dichloromethane.

  • Add an imidazole compound in a molar ratio of 1:1.5 to 1:4 (10-DAB III:imidazole).[4]

  • Stir the mixture at room temperature for 30 minutes.

  • Allow the mixture to stand, then cool to 0°C to promote crystallization.

  • Filter the crystalline complex of 10-DAB III and imidazole and dry it under vacuum.

  • To recover the pure 10-DAB III, dissolve the crystalline complex in water.

  • Extract the aqueous solution with dichloromethane (repeated three times).

  • Combine the organic phases, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain the pure 10-DAB III product with a purity of over 99%.[4]

Data Presentation

Table 1: Comparison of Large-Scale Purification Techniques for this compound

Purification TechniqueStarting MaterialKey Reagents/SolventsTypical PurityTypical Yield/RecoveryReference
Solvent Extraction Taxus Biomass80% EthanolLow (Crude Extract)High (Initial Extraction)[4]
Silica Gel Column Chromatography Crude ExtractEthyl acetate, Petroleum etherModerate (Semi-finished)Variable[4]
Preparative HPLC (C18) Semi-purified 10-DAB IIIAcetonitrile, Water>99%~90%[10]
Solid-Phase Extraction (SPE) Crude ExtractMethanol, Water, n-HexanePre-purifiedHigh[6]
Centrifugal Partition Chromatography (CPC) Partially Purified 10-DAB IIIMEK/Water, MTBE/Acetone/Water, DCM/MeOH/Water>99%High[8]
Crystallization (with Imidazole) Semi-finished 10-DAB IIIDichloromethane, Imidazole>99%High[4]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_pre_purification Pre-Purification cluster_main_purification Main Purification cluster_final_step Final Product Start Taxus Biomass (Needles & Twigs) Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Crude Extract PrePurification Column Chromatography (Silica Gel) or Solid-Phase Extraction Extraction->PrePurification Semi-purified Product MainPurification Preparative HPLC or Centrifugal Partition Chromatography PrePurification->MainPurification Further Purification Crystallization Crystallization MainPurification->Crystallization Purified 10-DAB III End High-Purity 10-DAB III (>99%) Crystallization->End

Caption: Overall workflow for the large-scale purification of this compound.

Imidazole_Crystallization Start Semi-finished 10-DAB III Dissolve Dissolve in Dichloromethane Start->Dissolve AddImidazole Add Imidazole (Molar Ratio 1:1.5-4) Dissolve->AddImidazole Crystallize Stir, Stand, Cool (0°C) & Filter AddImidazole->Crystallize Complex 10-DAB III-Imidazole Crystal Complex Crystallize->Complex DissolveComplex Dissolve Complex in Water Complex->DissolveComplex Extract Extract with Dichloromethane (3x) DissolveComplex->Extract Dry Dry & Evaporate Organic Phase Extract->Dry End Pure 10-DAB III (>99%) Dry->End

Caption: Workflow for the selective crystallization of 10-DAB III using imidazole.

References

Application Notes and Protocols: Synthesis of Docetaxel from 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel is a highly effective, second-generation taxane chemotherapeutic agent used in the treatment of various cancers, including breast, non-small cell lung, and prostate cancer. Its semi-synthesis from 10-deacetylbaccatin III (10-DAB III), a readily available precursor extracted from the needles of the European yew tree (Taxus baccata), provides a commercially viable route for its production. This document outlines a detailed four-step protocol for the synthesis of docetaxel from 10-DAB III, achieving a high overall yield and purity. The key stages of this synthesis involve the selective protection of the C7 and C10 hydroxyl groups of 10-DAB III, coupling with a protected side chain, and subsequent deprotection steps to yield the final active pharmaceutical ingredient.

Overall Synthesis Workflow

The semi-synthesis of docetaxel from this compound is a four-step process. The workflow begins with the protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB III. This is followed by the esterification at the C13 position with a protected side-chain. The subsequent steps involve the removal of the protecting groups to yield the final docetaxel molecule.

Synthesis_Workflow 10-DAB_III This compound Protected_10-DAB 7,10-di-O-(Benzyloxycarbonyl) -10-deacetylbaccatin III 10-DAB_III->Protected_10-DAB Step 1: Protection Coupled_Product Protected Docetaxel Intermediate Protected_10-DAB->Coupled_Product Step 2: Coupling Deprotected_Intermediate 2'-(1-Ethoxy-ethyloxy)-N-debenzoyl- N-(tert-butoxycarbonyl) Docetaxel Coupled_Product->Deprotected_Intermediate Step 3: Deprotection 1 Docetaxel Docetaxel Deprotected_Intermediate->Docetaxel Step 4: Deprotection 2 Side_Chain Protected Side Chain Side_Chain->Coupled_Product

Caption: Overall workflow for the semi-synthesis of Docetaxel from 10-DAB III.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the docetaxel synthesis, including reaction times, temperatures, and yields.

StepReactionKey ReagentsTemp. (°C)Time (h)Yield (%)Purity (%)
1Protection of 10-DAB IIIBenzyl chloroformate, DMAP, THF601.581>95
2Coupling with Side ChainProtected 10-DAB, Protected Side Chain, NaH, NaN(TMS)₂, THF-402.580>95
3HydrogenolysisCoupled Product, Pd/C, H₂, THFRoom Temp.598>98
4Acid HydrolysisDeprotected Intermediate, AcOH/H₂ORoom Temp.478>99.6
Overall - - - - ~50 >99.6

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Protection of this compound

This step involves the selective protection of the C7 and C10 hydroxyl groups of 10-DAB III using benzyl chloroformate.

Protection_Step Reactants 10-DAB III + Benzyl Chloroformate + DMAP Reaction Stirring at 60 °C Reactants->Reaction in Solvent Anhydrous THF Solvent->Reaction Workup Cooling, Filtration, Washing with THF Reaction->Workup 1.5 h Product 7,10-di-O-(Benzyloxycarbonyl) -10-deacetylbaccatin III Workup->Product

Caption: Workflow for the protection of 10-DAB III.

Protocol:

  • Dissolve this compound (15 g, 28 mmol) and 4-dimethylaminopyridine (DMAP, 3.4 g, 28 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).[1]

  • Warm the solution to 40 °C.

  • Add a solution of benzyl chloroformate (0.37 mol/L in THF, 150 mL) dropwise over 1 hour.[1]

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for an additional 30 minutes.[1]

  • Monitor the reaction by TLC until completion.

  • Cool the mixture to room temperature, filter the solid precipitate, and wash with THF.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford 7,10-di-O-(benzyloxycarbonyl)-10-deacetylbaccatin III. The isolated yield is 81%.[1]

Step 2: Coupling with the Side Chain

The protected 10-DAB III is coupled with the commercially available protected side chain, (3R,4S)-1-tert-butoxy-carbonyl-3-(1-ethoxy-ethyloxy)-4-phenylazetidin-2-one.

Protocol:

  • To a solution of 7,10-di-O-(benzyloxycarbonyl)-10-deacetylbaccatin III in anhydrous THF at -40 °C, add NaH followed by NaN(TMS)₂.

  • Add the protected side chain to the reaction mixture.

  • Stir the reaction at -40 °C for 2.5 hours.[1]

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to give the coupled product in 80% yield.[1]

Step 3: Hydrogenolysis (First Deprotection)

The benzyl protecting groups at the C7 and C10 positions are removed by catalytic hydrogenation.

Protocol:

  • Dissolve the coupled product from Step 2 in THF.

  • Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 5 hours.[1]

  • Filter the catalyst through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate. The yield for this step is 98%.[1]

Step 4: Acid Hydrolysis (Second Deprotection)

The final deprotection step involves the removal of the 1-ethoxy-ethyl protecting group from the 2'-hydroxyl position under acidic conditions to yield docetaxel.[2]

Protocol:

  • Dissolve the product from Step 3 in a mixture of acetic acid and water (4:1 v/v).[1]

  • Stir the solution at room temperature for 4 hours.[1]

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford docetaxel. The yield for this step is 78%.[1] The final product has a purity of 99.6% as determined by HPLC.[1]

Analytical Methods: HPLC Analysis of Docetaxel

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the final docetaxel product and for monitoring the progress of the synthesis.

HPLC Conditions:

ParameterCondition 1Condition 2
Column YMC C18 (150 x 4.6 mm, 5 µm)[1]C18 (15 cm x 4.6 mm, 5 µm)[3]
Mobile Phase Methanol/Acetonitrile/H₂O (33/25/42)[1]Acetonitrile/Water (45/55)[3]
Flow Rate 1.5 mL/min[1][3]1.5 mL/min[3]
Detection UV at 232 nm[1][3]UV at 232 nm[3]
Column Temp. Not specified25 °C[3]
Injection Vol. Not specified20 µL[3]
Retention Time 14.8 min[1]9.76 min[3]

Conclusion

The described four-step semi-synthesis provides an efficient and high-yielding route to docetaxel from the readily available starting material, this compound. The use of benzyl chloromate as a protecting group allows for mild deprotection conditions, which is crucial for the sensitive taxane skeleton.[1][3] This protocol, with an overall yield of approximately 50%, is suitable for the laboratory-scale synthesis of docetaxel and can be adapted for larger-scale production.[1][2] Careful monitoring of each step by appropriate analytical techniques such as TLC and HPLC is recommended to ensure optimal yields and purity.

References

Application Notes and Protocols for Immobilized Enzyme Catalysis in 10-Deacetylbaccatin III Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic acetylation of 10-deacetylbaccatin III (10-DAB) to produce baccatin III, a crucial precursor for the semi-synthesis of the anticancer drug paclitaxel. The use of immobilized enzymes offers significant advantages, including enzyme reusability, improved stability, and simplified product purification, making the process more cost-effective and sustainable.

Introduction

The conversion of 10-DAB to baccatin III is a key step in the semi-synthesis of paclitaxel. Traditional chemical acetylation methods often require harsh reaction conditions and complex protection-deprotection steps, leading to by-product formation and increased costs. Enzymatic catalysis, employing enzymes such as this compound-10-β-O-acetyltransferase (DBAT) or microbial deacetylases, offers a highly selective and efficient alternative under mild conditions. Immobilizing these enzymes on solid supports further enhances their industrial applicability. This document details the immobilization of a suitable enzyme on DEAE-cellulose and its application in the acetylation of 10-DAB.

Data Presentation

The following tables summarize key quantitative data from studies on the enzymatic acetylation of 10-DAB.

Table 1: Performance of Immobilized C-10 Deacetylase from Nocardioides luteus for 10-DAB Acetylation

ParameterValueReference
Enzyme SourceNocardioides luteus SC 13912[1][2]
Support MatrixDEAE-Cellulose[1][2]
Acyl DonorVinyl acetate[1][2]
Reaction pH7.0[1][2]
Reaction TemperatureAmbient[1][2]
Reaction Yield51%[1][2]

Table 2: Comparison of Free vs. Immobilized Enzyme Stability and Reusability (Illustrative Data)

ParameterFree EnzymeImmobilized Enzyme
Optimal Temperature55°C60-70°C
Thermal StabilityModerateHigh
pH StabilityNarrow rangeBroader range
ReusabilityNot reusableRetains >80% activity after 5 cycles
Storage StabilityLowHigh

Experimental Protocols

Protocol 1: Preparation and Activation of DEAE-Cellulose Support

This protocol describes the preparation of DEAE-cellulose for enzyme immobilization.

Materials:

  • DEAE-cellulose powder

  • 0.5 M HCl

  • 0.5 M NaOH

  • Phosphate buffer (0.1 M, pH 7.0)

  • Distilled water

  • Buchner funnel and filter paper

  • Beakers and magnetic stirrer

Procedure:

  • Swelling: Suspend the desired amount of DEAE-cellulose powder in distilled water and allow it to swell overnight.

  • Acid Treatment: Wash the swollen DEAE-cellulose with 0.5 M HCl.

  • Washing: Wash the resin thoroughly with distilled water until the pH of the filtrate is neutral.

  • Alkali Treatment (Activation): Treat the resin with 0.5 M NaOH.

  • Final Washing: Wash the activated DEAE-cellulose extensively with distilled water until the pH is neutral.

  • Equilibration: Equilibrate the DEAE-cellulose with 0.1 M phosphate buffer (pH 7.0) by washing the resin with the buffer multiple times. The support is now ready for enzyme immobilization.

Protocol 2: Immobilization of C-10 Deacetylase on DEAE-Cellulose

This protocol details the immobilization of C-10 deacetylase from Nocardioides luteus onto the prepared DEAE-cellulose support.

Materials:

  • Prepared DEAE-cellulose support

  • C-10 deacetylase enzyme solution (partially purified or as a cell-free extract)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Bovine Serum Albumin (BSA) for protein quantification

  • Bradford reagent

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of C-10 deacetylase in 0.1 M phosphate buffer (pH 7.0). Determine the initial protein concentration and enzyme activity.

  • Immobilization Reaction: Add the enzyme solution to the equilibrated DEAE-cellulose support in a suitable vessel. A typical ratio is 1 g of support to 10-20 mL of enzyme solution.

  • Incubation: Incubate the mixture at 4°C for 2-4 hours with gentle shaking to allow for the adsorption of the enzyme onto the support.

  • Separation: Separate the immobilized enzyme from the supernatant by centrifugation or filtration.

  • Washing: Wash the immobilized enzyme preparation with the phosphate buffer to remove any unbound enzyme.

  • Quantification of Immobilized Enzyme: Determine the protein concentration and enzyme activity in the supernatant and washing fractions. The amount of immobilized enzyme is calculated by subtracting the amount of protein in the supernatant and washings from the initial amount of protein added.

  • Storage: Store the immobilized enzyme preparation at 4°C in the phosphate buffer until use.

Protocol 3: Enzymatic Acetylation of 10-DAB using Immobilized Enzyme

This protocol outlines the procedure for the acetylation of 10-DAB to baccatin III using the immobilized C-10 deacetylase.

Materials:

  • Immobilized C-10 deacetylase on DEAE-cellulose

  • This compound (10-DAB)

  • Vinyl acetate

  • Phosphate buffer (0.1 M, pH 7.0)

  • Reaction vessel (e.g., shaker flask)

  • Shaking incubator

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction vessel, suspend the immobilized enzyme in 0.1 M phosphate buffer (pH 7.0).

  • Substrate Addition: Add 10-DAB to the reaction mixture.

  • Initiation of Reaction: Add vinyl acetate as the acyl donor to initiate the acetylation reaction.

  • Incubation: Incubate the reaction mixture at ambient temperature with continuous agitation for a specified period (e.g., 24-48 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Reaction Termination and Product Extraction: Once the reaction is complete, separate the immobilized enzyme by filtration for reuse. Extract the aqueous reaction mixture with an equal volume of ethyl acetate. Repeat the extraction process three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude baccatin III.

Protocol 4: Purification and Analysis of Baccatin III

This protocol describes the purification of the synthesized baccatin III and its analysis.

Materials:

  • Crude baccatin III

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., hexane:ethyl acetate gradient)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Baccatin III standard

Procedure:

  • Purification by Silica Gel Chromatography:

    • Pack a chromatography column with silica gel slurried in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Dissolve the crude baccatin III in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify the fractions containing baccatin III.

    • Pool the pure fractions and evaporate the solvent to obtain purified baccatin III.

  • Alternative Purification by Preparative TLC:

    • Dissolve the crude product in a suitable solvent (e.g., chloroform:methanol 7:1 v/v) and apply it as a band on a preparative TLC plate.[3]

    • Develop the plate in the same solvent system.

    • Visualize the bands under UV light and scrape the band corresponding to the baccatin III standard.[3]

    • Extract the baccatin III from the silica gel with a suitable solvent (e.g., methanol).[3]

  • HPLC Analysis:

    • Prepare a standard solution of baccatin III and a solution of the purified product in a suitable solvent (e.g., methanol).

    • Inject the samples into the HPLC system.

    • Use a C18 column and a mobile phase of acetonitrile and water gradient.

    • Monitor the elution at a suitable wavelength (e.g., 227 nm).

    • Identify and quantify the baccatin III peak by comparing the retention time and peak area with the standard.

Mandatory Visualizations

experimental_workflow cluster_immobilization Enzyme Immobilization cluster_acetylation Enzymatic Acetylation prep_support Prepare DEAE-Cellulose (Swell, Wash, Activate) immobilize Incubate Enzyme with DEAE-Cellulose prep_support->immobilize enzyme_sol Prepare Enzyme Solution enzyme_sol->immobilize wash_immobilized Wash to Remove Unbound Enzyme immobilize->wash_immobilized immobilized_enzyme Immobilized Enzyme wash_immobilized->immobilized_enzyme reaction_setup Reaction Setup: Immobilized Enzyme, Buffer immobilized_enzyme->reaction_setup Use in Reaction add_substrates Add 10-DAB and Vinyl Acetate reaction_setup->add_substrates incubation Incubate with Agitation add_substrates->incubation product_extraction Extract Baccatin III incubation->product_extraction purification Purify Baccatin III (Chromatography) product_extraction->purification final_product Pure Baccatin III purification->final_product

Caption: Experimental workflow for immobilized enzyme catalysis.

logical_relationship cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products dab This compound (10-DAB) acetylation Enzymatic Acetylation dab->acetylation acetyl_donor Vinyl Acetate (Acetyl Donor) acetyl_donor->acetylation immobilized_enzyme Immobilized C-10 Deacetylase immobilized_enzyme->acetylation baccatin_iii Baccatin III acetylation->baccatin_iii byproduct Vinyl Alcohol acetylation->byproduct

Caption: Logical relationship of the enzymatic acetylation process.

References

Application Note: Monitoring 10-Deacetylbaccatin III Conversion Reactions

References

Troubleshooting & Optimization

Technical Support Center: Conversion of 10-deacetylbaccatin III to Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of baccatin III from 10-deacetylbaccatin III (10-DAB).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting this compound (10-DAB) to baccatin III?

A1: The two primary methods are enzymatic acetylation and chemical synthesis. Enzymatic acetylation utilizes the enzyme this compound-10-O-acetyltransferase (DBAT) to specifically catalyze the transfer of an acetyl group to the C10 hydroxyl group of 10-DAB.[1][2][3][4][5] Chemical synthesis typically involves the use of an acetylating agent, such as acetic anhydride, in the presence of a catalyst, often a Lewis acid.[6]

Q2: Which method generally offers higher selectivity and milder reaction conditions?

A2: Enzymatic acetylation is known for its high regioselectivity, specifically targeting the C10 hydroxyl group of 10-DAB, thus avoiding the need for protecting groups.[7] This biological approach operates under mild conditions, such as physiological pH and ambient temperatures, making it an environmentally friendly option.[8][9]

Q3: What are the common acetyl donors for the enzymatic conversion?

A3: The natural acetyl donor for the DBAT enzyme is acetyl-coenzyme A (acetyl-CoA).[3][5] However, other acetyl donors like vinyl acetate have also been successfully used, which can be a more cost-effective alternative.[7][10]

Q4: What is a key challenge in the enzymatic conversion of 10-DAB?

A4: A significant challenge in enzymatic conversion, particularly in whole-cell biotransformation systems, is the sufficient supply of the acetyl donor, acetyl-CoA.[11] Optimizing the metabolic pathway to increase the intracellular pool of acetyl-CoA can be a limiting factor for achieving high yields.

Q5: What are the advantages of chemical synthesis for this conversion?

A5: Chemical synthesis can be advantageous for its potentially faster reaction times and scalability. The use of specific catalysts can drive the reaction to high yields. However, it often requires harsher reaction conditions and may necessitate the use of protecting groups to avoid side reactions, followed by deprotection steps.[9][12]

Troubleshooting Guides

Enzymatic Conversion (Using DBAT)
Issue Potential Cause Troubleshooting Steps
Low Baccatin III Yield Suboptimal pH: The activity of DBAT is highly pH-dependent. An incorrect pH can significantly reduce enzyme activity.The optimal pH for DBAT from Taxus cuspidata is around 7.5.[13] For whole-cell biotransformation, a slightly acidic condition (pH 6.5) has been shown to be optimal.[8] Verify and adjust the pH of your reaction buffer.
Incorrect Temperature: Enzyme activity is sensitive to temperature.The optimal temperature for DBAT activity has been reported to be around 30-37.5°C.[2] However, for in situ whole-cell catalysis using Taxus needles, a lower temperature of 16°C was found to be optimal.[8] Ensure your incubator or water bath is accurately calibrated.
Insufficient Acetyl-CoA: The concentration of the acetyl donor is a limiting factor.For in vitro reactions, ensure an adequate concentration of acetyl-CoA is added. For whole-cell systems, consider metabolic engineering strategies to enhance the intracellular acetyl-CoA supply.[11] Adding a carbon source like glycerol can also improve acetyl-CoA availability.[8]
Enzyme Inhibition: The presence of inhibitors in the crude extract or reaction mixture can reduce enzyme activity.Purify the 10-DAB substrate to remove potential inhibitors. Ensure the purity of the DBAT enzyme if using an isolated enzyme preparation.
Reverse Reaction: Under certain conditions, particularly alkaline pH, the DBAT enzyme can catalyze the reverse reaction, converting baccatin III back to 10-DAB.[9]Maintain the reaction pH at the optimal level (neutral to slightly acidic) to minimize the reverse reaction.
Incomplete Conversion of 10-DAB Short Reaction Time: The reaction may not have proceeded to completion.Increase the incubation time and monitor the reaction progress at different time points using HPLC.
Low Enzyme Concentration: The amount of DBAT may be insufficient to convert all the substrate.Increase the concentration of the DBAT enzyme or the cell density in whole-cell systems.
Formation of Side Products Contaminating Enzymes: Crude enzyme preparations may contain other enzymes that modify 10-DAB or baccatin III.Use a purified DBAT enzyme. If using a crude extract, consider partial purification steps.
Chemical Conversion (Lewis Acid Catalysis)
Issue Potential Cause Troubleshooting Steps
Low Baccatin III Yield Inactive Catalyst: The Lewis acid catalyst may be deactivated by moisture.Use anhydrous solvents and reagents. Ensure the Lewis acid is of high purity and handled under inert conditions if necessary.
Suboptimal Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.Optimize the molar ratio of the Lewis acid catalyst to the 10-DAB substrate.
Incorrect Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to degradation.Optimize the reaction temperature. For example, acylation with acetyl chloride is often carried out at 0°C.[6]
Formation of Multiple Products (Low Selectivity) Acylation at other hydroxyl groups: The C7 hydroxyl group is also susceptible to acylation.The choice of Lewis acid and reaction conditions is crucial for selectivity. Some methods may require protection of the C7 hydroxyl group prior to acetylation.[12]
Degradation of Starting Material or Product Harsh Reaction Conditions: Strong acids or high temperatures can lead to the degradation of the taxane core.Use milder Lewis acids and optimize the reaction time and temperature to minimize degradation.

Quantitative Data Presentation

Table 1: Comparison of Enzymatic Conversion Methods for Baccatin III Production

Enzyme Source Acetyl Donor Reaction Conditions Yield/Conversion Rate Reference
Taxus cuspidata (recombinant DBAT)Acetyl-CoApH 7.5Km for 10-DAB: 10 µM, Km for Acetyl-CoA: 8 µM[13]
Nocardioides luteus (immobilized C-10 deacetylase)Vinyl AcetatepH 7.0, ambient temperature51% Yield[7]
Whole-cell biotransformation (E. coli expressing TcDBAT)Intracellular Acetyl-CoA (from glycerol)pH 6.5, 16°C, 48 hours78.6% Conversion Rate[8]
Taxus baccata roots (crude extract)14C- or 3H-labeled Acetyl-CoANot specifiedQualitative detection of baccatin III[3]

Table 2: Chemical Synthesis of Baccatin III from 10-DAB

Catalyst Acylating Agent Solvent Reaction Conditions Yield Reference
Ytterbium trifluoromethanesulfonate (1 mol%)Acetic anhydride (1.5 eq.)Tetrahydrofuran2 hoursNot specified, reaction completion confirmed by TLC[6]
Various Lewis Acids (e.g., ZnCl₂, CeCl₃)Acetic anhydrideNot specifiedNot specifiedHigh yield (details in patent)[14]
4-dimethylaminopyridine (DMAP) derivative (organocatalyst)Acetic anhydrideNot specifiedNot specified89% Yield[14]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Baccatin III using Recombinant DBAT

This protocol is a generalized procedure based on published methods.[2][13]

Materials:

  • This compound (10-DAB)

  • Recombinant this compound-10-O-acetyltransferase (DBAT)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Phosphate buffer (50 mM, pH 7.5)

  • Chloroform

  • Methanol

  • Reaction vials

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of 10-DAB in a suitable organic solvent (e.g., methanol or DMSO) and a fresh aqueous solution of acetyl-CoA.

  • In a reaction vial, prepare the reaction mixture containing:

    • 50 mM Phosphate buffer (pH 7.5)

    • 10-DAB (final concentration, e.g., 80 µM)

    • Acetyl-CoA (final concentration, e.g., 1 mM)

    • Purified recombinant DBAT enzyme

  • Initiate the reaction by adding the DBAT enzyme to the mixture.

  • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Stop the reaction by adding a double volume of chloroform to the reaction mixture.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the organic (chloroform) layer.

  • Evaporate the chloroform under a stream of nitrogen or in a rotary evaporator.

  • Dissolve the residue in methanol for analysis by HPLC or for further purification.

Purification: The crude product can be purified by preparative thin-layer chromatography (PTLC) using a solvent system such as chloroform:methanol (7:1, v/v).[2] Alternatively, preparative HPLC on a C18 column can be used for higher purity.[15]

Protocol 2: Chemical Synthesis of Baccatin III using a Lewis Acid Catalyst

This protocol is based on the method described in a European patent.[6]

Materials:

  • This compound (10-DAB)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Acetic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60)

  • Reaction flask and magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Dissolve this compound (e.g., 300 mg, 0.553 mmol) in freshly distilled, anhydrous tetrahydrofuran (20 mL) in a reaction flask under an inert atmosphere.

  • Add acetic anhydride (1.5 equivalents) to the stirred solution.

  • Prepare a stock solution of the ytterbium trifluoromethanesulfonate catalyst in anhydrous THF.

  • Add a catalytic amount of the ytterbium trifluoromethanesulfonate solution (e.g., 1 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for approximately 2 hours.

  • Monitor the reaction progress by TLC using a mobile phase of dichloromethane:methanol (9:1). The reaction is complete when the starting material (10-DAB) is no longer visible.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude baccatin III can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow_enzymatic cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_10dab 10-DAB Solution mix Combine Reactants in Buffer (pH 7.5) prep_10dab->mix prep_acetyl_coa Acetyl-CoA Solution prep_acetyl_coa->mix prep_enzyme DBAT Enzyme prep_enzyme->mix incubate Incubate at 30°C mix->incubate quench Quench with Chloroform incubate->quench extract Extract Baccatin III quench->extract analyze Analyze by HPLC extract->analyze

Caption: Experimental workflow for the enzymatic synthesis of baccatin III.

experimental_workflow_chemical cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_10dab Dissolve 10-DAB in Anhydrous THF add_reagents Add Acetic Anhydride & Lewis Acid Catalyst prep_10dab->add_reagents react Stir at Room Temperature add_reagents->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for the chemical synthesis of baccatin III.

biochemical_pathway Ten_DAB This compound DBAT DBAT Enzyme Ten_DAB->DBAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->DBAT Baccatin_III Baccatin III DBAT->Baccatin_III Acetylation CoA Coenzyme A DBAT->CoA Release

Caption: Biochemical pathway for the enzymatic conversion of 10-DAB to baccatin III.

References

Challenges in 10-deacetylbaccatin III extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 10-deacetylbaccatin III (10-DAB) extraction. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of 10-DAB from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound (10-DAB)?

A1: The primary natural source of 10-DAB is the plant genus Taxus (yew). It is particularly abundant in the leaves and twigs, which are renewable resources.[1][2] Unlike paclitaxel, which is found in higher concentrations in the bark, 10-DAB is more plentiful in the needles, making its extraction less destructive to the plant.[2][3] The content of 10-DAB in the leaves of Taxus chinensis, for example, can be as high as 0.1%.[3]

Q2: Why is my overall yield of 10-DAB consistently low?

A2: Low yields of 10-DAB can stem from several factors:

  • Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. Methods like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) with a co-solvent have been shown to produce higher yields compared to traditional Soxhlet or maceration techniques.[4][5][6]

  • Inefficient Solvent: The solvent's polarity and its ability to penetrate the plant matrix are critical. While methanol and ethanol are commonly used, advanced solvents like deep eutectic solvents (DES) have demonstrated superior extraction efficiency.[7][8]

  • Degradation of 10-DAB: The compound is sensitive to certain conditions. High temperatures and acidic pH can cause degradation, including cleavage of the oxetane ring or hydrolysis of ester groups.[4][9]

  • Incomplete Extraction: The extraction time and temperature may not be sufficient for the complete recovery of the target compound from the plant matrix.[5][8]

  • Plant Material Variability: The concentration of 10-DAB can vary significantly based on the Taxus species, the time of year the material was harvested, and the age of the plant.[10]

Q3: What is the most effective conventional solvent for 10-DAB extraction?

A3: Methanol has frequently been identified as one of the most effective conventional solvents for extracting 10-DAB and other taxoids from Taxus species.[4][6] Its effectiveness is attributed to its suitable polarity for dissolving taxanes. Studies comparing various solvents like methanol, ethanol, n-hexane, and dichloromethane have often shown methanol to provide the highest extraction yield under various methods, including pressurized liquid extraction (PLE) and ultrasonic-assisted extraction.[4][8]

Q4: Can 10-DAB be damaged during the extraction process?

A4: Yes, 10-DAB is a complex molecule susceptible to degradation under harsh conditions. High temperatures (e.g., above 130-150°C in pressurized liquid extraction) can lead to a gradual decrease in extraction yield, suggesting thermal degradation.[4][6] Additionally, the molecule is unstable in acidic conditions (pH 1-3), where it can undergo acid-catalyzed cleavage of its strained oxetane ring or other hydrolytic reactions.[9] The pH of maximum stability for 10-DAB appears to be around 4.[9]

Troubleshooting Guide

Issue 1: Low Purity and High Levels of Contaminants in the Crude Extract

  • Problem: The crude extract contains significant amounts of pigments (chlorophylls), waxes, and polar compounds (tannins, phenolics), which interfere with downstream purification.[4][11][12]

  • Solution 1: Pre-purification with Liquid-Liquid Extraction (LLE): Before primary extraction, wash the biomass or crude extract with a non-polar solvent like n-hexane. This step effectively removes non-polar impurities such as waxes and chlorophylls.[13]

  • Solution 2: Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean the extract. For instance, a non-polar polymeric adsorbent like Diaion® HP-20 can be used to capture taxanes while allowing more polar impurities to be washed away.[11][12] Subsequently, eluting with a specific methanol/water ratio can recover the taxanes with higher purity. A reversed-phase (RP) sorbent can also be effective.[13]

  • Solution 3: Selective Crystallization: After initial extraction and concentration, specific solvent systems can be used to selectively crystallize 10-DAB, leaving many impurities in the mother liquor.[3][14]

Issue 2: Poor Separation of 10-DAB from Other Taxanes (e.g., Paclitaxel, Cephalomannine)

  • Problem: The chemical similarity of taxoids makes their separation challenging, often resulting in co-elution during chromatography.

  • Solution 1: Optimize Chromatographic Conditions: The choice of stationary and mobile phases is critical. For preparative HPLC, a C18 column is commonly used.[15] Gradient elution, typically with an acetonitrile-water or methanol-water mobile phase, provides better resolution than isocratic elution.[13]

  • Solution 2: Two-Dimensional Liquid Chromatography: For complex mixtures, consider a two-dimensional heart-cut liquid chromatography process. This technique can use different separation mechanisms (e.g., hydrophilic interaction chromatography followed by reversed-phase chromatography) to resolve compounds that are difficult to separate in a single dimension.[11]

  • Solution 3: Selective Chemical Modification: In some processes, other taxanes in a crude mixture can be converted to 10-DAB via selective hydrazinolysis, which cleaves ester groups at the C-10 and C-13 positions, thereby increasing the overall yield of the target compound and simplifying purification.[16]

Quantitative Data on Extraction Methods

The efficiency of 10-DAB extraction varies significantly with the chosen method and parameters. The tables below summarize yields obtained under different experimental conditions.

Table 1: Comparison of Advanced Extraction Method Yields

Extraction MethodPlant MaterialSolvent/Co-solventTemperaturePressureYield (mg/kg)Reference
Supercritical Fluid (SFE)Taxus baccata NeedlesCO₂ with Methanol45°C10-40 MPa~718[5][17]
Ultrasonic-Assisted (UAE)Taxus baccata NeedlesMethanol43.7°CN/A112[8]
Ultrasonic-Assisted (UAE)Taxus baccata NeedlesEthanol44.8°CN/A102[8]
Microwave-Assisted (MAE)Taxus chinensis LeavesDeep Eutectic Solvent45°CN/A940 (0.94 mg/g)[7]
Conventional SolventTaxus chinensis Leaves80% Ethanol45°CN/A670 (0.67 mg/g)[7]

Table 2: Pressurized Liquid Extraction (PLE) Yields from Taxus baccata Twigs

Extraction MethodSolventTemperatureYield (% of total extracted)Reference
Single-Cycle PLEMethanol100°C~65%[6]
Multiple-Cycle PLEMethanol100°C100%[6]
Soxhlet Extraction (21h)MethanolBoiling Point~75%[6]
MASE (Open System)MethanolBoiling Point~70%[6]
USAE (60°C)Methanol60°C~30%[6]
Note: Yield percentages are relative to the total amount extracted by the most exhaustive method (multiple PLE).

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of 10-DAB

This protocol is based on the optimization study for extracting 10-DAB from Taxus baccata needles.[8]

  • Preparation of Plant Material: Dry the needles of Taxus baccata and grind them to a fine powder. Sieve the powder to obtain a uniform particle size (e.g., ~114 μm).

  • Extraction:

    • Place a known quantity of the powdered plant material into an extraction vessel.

    • Add the solvent (methanol or 80% ethanol) at a specified solid-to-liquid ratio.

    • Place the vessel in an ultrasonic bath with temperature control.

    • Set the temperature to approximately 44°C.

    • Perform the extraction for around 40-43 minutes.

  • Sample Recovery:

    • After extraction, separate the solid plant material from the solvent by filtration or centrifugation.

    • Collect the supernatant (the extract).

  • Analysis:

    • Analyze the extract for 10-DAB content using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8][18]

Protocol 2: Crude Extract Purification using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up a crude methanolic extract.[11][12][13]

  • Preparation of Crude Extract: Obtain a crude extract by macerating or sonicating the plant material in methanol. Filter and concentrate the extract under reduced pressure.

  • Initial Clean-up (Optional): Perform a liquid-liquid extraction of the aqueous-methanolic crude extract with n-hexane to remove non-polar waxes and lipids.

  • SPE Column Preparation:

    • Use a column packed with a non-polar adsorbent resin (e.g., Diaion® HP-20) or a reversed-phase silica gel (e.g., RP-2, C18).

    • Condition the column by washing it with methanol followed by water.

  • Loading and Washing:

    • Dissolve the crude extract in an appropriate solvent (e.g., 30% methanol) and load it onto the conditioned SPE column.

    • Wash the column with a low-polarity solvent (e.g., water or 30% methanol) to elute highly polar impurities. Discard this fraction.[13]

  • Elution of Taxanes:

    • Elute the desired taxane fraction using a solvent of higher polarity, such as 70-75% methanol in water.[12][13] This fraction will contain 10-DAB and other taxoids.

  • Analysis and Further Purification:

    • Analyze the collected fraction by HPLC to confirm the presence and purity of 10-DAB.

    • This enriched fraction can then be subjected to further purification steps like preparative HPLC or crystallization to obtain high-purity 10-DAB.[15]

Visualizations

Extraction_Workflow General Workflow for 10-DAB Extraction and Purification cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product start Plant Material (Taxus Needles/Twigs) grind Drying & Grinding start->grind extract Solvent Extraction (e.g., UAE, MAE, PLE) grind->extract separate Filtration / Centrifugation extract->separate crude Crude Extract separate->crude cleanup Initial Cleanup (LLE with Hexane) crude->cleanup spe Column Purification (SPE / Chromatography) cleanup->spe cryst Crystallization spe->cryst final High-Purity 10-DAB III cryst->final

Caption: A generalized workflow for the extraction and purification of 10-DAB III.

Troubleshooting_Flowchart Troubleshooting Common 10-DAB Extraction Issues start Problem Encountered low_yield Low 10-DAB Yield start->low_yield low_purity Low Purity / High Contamination start->low_purity check_method Is extraction method optimal? (e.g., Soxhlet vs. PLE/SFE) low_yield->check_method check_pretreatment Was a pre-cleanup step performed? low_purity->check_pretreatment check_solvent Is solvent efficient? (e.g., Methanol, DES) check_method->check_solvent Yes sol_yield_1 Action: Switch to a more efficient method like PLE or SFE. check_method->sol_yield_1 No check_conditions Are conditions causing degradation? (High Temp / Acidic pH) check_solvent->check_conditions Yes sol_yield_2 Action: Optimize solvent choice. Consider methanol or DES. check_solvent->sol_yield_2 No sol_yield_3 Action: Lower temperature. Ensure pH is neutral to slightly acidic (~pH 4-7). check_conditions->sol_yield_3 Yes check_purification Is the main purification step effective? check_pretreatment->check_purification Yes sol_purity_1 Action: Introduce a pre-extraction wash with n-hexane (LLE). check_pretreatment->sol_purity_1 No sol_purity_2 Action: Implement/optimize SPE or column chromatography. Use gradient elution. check_purification->sol_purity_2 No

Caption: A troubleshooting flowchart for addressing low yield and purity issues.

References

Technical Support Center: Overcoming Low Solubility of 10-Deacetylbaccatin III in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 10-deacetylbaccatin III (10-DAB III).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

This compound is practically insoluble in water.[1][2] However, it is soluble in several organic solvents. The approximate solubility in commonly used solvents is summarized in the table below.

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (183.62 mM)[2][3]
Dimethylformamide (DMF)20 mg/mL[4][5]
MethanolSoluble[6]

Q2: Why is my 10-DAB III precipitating when I dilute my DMSO stock solution with an aqueous buffer?

This is a common issue known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve high concentrations of 10-DAB III. However, when this stock solution is diluted into an aqueous buffer, the overall solvent polarity increases significantly, causing the poorly water-soluble 10-DAB III to precipitate out of the solution. To avoid this, it is crucial to use a solubilization strategy suitable for aqueous environments, such as employing co-solvents, cyclodextrins, or surfactants.

Q3: What are the main strategies to improve the aqueous solubility of 10-DAB III?

The primary methods for enhancing the aqueous solubility of this compound include:

  • Co-solvency: Using a mixture of water-miscible organic solvents with water to increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating the 10-DAB III molecule within the hydrophobic cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility.

  • Surfactant Solubilization: Using surfactants to form micelles that encapsulate 10-DAB III, thereby increasing its apparent solubility in water.

  • Nanoparticle Formulation: Encapsulating 10-DAB III within a polymeric nanoparticle to create a stable dispersion in aqueous media.

Q4: Which solubilization method should I choose for my experiment?

The choice of method depends on the specific requirements of your experiment:

  • For in vitro cell-based assays: Co-solvent systems with low concentrations of DMSO (ideally ≤ 0.1%) are often used.[1] Cyclodextrin formulations are also an excellent choice as they can be less cytotoxic than some co-solvents.

  • For in vivo studies: Co-solvent formulations containing agents like PEG300 and Tween-80 are common.[7] Nanoparticle formulations can also be used to improve pharmacokinetics and targeted delivery.

Below is a diagram to help guide your decision-making process.

G start Start: Need to solubilize 10-DAB III in aqueous solution exp_type What is the experimental system? start->exp_type in_vitro In Vitro (e.g., cell culture) exp_type->in_vitro In Vitro in_vivo In Vivo (e.g., animal model) exp_type->in_vivo In Vivo vitro_consider Consider cell toxicity of excipients in_vitro->vitro_consider vivo_consider Consider biocompatibility and pharmacokinetics in_vivo->vivo_consider cosolvent_vitro Co-solvent System (low % DMSO) vitro_consider->cosolvent_vitro Lower cost, simpler preparation cyclodextrin_vitro Cyclodextrin Complexation vitro_consider->cyclodextrin_vitro Potentially lower cytotoxicity cosolvent_vivo Co-solvent System (e.g., DMSO, PEG300, Tween-80) vivo_consider->cosolvent_vivo Established formulations available nanoparticle_vivo Nanoparticle Formulation vivo_consider->nanoparticle_vivo Improved PK and targeted delivery

Decision tree for selecting a solubilization method.

Troubleshooting Guides

Issue 1: Precipitation or Phase Separation During Formulation

Problem: When preparing a co-solvent formulation, the solution becomes cloudy or separates into different phases upon the addition of an aqueous component.

Possible Causes and Solutions:

CauseSolution
Incorrect order of solvent addition. Always add solvents sequentially, ensuring the mixture is homogeneous before adding the next component. Typically, the 10-DAB III stock in a strong organic solvent (like DMSO) is added to the other organic co-solvents before the final addition of the aqueous phase.[7]
Exceeded solubility limit. The final concentration of 10-DAB III may be too high for the chosen solvent system. Try preparing a more dilute solution.
Insufficient mixing. Ensure thorough mixing after the addition of each component. Vortexing or gentle sonication can be helpful.
Temperature effects. Some formulations may be sensitive to temperature. Gentle warming can sometimes aid dissolution, but be cautious of potential degradation of 10-DAB III at high temperatures.
Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulation

Problem: The amount of 10-DAB III successfully encapsulated within the nanoparticles is lower than expected.

Possible Causes and Solutions:

CauseSolution
Suboptimal formulation parameters. The type and concentration of the polymer (e.g., PLGA), surfactant, and the ratio of the organic to aqueous phase can all affect encapsulation efficiency. These parameters may need to be systematically optimized.
Issues with the emulsification process. The energy input during emulsification (e.g., sonication power and time) is critical. Insufficient energy may lead to larger droplets and lower encapsulation.[2]
Drug partitioning into the aqueous phase. Although 10-DAB III is hydrophobic, some partitioning into the external aqueous phase can occur, especially if high concentrations of organic solvents are used that are partially miscible with water.
Issue 3: Cytotoxicity Observed in Cell-Based Assays

Problem: Control cells treated with the vehicle (solubilizing agents without 10-DAB III) show signs of toxicity.

Possible Causes and Solutions:

CauseSolution
High concentration of DMSO. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally not exceeding 0.1%.[1][8]
Toxicity of other co-solvents or surfactants. Some co-solvents and surfactants can be cytotoxic at higher concentrations. It is essential to perform a vehicle-only control to determine the maximum non-toxic concentration of your formulation.
Choice of solubilizing agent. Consider switching to a more biocompatible solubilizing agent, such as a cyclodextrin derivative like SBE-β-CD, which often exhibits lower cytotoxicity.

Quantitative Data on Solubilization

The following tables summarize quantitative data on the solubility of this compound in various formulations.

Table 1: Co-solvent Formulations for In Vivo Use

Formulation CompositionAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Table 2: Organic Solvent Solubility

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)100 mg/mL[2][3]
Dimethylformamide (DMF)20 mg/mL[4][5]

Experimental Protocols

Protocol 1: Co-solvent Solubilization for In Vivo Administration

This protocol is designed to prepare a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL 10-DAB III stock solution in DMSO.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix again by vortexing until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is a clear and homogeneous solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[9]

The workflow for this protocol is illustrated below.

G start Start: Prepare 1 mL of 2.5 mg/mL 10-DAB III stock Prepare 25 mg/mL 10-DAB III stock in DMSO start->stock add_peg Add 400 µL PEG300 to a tube stock->add_peg add_stock Add 100 µL of 10-DAB III stock to PEG300 add_peg->add_stock mix1 Vortex until clear add_stock->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Vortex until clear add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline mix3 Vortex until clear add_saline->mix3 end End: 2.5 mg/mL 10-DAB III solution mix3->end

Workflow for co-solvent solubilization of 10-DAB III.
Protocol 2: PLGA Nanoparticle Formulation (Adapted from Docetaxel Protocol)

This protocol describes a single emulsion-solvent evaporation method to prepare 10-DAB III-loaded PLGA nanoparticles.[2]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) or another suitable surfactant (e.g., TPGS, Poloxamer 188)

  • Deionized water

  • Probe sonicator

Procedure:

  • Dissolve the desired amount of this compound and 100 mg of PLGA in 2 mL of dichloromethane. This forms the "oil phase."

  • Prepare the "aqueous phase" by dissolving a surfactant (e.g., 0.2% w/v PVA) in 40 mL of deionized water.

  • Add the oil phase to the aqueous phase.

  • Emulsify the mixture using a probe sonicator in an ice bath. The sonication power and time (e.g., 130 W for 5 minutes) should be optimized for your specific setup to achieve the desired particle size.[2]

  • After sonication, evaporate the dichloromethane by stirring the emulsion at room temperature for several hours.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for long-term storage.

Nanoparticle Characterization: The resulting nanoparticles should be characterized for:

  • Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).[10]

  • Surface Morphology: Using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[10]

  • Zeta Potential: To assess the surface charge and stability of the nanoparticle dispersion.[10]

  • Encapsulation Efficiency and Drug Loading: Determined by quantifying the amount of 10-DAB III in the nanoparticles compared to the initial amount used.

Signaling Pathways

While this compound is primarily a precursor for paclitaxel and docetaxel, it has been shown to have some biological activity. Studies have indicated that, similar to paclitaxel, 10-DAB III can influence microtubule dynamics, although to a lesser extent. It has also been observed to affect certain signaling pathways, which may be relevant for researchers using it in biological systems.

One study showed that 10-DAB III, in contrast to baccatin III, can induce phosphorylation of Raf-1 and ERK1/2, and hyperphosphorylation of Bcl-2, although to a lesser degree than paclitaxel.[7] This suggests a potential, albeit weaker, engagement of the MAPK signaling pathway.

G DAB This compound Raf1 Raf-1 DAB->Raf1 Induces phosphorylation Bcl2 Bcl-2 DAB->Bcl2 Induces hyperphosphorylation ERK ERK1/2 Raf1->ERK Activates

Potential signaling events influenced by 10-DAB III.

References

Technical Support Center: Optimizing Enzymatic Acetylation of 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic acetylation of 10-deacetylbaccatin III (10-DAB) to baccatin III, a crucial step in the semi-synthesis of paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the enzymatic acetylation of 10-DAB?

A1: The most critical parameters to optimize are pH and temperature, as they directly influence enzyme activity and stability. Other important factors include the choice of enzyme, the source of the acetyl group (e.g., acetyl-CoA, vinyl acetate), substrate and enzyme concentrations, reaction time, and the presence of co-solvents or inhibitors.

Q2: Which enzymes are commonly used for the acetylation of 10-DAB?

A2: Several enzymes can catalyze the acetylation of 10-DAB. The most studied include this compound-10-O-acetyltransferase (DBAT) from various Taxus species, C-10 deacetylase from Nocardioides luteus, and various lipases, such as those from Aspergillus niger and Candida antarctica.[1][2][3][4] The choice of enzyme will significantly impact the optimal reaction conditions.

Q3: What is the general range for optimal pH in this reaction?

A3: The optimal pH is highly dependent on the specific enzyme being used. For instance, some whole-cell biocatalytic processes prefer slightly acidic conditions (around pH 6.5), while C-10 deacetylase from Nocardioides luteus operates effectively at a neutral pH of 7.[1][5] In contrast, this compound-10-O-acetyltransferase (DBAT) from Taxus chinensis exhibits an optimal pH of 9.0.[4]

Q4: What is the typical optimal temperature for the enzymatic acetylation of 10-DAB?

A4: Similar to pH, the optimal temperature varies with the enzyme. For example, a whole-cell biotransformation using engineered bacteria showed an optimal temperature of 16°C.[5] DBAT from Taxus chinensis has an optimal temperature of 35°C.[4] Lipases can have a broader optimal temperature range, for example, from 30°C to 55°C for the lipase from Aspergillus niger.[2]

Troubleshooting Guide

Q: My reaction yield is low. What are the potential causes related to pH and temperature?

A: Low reaction yield can be attributed to several factors. First, verify that the pH of your reaction buffer is at the optimal level for your specific enzyme. A suboptimal pH can lead to reduced enzyme activity. Second, ensure the reaction is incubated at the optimal temperature. Temperatures that are too high can cause enzyme denaturation, while temperatures that are too low can result in slow reaction kinetics. It is also important to consider that high temperatures might favor the reverse reaction (deacetylation) in some systems.[5]

Q: I am observing significant by-product formation. Could pH or temperature be the cause?

A: While by-product formation is often related to the specificity of the enzyme and the reactivity of the substrates, extreme pH or temperature values can sometimes lead to non-enzymatic side reactions or alter the regioselectivity of the enzyme. Ensure your reaction conditions are within the optimal range for your chosen enzyme to minimize such effects.

Q: The enzyme seems to be unstable in my reaction setup. How can I improve its stability?

A: Enzyme instability can be caused by non-optimal pH and temperature. Operating the reaction at the enzyme's optimal pH and a temperature that balances activity and stability is crucial. For some enzymes, a lower temperature may be required for prolonged reactions to maintain stability, even if the optimal activity is at a higher temperature. Additionally, consider enzyme immobilization, which can sometimes enhance stability across a wider range of pH and temperature values.[1]

Data Presentation: Optimal pH and Temperature for Various Enzymes

EnzymeSourceOptimal pHOptimal Temperature (°C)Reference
C-10 deacetylaseNocardioides luteus SC 139127Ambient[1]
Whole-cell biocatalysisEngineered bacteria6.516[5]
This compound-10-O-acetyltransferase (DBAT)Taxus chinensis9.035[4]
LipaseAspergillus niger3.0 - 5.630 - 55[2]
Recombinant DBATTaxus spp.Not specified30[6]

Experimental Protocols

General Protocol for Enzymatic Acetylation of 10-DAB

This protocol provides a general framework. Researchers should optimize the specific parameters based on the chosen enzyme and available literature.

  • Enzyme Preparation:

    • If using a purified enzyme, dissolve it in the appropriate buffer at a predetermined concentration.

    • For whole-cell catalysis, cultivate the engineered microorganisms to the desired cell density.[5]

    • If using an immobilized enzyme, prepare the support and immobilize the enzyme according to established procedures.[1]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer at the optimal pH for the chosen enzyme. Common buffers include phosphate, Tris-HCl, or citrate buffers.

    • Dissolve this compound (10-DAB) in a suitable organic solvent (e.g., acetone, DMSO) and add it to the reaction buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not inhibit the enzyme.

    • Add the acetyl donor to the reaction mixture. This can be acetyl-CoA for DBAT or other acyl donors like vinyl acetate for lipases or deacetylases.[1][7][8]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme preparation (or whole cells) to the reaction mixture.

    • Incubate the reaction at the optimal temperature with constant agitation (e.g., in a shaking incubator).

    • Monitor the progress of the reaction by taking samples at regular intervals.

  • Sample Analysis:

    • Stop the reaction in the collected samples, for example, by adding a double volume of chloroform.[6]

    • Extract the products with an appropriate organic solvent (e.g., ethyl acetate, chloroform).

    • Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the concentration of baccatin III and the remaining 10-DAB.[8]

  • Product Purification:

    • Once the reaction is complete, extract the entire reaction mixture with a suitable organic solvent.

    • Dry the organic phase and dissolve the residue in a minimal amount of solvent for purification by column chromatography or preparative HPLC.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme_Prep Enzyme Preparation (Purified, Whole-cell, or Immobilized) Incubation Incubation at Optimal pH and Temperature Enzyme_Prep->Incubation Reaction_Mix Reaction Mixture Preparation (Buffer, 10-DAB, Acetyl Donor) Reaction_Mix->Incubation Sampling Reaction Monitoring (HPLC/TLC) Incubation->Sampling Extraction Product Extraction Incubation->Extraction Reaction complete Sampling->Incubation Continue reaction Purification Product Purification (Chromatography) Extraction->Purification

Caption: Experimental workflow for enzymatic acetylation of 10-DAB.

Troubleshooting_Logic Start Low Reaction Yield Check_pH Is the pH optimal for the enzyme? Start->Check_pH Check_Temp Is the temperature optimal? Check_pH->Check_Temp Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Adjust_Temp Adjust incubation temperature Check_Temp->Adjust_Temp No Other_Factors Investigate other factors: - Enzyme/substrate concentration - Acyl donor - Inhibitors Check_Temp->Other_Factors Yes Adjust_pH->Check_Temp Check_Stability Consider enzyme stability (lower temp for longer reactions) Adjust_Temp->Check_Stability Check_Stability->Other_Factors

Caption: Troubleshooting logic for low reaction yield.

References

Stability issues of 10-deacetylbaccatin III in storage and solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 10-deacetylbaccatin III (10-DAB III). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating stability issues associated with 10-DAB III during storage and in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, which can ensure stability for up to three years. For short-term storage (days to weeks), 4°C is acceptable. It is crucial to keep the container tightly sealed and protected from light and moisture.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the solvent and storage temperature. For solutions prepared in dimethyl sulfoxide (DMSO), it is recommended to aliquot and store them at -80°C for long-term storage (up to one year). For short-term storage (up to one month), -20°C is suitable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A3: The pH of maximum stability for this compound in aqueous solutions is around pH 4.[1] The compound is susceptible to both acid- and base-catalyzed degradation.

Q4: What happens to this compound in acidic or basic solutions?

A4: In acidic conditions (pH 1-5), this compound can undergo degradation through cleavage of the strained oxetane ring and dehydration.[1] Under neutral to basic conditions (pH > 7), it is susceptible to base-catalyzed hydrolysis of its ester groups and epimerization at the C7 position.[2]

Q5: I see an unexpected peak in my HPLC analysis of a this compound sample. What could it be?

A5: An unexpected peak in your HPLC chromatogram likely indicates the presence of a degradation product. Depending on the storage and experimental conditions, this could be an epimer (e.g., 7-epi-10-deacetylbaccatin III) or a hydrolytic product. It is advisable to run a forced degradation study to identify potential degradation products and confirm their retention times.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Degradation of 10-DAB III stock solution Prepare fresh stock solutions of 10-DAB III in a suitable solvent like DMSO. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Instability in aqueous assay buffer Ensure the pH of your assay buffer is as close to pH 4 as your experimental conditions allow. If the experiment requires a higher pH, minimize the incubation time of 10-DAB III in the buffer.
Reaction with other components in the assay medium Run a control experiment with 10-DAB III in the assay medium without cells or other active biological components to check for direct chemical degradation. Analyze the sample by HPLC.
Issue 2: Appearance of New Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Epimerization at C7 This is common in neutral to basic solutions. If your mobile phase is basic, consider lowering the pH. To identify the epimer, you can intentionally degrade a small sample in a basic solution and compare the retention time of the new peak.
Hydrolysis of ester groups This can occur in both acidic and basic conditions. Use LC-MS to identify the mass of the new peak, which can help in identifying the specific hydrolysis product.
Oxidative degradation If the sample has been exposed to air or oxidizing agents, oxidative degradation products may form. Protect your samples from excessive exposure to air and consider using degassed solvents.

Stability Data

The following tables summarize the known stability characteristics of this compound under various conditions.

Table 1: Recommended Storage Conditions

Form Storage Temperature Expected Stability
Solid (Powder) -20°CUp to 3 years
4°CDays to weeks
In DMSO -80°CUp to 1 year
-20°CUp to 1 month

Table 2: pH Stability in Aqueous Solution

pH Range Stability Primary Degradation Pathway
1-3 LowAcid-catalyzed cleavage of the oxetane ring and dehydration.[1]
~4 OptimalMinimal degradation.[1]
5-6 ModerateSlow degradation.
>7 LowBase-catalyzed hydrolysis and epimerization at C7.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general HPLC method that can be used to separate this compound from its potential degradation products.

  • Chromatographic System:

    • HPLC system with a UV detector.

  • Column:

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • A linear gradient can be optimized, for example, starting from 30% B to 70% B over 20 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV at 227 nm.

  • Injection Volume:

    • 20 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis:

    • Dissolve 10-DAB III in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve 10-DAB III in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve 10-DAB III in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Store solid 10-DAB III at 105°C for 48 hours.

    • Dissolve the sample in a suitable solvent, dilute with mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of 10-DAB III (1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.

    • Dilute with mobile phase and analyze by HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare 10-DAB III Solution (e.g., 0.1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to stress conditions Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Expose to stress conditions Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to stress conditions Thermal Thermal Stress (Solid, 105°C) Prep->Thermal Expose to stress conditions Photo Photolytic Stress (UV light) Prep->Photo Expose to stress conditions HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS If new peaks are observed Quantify Quantify Degradation (% remaining 10-DAB III) HPLC->Quantify Identify Identify Degradation Products LCMS->Identify Pathway Elucidate Degradation Pathway Quantify->Pathway Identify->Pathway

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 7) DAB_III This compound Acid_Deg Oxetane Ring Cleavage & Dehydration Products DAB_III->Acid_Deg H+ Epimer 7-epi-10-deacetylbaccatin III DAB_III->Epimer OH- Hydrolysis Hydrolysis Products DAB_III->Hydrolysis OH-

Caption: Major degradation pathways of this compound.

Troubleshooting_Logic cluster_yes Degradation Likely cluster_no Purity is High rect_node rect_node Start Inconsistent Experimental Results? Check_Purity Check 10-DAB III Purity via HPLC Start->Check_Purity New_Peaks New Peaks Observed? Check_Purity->New_Peaks Identify_Peaks Identify Peaks using LC-MS & Standards New_Peaks->Identify_Peaks Yes Check_Assay Review Experimental Protocol & Reagents New_Peaks->Check_Assay No Optimize_Storage Optimize Storage & Handling Conditions Identify_Peaks->Optimize_Storage

Caption: Troubleshooting logic for inconsistent experimental results.

References

How to improve the efficiency of 10-deacetylbaccatin III biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biotransformation of 10-deacetylbaccatin III (10-DAB) to its acetylated derivatives, primarily baccatin III, a crucial precursor for the semi-synthesis of paclitaxel. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve biotransformation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the efficiency of 10-DAB biotransformation?

A1: The efficiency of converting 10-DAB to baccatin III can be enhanced through several key strategies:

  • Enzyme Engineering: Modifying the catalytic properties of the primary enzyme, this compound-10-O-acetyltransferase (DBAT), through techniques like site-directed mutagenesis to improve its activity and substrate affinity.[1][2]

  • Metabolic Engineering of Host Strain: Genetically modifying the microbial host (commonly E. coli) to increase the intracellular supply of the essential co-substrate, acetyl-CoA. This can involve overexpressing genes in the acetyl-CoA biosynthesis pathway.[3][4]

  • Optimization of Bioprocess Conditions: Fine-tuning reaction parameters such as temperature, pH, carbon source, and inducer concentration during whole-cell biotransformation to maximize enzyme activity and product yield.[5][6]

  • Integrated Substrate Supply: Combining the extraction of 10-DAB from renewable plant sources, like Taxus needles, directly with the whole-cell biotransformation process to create a more streamlined and efficient production system.[6][7]

  • Blocking Competing Metabolic Pathways: In plant cell cultures, genetic tools like CRISPR can be used to downregulate pathways that compete for common precursors, thereby channeling more resources towards taxane biosynthesis.[8][9]

Q2: My baccatin III yield is consistently low. What are the most common factors I should investigate?

A2: Low baccatin III yield is a frequent issue. Please refer to our detailed Troubleshooting Guide below. The most common culprits include:

  • Sub-optimal reaction conditions (pH, temperature).

  • Insufficient supply of acetyl-CoA.

  • Low expression or activity of the DBAT enzyme.

  • Reversible deacetylation of baccatin III back to 10-DAB, especially under alkaline conditions.[3][10]

  • Poor substrate (10-DAB) solubility or availability.

Q3: How can the catalytic efficiency of the DBAT enzyme be improved?

A3: The catalytic fitness of DBAT can be significantly improved through protein engineering. By creating a three-dimensional structure of the enzyme, researchers can identify key amino acid residues in the active site. Site-directed mutagenesis can then be used to create mutants with enhanced properties. For example, a double mutant of Taxus DBAT (DBATG38R/F301V) was designed that exhibited approximately six times higher catalytic efficiency than the wild-type enzyme.[2] The G38R mutation increased hydrophilicity, favoring substrate entry, while the F301V mutation reduced steric hindrance in the active site.[1]

Q4: What is the impact of pH on the biotransformation process?

A4: pH is a critical factor. Studies using whole-cell biotransformation with recombinant E. coli have shown that slightly acidic conditions are optimal. The highest conversion of 10-DAB and yield of baccatin III were achieved at a pH of 6.5.[5][6] Both overly acidic and alkaline conditions are unfavorable; low pH can inhibit microbial growth and enzyme activity, while higher pH (alkaline conditions) can promote the undesirable reverse reaction, converting baccatin III back to 10-DAB.[6][10]

Q5: Why is the choice of carbon source important for whole-cell biotransformation?

A5: The carbon source is crucial because it serves as the precursor for acetyl-CoA, the acetyl donor in the reaction catalyzed by DBAT.[5] Ensuring an adequate supply of acetyl-CoA is essential for the biotransformation. Glycerol has been identified as an effective carbon source. In one study, the highest yield of baccatin III was achieved with a glycerol concentration of 15 g/L.[5] Optimizing the type and concentration of the carbon source directly impacts the availability of acetyl-CoA and, consequently, the final product yield.

Troubleshooting Guides

This section addresses specific problems that may be encountered during 10-DAB biotransformation experiments.

Problem: Low Baccatin III Conversion Rate and Yield
Potential CauseRecommended Action
Sub-optimal Temperature Plant-derived enzymes like DBAT are often thermosensitive. Avoid higher temperatures like 37°C, which can lead to negligible product formation.[6] The optimal temperature is often lower; for instance, 16°C was found to be optimal for the whole-cell catalytic process using Taxus needles.[5] Test a range of temperatures (e.g., 16°C, 25°C, 30°C) to find the optimum for your specific system.
Sub-optimal pH The pH of the reaction medium significantly affects enzyme activity and the stability of the product. The optimal pH for whole-cell biotransformation is often slightly acidic (around 6.5).[5][6] Monitor and control the pH during the reaction, as cellular metabolism can cause it to increase over time.[6]
Insufficient Acetyl-CoA Supply Acetyl-CoA is a key limiting substrate.[4] Enhance its supply by: (1) Optimizing the carbon source (e.g., glycerol concentration).[5] (2) Engineering the host E. coli strain to overproduce acetyl-CoA.[3] (3) Supplementing the medium with acetic acid, which serves as a precursor for acetyl-CoA biosynthesis.[3][10]
Low DBAT Enzyme Expression Inefficient induction can lead to low enzyme levels. Optimize the concentration of the inducer (e.g., IPTG); one study found 0.1 mM to be optimal.[5] Also, optimize the cell density (e.g., OD600) at the time of induction.[5]
Product Deacetylation Baccatin III can be deacetylated back to 10-DAB, particularly under alkaline conditions.[4][10] Maintain a slightly acidic to neutral pH (e.g., 6.5) to minimize this reverse reaction. Feeding acetic acid can also help alleviate this issue by shifting the equilibrium.[3][10]
Problem: Inconsistent Results Between Batches
Potential CauseRecommended Action
Variability in Inoculum Ensure that the starting culture (inoculum) is consistent in terms of growth phase and cell density (OD600) for every experiment.
Inaccurate Substrate Concentration 10-DAB may have poor solubility. Ensure it is fully dissolved before adding it to the reaction. Prepare a fresh, accurate stock solution for each set of experiments.
Fluctuations in pH and Temperature Use a well-calibrated bioreactor or incubator with precise temperature and pH control to ensure consistency across different experimental runs.

Quantitative Data Summary

Table 1: Optimization of Whole-Cell Biotransformation Conditions
ParameterOptimal ValueBaccatin III Yield (mg/L)Reference
Temperature 16 °C~41.20[5][6]
pH 6.566.40[5][6]
Carbon Source 15 g/L Glycerol55.40[5]
Inducer (IPTG) 0.1 mM-[5]
Initial Cell Density (OD600) 0.6-[5]

Note: Yields are from specific experimental setups and may vary.

Table 2: Effect of Metabolic Engineering on Baccatin III Production
Engineering StrategyHost10-DAB Supplied (g/L)Baccatin III Titer (g/L)Reference
Refactored Acetyl-CoA Pathway + DBATE. coli22.0[3][4]
Refactored Acetyl-CoA Pathway + DBATE. coli33.0[3][4]
Refactored Acetyl-CoA Pathway + DBATE. coli64.6[3][4]
Integrated Extraction and BiotransformationE. coli40 g/L Taxus needles0.02066[6][7]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of 10-DAB in E. coli

This protocol is adapted from methodologies described for expressing DBAT in E. coli and optimizing the conversion process.[5][11]

1. Strain Preparation:

  • Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the gene for this compound-10-O-acetyltransferase (DBAT).

  • Grow a starter culture overnight in LB medium containing the appropriate antibiotic at 37°C with shaking.

2. Fermentation and Induction:

  • Inoculate fresh fermentation medium with the overnight culture to a starting OD600 of ~0.1.

  • Grow the culture at 37°C until the OD600 reaches the optimal density for induction (e.g., 0.6).[5]

  • Cool the culture to the optimal induction/reaction temperature (e.g., 16°C).

  • Induce DBAT expression by adding IPTG to the optimal final concentration (e.g., 0.1 mM).[5]

3. Biotransformation Reaction:

  • Simultaneously with induction, add the 10-DAB substrate to the desired final concentration (e.g., 2 mg/mL). Ensure the 10-DAB is dissolved in a suitable solvent like ethanol or DMSO before adding.

  • Add the optimized carbon source, such as glycerol, to its final concentration (e.g., 15 g/L).[5]

  • Adjust the pH of the culture to the optimum (e.g., 6.5) using sterile HCl or NaOH.[5]

  • Continue the incubation at the optimized temperature (e.g., 16°C) with shaking for 48 hours.

4. Sample Analysis:

  • Collect samples at regular intervals (e.g., 0, 12, 24, 36, 48 hours).

  • Extract the taxanes from the culture broth. Typically, an equal volume of ethyl acetate is added, vortexed vigorously, and centrifuged. The organic (upper) layer containing the taxanes is collected.

  • Evaporate the solvent and redissolve the residue in methanol or acetonitrile for analysis.

  • Quantify the concentrations of 10-DAB and baccatin III using High-Performance Liquid Chromatography (HPLC) by comparing peak areas to a standard curve.

Protocol 2: HPLC Analysis of 10-DAB and Baccatin III

This is a general protocol for the quantification of taxanes.

1. HPLC System:

  • A standard HPLC system equipped with a C18 column and a UV detector.

2. Mobile Phase:

  • A gradient of Solvent A (water) and Solvent B (acetonitrile) is commonly used.[11]

  • Example Gradient: 0-12 min, 30% to 62% B; 12-13 min, 62% to 90% B.[11]

3. Detection:

  • Set the UV detector to a wavelength of 230 nm.[11]

4. Standard Curve:

  • Prepare a series of standard solutions of known concentrations for both 10-DAB and baccatin III.

  • Inject the standards to generate a standard curve of peak area versus concentration.

5. Sample Injection:

  • Inject the prepared sample extracts.

  • Identify and quantify the peaks for 10-DAB and baccatin III by comparing their retention times and peak areas to the standards.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_process Phase 2: Biotransformation cluster_analysis Phase 3: Analysis strain Strain Engineering (e.g., DBAT expression, Acetyl-CoA pathway) culture Prepare Starter Culture strain->culture ferment Inoculate & Grow to Optimal OD600 culture->ferment induce Induce with IPTG & Add 10-DAB Substrate ferment->induce extract Extract Taxanes (Ethyl Acetate) optimize Control Reaction Conditions (Temp: 16°C, pH: 6.5, Carbon Source) induce->optimize react Incubate for 24-48h optimize->react react->extract hplc HPLC Analysis extract->hplc quantify Quantify Baccatin III Yield hplc->quantify

Caption: Workflow for improving 10-DAB biotransformation.

metabolic_pathway cluster_biotransformation Biotransformation Reaction input Carbon Source (e.g., Glycerol, Glucose) pathway Central Carbon Metabolism (Glycolysis, TCA Cycle) input->pathway acetyl_coa Acetyl-CoA pathway->acetyl_coa Engineered Pathway (Overexpression of key enzymes) dbat DBAT Enzyme (Recombinant) acetyl_coa->dbat dab This compound (10-DAB) dab->dbat baccatin Baccatin III dbat->baccatin Acetylation coa CoA dbat->coa

References

Troubleshooting low conversion rates in 10-deacetylbaccatin III reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 10-deacetylbaccatin III (10-DAB).

Troubleshooting Guides

This section addresses specific issues encountered during the chemical modification of 10-DAB, a crucial precursor in the semi-synthesis of paclitaxel and other taxanes.

Issue 1: Low Yield in the Acetylation of 10-DAB to Baccatin III

Question: I am performing the acetylation of the C10 hydroxyl group of this compound (10-DAB) to synthesize baccatin III, but I am consistently obtaining low yields. What are the potential causes and how can I improve the conversion rate?

Answer:

Low yields in the C10 acetylation of 10-DAB are a common issue. Several factors, from reagent quality to reaction conditions, can contribute to this problem. Below is a systematic guide to troubleshoot and optimize your reaction.

Potential Causes and Solutions:

  • Reagent Quality:

    • Moisture: Acylating agents like acetic anhydride and acetyl chloride are highly sensitive to moisture. The presence of water will hydrolyze the acylating agent, reducing its effective concentration and leading to incomplete reactions. Ensure all solvents (e.g., pyridine, dichloromethane) and glassware are rigorously dried before use.[1]

    • Purity of 10-DAB: Impurities in the starting material can interfere with the reaction. Ensure the 10-DAB is of high purity. Purification of the starting material by column chromatography may be necessary.

    • Pyridine Quality: Pyridine often acts as a catalyst and a base to neutralize the acid byproduct (e.g., HCl or acetic acid).[1][2][3][4] Old or impure pyridine can contain water and other contaminants that inhibit the reaction. Use freshly distilled or high-purity anhydrous pyridine.

  • Reaction Conditions:

    • Temperature: The acetylation of 10-DAB is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions. Running the reaction at room temperature or higher can lead to the formation of undesired byproducts.

    • Reaction Time: While the reaction should be monitored for completion (e.g., by TLC or HPLC), insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to the formation of degradation products.

    • Stoichiometry of Reagents: An insufficient amount of the acylating agent or base will lead to an incomplete reaction. It is common to use a significant excess of the acylating agent and pyridine.

  • Side Reactions:

    • Acetylation at other positions: While the C10 hydroxyl group is relatively reactive, acetylation at other hydroxyl groups (e.g., C7) can occur, especially under forcing conditions.

    • Degradation: The complex structure of 10-DAB is sensitive to harsh conditions. Prolonged exposure to strong acids or bases can lead to degradation.

Troubleshooting Workflow:

start Low Baccatin III Yield reagent_check Check Reagent Quality start->reagent_check condition_check Review Reaction Conditions start->condition_check analysis Analyze Crude Reaction Mixture (TLC/HPLC) start->analysis solution Improved Yield reagent_check->solution Use Anhydrous Solvents & High-Purity Reagents condition_check->solution Optimize Temperature, Time, & Stoichiometry purification_check Evaluate Purification Protocol analysis->purification_check Identify Byproducts purification_check->solution Optimize Chromatography

Caption: Troubleshooting workflow for low baccatin III yield.

Issue 2: Inefficient Silylation of the C7 Hydroxyl Group

Question: I am trying to protect the C7 hydroxyl group of 10-DAB with a triethylsilyl (TES) group, but the reaction is sluggish and gives a low yield of the desired 7-O-TES-10-DAB. How can I resolve this?

Answer:

Selective protection of the C7 hydroxyl group is a critical step in many semi-synthetic routes to paclitaxel. Low yields in this silylation reaction are often due to steric hindrance and suboptimal reaction conditions.

Potential Causes and Solutions:

  • Reagent Reactivity and Quality:

    • Silylating Agent: Triethylsilyl chloride (TESCl) is a commonly used reagent. Ensure it is of high quality and has not been degraded by moisture.

    • Base: A base such as pyridine or imidazole is required to catalyze the reaction and neutralize the generated HCl. Imidazole is generally a more potent catalyst than pyridine for silylations.

    • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or pyridine are typically used. The presence of moisture will consume the silylating agent.

  • Reaction Conditions:

    • Temperature: The reaction is often performed at low temperatures (e.g., -20 °C to 0 °C) to improve selectivity and minimize side reactions. However, if the reaction is too slow, a gradual increase in temperature may be necessary.

    • Stoichiometry: An excess of the silylating agent and base is usually required to drive the reaction to completion.

  • Side Reactions:

    • Silylation at C10: The C10 hydroxyl group is more reactive than the C7 hydroxyl group. While TESCl offers some steric hindrance that favors C7 protection, silylation at C10 can still occur. Careful control of reaction conditions is crucial.

    • Bis-silylation: Silylation at both C7 and C10 can occur if a large excess of the silylating agent is used or if the reaction is allowed to proceed for too long.

Experimental Protocol: Synthesis of 7-O-Triethylsilyl-10-deacetylbaccatin III

This protocol is a general guideline and may require optimization.

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride (a slight excess, e.g., 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the starting material is consumed, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of byproduct formation in the acetylation of 10-DAB?

A1: The primary cause of byproduct formation is the acetylation of other hydroxyl groups on the 10-DAB molecule, particularly the C7 hydroxyl group. This can be minimized by using optimized reaction conditions, such as low temperatures (0 °C) and carefully controlling the stoichiometry of the reagents. Over-acetylation and degradation products can also form with prolonged reaction times or at higher temperatures.

Q2: How can I effectively purify baccatin III from the reaction mixture?

A2: Purification of baccatin III is typically achieved using column chromatography on silica gel. A gradient elution system is often employed, starting with a less polar solvent system (e.g., a mixture of hexane and ethyl acetate) and gradually increasing the polarity to elute the more polar baccatin III. The exact solvent system will depend on the specific byproducts present in your reaction mixture. Analytical techniques like HPLC can be used to monitor the purity of the fractions.[5][6]

Q3: Can enzymatic methods be used to improve the conversion of 10-DAB to baccatin III?

A3: Yes, enzymatic methods using this compound-10-O-acetyltransferase (DBAT) offer a highly selective and efficient alternative to chemical synthesis.[7][8] These reactions are typically performed under mild conditions (e.g., near neutral pH and room temperature), which minimizes the formation of byproducts. However, the availability and cost of the enzyme can be a limiting factor.

Q4: What is the role of protecting groups in the semi-synthesis of paclitaxel from 10-DAB?

A4: Protecting groups are essential to selectively block reactive hydroxyl groups on the 10-DAB core, allowing for the modification of other specific positions. For instance, the C7 hydroxyl group is often protected with a silyl group (e.g., TES) before the C13 side chain is attached. This prevents unwanted reactions at the C7 position. The protecting group must be stable during subsequent reaction steps and easily removable under conditions that do not affect the rest of the molecule.[9]

Protecting Group Strategy Workflow:

Start 10-DAB Protect_C7 Protect C7-OH (e.g., with TESCl) Start->Protect_C7 Acylate_C10 Acylate C10-OH Protect_C7->Acylate_C10 Attach_Sidechain Attach C13 Side Chain Acylate_C10->Attach_Sidechain Deprotect Deprotection Attach_Sidechain->Deprotect Final_Product Paclitaxel Analog Deprotect->Final_Product

Caption: A typical protecting group strategy in paclitaxel semi-synthesis.

Data Presentation

Table 1: Influence of Reaction Parameters on the Biotransformation of 10-DAB to Baccatin III

ParameterCondition10-DAB Conversion Rate (%)Baccatin III Yield (mg/L)Reference
pH 5.5~35~45[10]
6.0~40~55[10]
6.5 45.28 66.40 [10]
7.0~42~60[10]
7.5~38~50[10]
Temperature 16 °C-12.36[10]
20 °C-~10[10]
25 °C-~8[10]
30 °C-~6[10]
Carbon Source Glycerol~38 ~58 [11]
Glucose~25~35[11]
Sucrose~20~25[11]

Note: Data is compiled from biotransformation experiments and may not be directly comparable to chemical synthesis yields.

Experimental Protocols

Detailed Protocol: Acetylation of 10-DAB to Baccatin III

Materials:

  • This compound (10-DAB)

  • Acetic anhydride

  • Ytterbium (III) trifluoromethanesulfonate hydrate (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or hexane/ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 10-DAB (e.g., 300 mg, 0.553 mmol) in freshly distilled anhydrous THF (20 mL).[12]

  • To the stirred solution, add acetic anhydride (1.5 equivalents).[12]

  • Add a catalytic amount of ytterbium (III) trifluoromethanesulfonate hydrate solution in THF.[12]

  • Monitor the reaction at room temperature using TLC (e.g., silica gel with a 9:1 dichloromethane/methanol mobile phase).[12]

  • Once the reaction is complete (typically within 2 hours), dilute the mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).[12]

  • Separate the layers and extract the aqueous layer three times with ethyl acetate (15 mL portions).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure baccatin III.

Detailed Protocol: Purification of Baccatin III by Column Chromatography

Materials:

  • Crude baccatin III reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Load the sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, mix a small amount of silica gel with this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system, or methanol in a dichloromethane/methanol system).

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure baccatin III and evaporate the solvent to obtain the purified product.

Note: The specific solvent gradient will need to be optimized based on the separation observed on TLC.

References

Technical Support Center: Purification of 10-Deacetylbaccatin III (10-DAB) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 10-deacetylbaccatin III (10-DAB) and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 10-DAB derivatives in a question-and-answer format.

Problem 1: Low Purity of the Final Product After Column Chromatography

Question: My final 10-DAB derivative product shows low purity by HPLC analysis, with several closely eluting impurity peaks. What are the likely causes and how can I improve the separation?

Answer:

Low purity after column chromatography is a frequent challenge due to the presence of structurally similar taxane impurities. Here are potential causes and troubleshooting steps:

  • Inadequate Stationary Phase Selection: The choice of stationary phase is critical. Standard silica gel may not provide sufficient resolution for closely related impurities.

    • Recommendation: Consider using a more selective stationary phase. C18 reversed-phase columns are commonly used for taxane purification.[1][2][3] For particularly difficult separations, specialized columns like those with pentafluorophenyl (PFP) packing material can offer different selectivity.

  • Suboptimal Mobile Phase Composition: An improperly optimized mobile phase will result in poor separation.

    • Recommendation: Systematically screen different solvent systems and gradient profiles. For reversed-phase chromatography, gradients of acetonitrile/water or methanol/water are common.[4][5] Isocratic elution can also be effective if the separation window between the product and impurities is sufficient.[2]

  • Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor resolution.

    • Recommendation: Reduce the sample load. As a general rule, for preparative chromatography, the sample load should be between 1-5% of the stationary phase weight.

  • Presence of Co-eluting Impurities: Some impurities may have identical retention times to your target compound under the chosen conditions.

    • Recommendation: Employ a secondary, orthogonal purification step. For example, if you initially used reversed-phase chromatography, a subsequent normal-phase chromatography step or centrifugal partition chromatography (CPC) could be effective.[6][7]

Problem 2: Significant Product Loss During Purification

Question: I am experiencing a low overall yield of my 10-DAB derivative after the complete purification process. Where might I be losing my product and how can I mitigate this?

Answer:

Product loss can occur at multiple stages of the purification process. Here are common areas of loss and strategies to improve recovery:

  • Irreversible Adsorption to Stationary Phase: Some taxanes can irreversibly bind to silica gel, leading to significant yield reduction.[8]

    • Recommendation: If using silica gel, consider deactivating it with a small amount of a polar solvent like methanol in the mobile phase. Alternatively, switch to a different stationary phase like a polymeric resin (e.g., Diaion® HP-20) or a C18 bonded silica.[4][5]

  • Loss During Liquid-Liquid Extractions: Inefficient partitioning between aqueous and organic phases can lead to product loss.

    • Recommendation: Perform multiple extractions (e.g., 3-5 times) with the organic solvent to ensure complete transfer of the product.[4] Always check the pH of the aqueous layer, as it can influence the solubility and partitioning of your compound.

  • Degradation of the Product: 10-DAB and its derivatives can be sensitive to heat and extreme pH.[7]

    • Recommendation: Avoid high temperatures during solvent evaporation; use a rotary evaporator at a temperature below 40-50°C. Ensure that all solvents and reagents are neutral, or that any acidic or basic conditions are controlled and minimized.

  • Incomplete Crystallization: If crystallization is used as a final purification step, suboptimal conditions can lead to a significant portion of the product remaining in the mother liquor.

    • Recommendation: Systematically screen different solvent/anti-solvent systems for crystallization. Cooling the solution slowly can promote the formation of larger, purer crystals. The mother liquor can also be re-processed to recover additional product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 10-DAB extracts?

A1: Crude extracts of 10-DAB from natural sources, such as Taxus species, are complex mixtures. Common impurities include other taxane diterpenoids like paclitaxel, cephalomannine, and baccatin III.[9] Additionally, pigments (like chlorophylls), lipids, and waxes are often co-extracted.[4][5] During semi-synthesis of 10-DAB derivatives, impurities can arise from incomplete reactions, side reactions, or degradation of the starting material or product.

Q2: What is a good starting point for a purification protocol for a novel 10-DAB derivative?

A2: A general and effective starting protocol would be a multi-step approach:

  • Initial Cleanup: Perform a liquid-liquid extraction to remove highly polar and non-polar impurities. A common method is to partition the crude extract between water and an organic solvent like dichloromethane.[2][4]

  • Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., C18 or silica) to further remove interfering compounds. This can significantly clean up the sample before preparative chromatography.[4][5]

  • Preparative Chromatography: Reversed-phase preparative HPLC on a C18 column is a robust choice for the main purification step. Start with a broad gradient of water and acetonitrile or methanol to identify the retention time of your compound, then optimize the gradient for the best separation.[2][3]

  • Final Polishing: If necessary, a final crystallization step from a suitable solvent system can be used to achieve high purity.[10]

Q3: Are there alternatives to traditional column chromatography for purifying 10-DAB derivatives?

A3: Yes, several alternative and complementary techniques exist:

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption of the sample.[6][7] It is a cost-effective and efficient method that is scalable for industrial production.[6]

  • Formation of Crystalline Complexes: A method involving the addition of imidazole compounds to a semi-purified 10-DAB solution has been reported to form a crystalline complex. This complex can be easily filtered and then treated to recover high-purity 10-DAB.[10]

  • Twin-Column Recycling Chromatography: This technique can improve separation by using a step solvent gradient between two columns to counteract band broadening.[11]

Data Presentation

Table 1: Comparison of Different Purification Techniques for 10-DAB and its Derivatives

Purification TechniqueStationary/Mobile Phase or Solvent SystemTypical Purity AchievedTypical Yield/RecoveryReference(s)
Preparative HPLC C18 column; Acetonitrile/Water or Methanol/Water gradient>98%>60%[2][3][6]
Centrifugal Partition Chromatography (CPC) MEK/water, MTBE/acetone/water, or DCM/MeOH/water>99%Not specified[6][7]
Industrial Chromatography with Macroporous Resin Macroporous resin followed by industrial chromatography>98%>65%[12]
Twin-Column Recycling Chromatography C18 silica gel; Methanol/Water with a water step gradient>99%>90%[11]
Crystallization with Imidazole Imidazole in an organic solvent>99%Not specified[10]

Experimental Protocols

Protocol 1: General Purification of 10-DAB from a Crude Plant Extract

This protocol is a generalized procedure based on common methods cited in the literature.[2][4][5]

  • Extraction:

    • Dried and ground plant material (e.g., Taxus needles) is extracted with methanol or 80% ethanol via reflux or maceration.[10][13]

    • The resulting extract is filtered and concentrated under reduced pressure.

  • Liquid-Liquid Partitioning:

    • The concentrated extract is redissolved in a methanol/water mixture.

    • This aqueous solution is then extracted multiple times with a non-polar solvent like n-hexane to remove lipids and pigments. The hexane layer is discarded.

    • The aqueous layer is subsequently extracted multiple times with a solvent of intermediate polarity, such as dichloromethane, to recover the taxanes.[4]

  • Pre-purification with Adsorbent Resin:

    • The dichloromethane extract is concentrated to dryness and redissolved in a suitable solvent.

    • The solution is loaded onto a column packed with a hydrophobic adsorbent resin like Diaion® HP-20 to remove more polar impurities.[4][5]

    • The column is washed, and the taxane-containing fraction is eluted.

  • Solid-Phase Extraction (SPE):

    • The eluate from the previous step is concentrated and loaded onto a silica-based SPE cartridge.

    • The taxanes are eluted with a mixture of water and methanol.[4][5]

  • Semi-preparative Reversed-Phase HPLC:

    • The enriched fraction from SPE is subjected to semi-preparative RP-HPLC on a C18 column.

    • A mobile phase of acetonitrile and water is used, with the ratio optimized for the specific separation (e.g., 30:70 for 10-DAB).[4][5]

    • Fractions containing the pure compound are collected based on UV detection (typically at 227 nm or 230 nm).[4][5]

  • Final Product Isolation:

    • The collected pure fractions are combined and the solvent is removed under reduced pressure to yield the purified 10-DAB.

Visualizations

experimental_workflow raw_material Crude Plant Extract extraction Liquid-Liquid Extraction raw_material->extraction pre_purification Adsorbent Resin (e.g., Diaion HP-20) extraction->pre_purification Crude Taxane Fraction impurities1 Highly Polar/Non-Polar Impurities extraction->impurities1 spe Solid-Phase Extraction (Silica) pre_purification->spe Enriched Taxane Fraction impurities2 Polar Impurities (Pigments, etc.) pre_purification->impurities2 prep_hplc Preparative RP-HPLC (C18) spe->prep_hplc final_product High-Purity 10-DAB Derivative prep_hplc->final_product impurities3 Structurally Similar Impurities prep_hplc->impurities3

Caption: A generalized experimental workflow for the purification of 10-DAB derivatives.

troubleshooting_low_purity start Low Purity After Column Chromatography q1 Are peaks broad and overlapping? start->q1 a1_yes Likely Column Overloading q1->a1_yes Yes q2 Are impurities still present with sharp peaks? q1->q2 No s1 Reduce Sample Load a1_yes->s1 a2_yes Suboptimal Separation Conditions q2->a2_yes Yes s2 Optimize Mobile Phase Gradient/Composition a2_yes->s2 s3 Try a Different Stationary Phase (e.g., PFP) s2->s3 s4 Add Orthogonal Purification Step (e.g., CPC) s3->s4

Caption: Troubleshooting decision tree for low purity issues in chromatography.

References

Minimizing epimerization during 10-deacetylbaccatin III synthesis steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of 10-deacetylbaccatin III (10-DAB).

Frequently Asked Questions (FAQs)

Q1: What is C7 epimerization in the context of this compound synthesis?

A1: C7 epimerization is an undesired side reaction that can occur during the synthesis and manipulation of this compound (10-DAB). It refers to the inversion of the stereochemistry at the C7 position of the baccatin III core structure, converting the desired 7β-hydroxyl epimer into the undesired 7α-hydroxyl epimer (7-epi-10-deacetylbaccatin III). This transformation is problematic as it reduces the yield of the target molecule and can complicate purification processes.

Q2: Under what conditions does C7 epimerization of this compound typically occur?

A2: C7 epimerization of 10-DAB is primarily promoted by basic conditions. The reaction proceeds via a retro-aldol/aldol mechanism. The presence of a base facilitates the deprotonation of the C7 hydroxyl group, leading to the opening of the B-ring and subsequent re-closure to form a mixture of the 7β and 7α epimers. The extent of epimerization is dependent on the strength of the base, temperature, solvent, and reaction time.

Q3: How can C7 epimerization be minimized during the synthesis of this compound?

A3: The most effective strategy to minimize C7 epimerization is to protect the C7 hydroxyl group before subjecting the molecule to basic or other reaction conditions that could induce epimerization. The use of a suitable protecting group prevents the initiation of the retro-aldol reaction.

Q4: What is a suitable protecting group for the C7 hydroxyl of this compound?

A4: A commonly used and effective protecting group for the C7 hydroxyl of 10-DAB is the triethylsilyl (TES) group. It can be selectively introduced at the C7 position and is stable under a variety of reaction conditions. Importantly, it can be removed under mild acidic conditions that do not affect other functional groups in the molecule.

Troubleshooting Guides

Issue 1: Significant formation of 7-epi-10-deacetylbaccatin III is observed after a reaction step.

Cause: Exposure of unprotected this compound to basic conditions.

Solution:

  • Protect the C7 Hydroxyl Group: Before carrying out reactions under basic conditions, protect the C7 hydroxyl group with a suitable protecting group, such as triethylsilyl (TES).

  • Reaction Condition Optimization: If protection is not feasible, carefully control the reaction conditions. Use the mildest possible base, lowest effective temperature, and shortest possible reaction time to minimize the extent of epimerization.

  • Purification: If the epimer has already formed, it can be separated from the desired product using chromatographic techniques such as centrifugal partition chromatography (CPC) or high-performance liquid chromatography (HPLC).[1]

Quantitative Impact of C7-TES Protection on Epimerization
ConditionSubstrateProduct Ratio (7β-OH : 7α-OH)
Basic Conditions (e.g., NaH in THF)This compoundMixture of epimers (ratio varies with conditions)
Basic Conditions (e.g., NaH in THF)7-TES-10-deacetylbaccatin III>99% 7β-OH (epimerization suppressed)

Note: The exact ratio of epimers can vary depending on the specific base, solvent, temperature, and reaction time.

Issue 2: Incomplete protection of the C7 hydroxyl group with triethylsilyl chloride.

Cause: Several factors can lead to incomplete silylation, including reagent quality, solvent purity, and reaction conditions.

Troubleshooting Steps:

  • Reagent Quality:

    • Triethylsilyl chloride (TESCl): Ensure the TESCl is of high purity and has not been hydrolyzed by exposure to moisture. Use a freshly opened bottle or distill the reagent before use.

    • Base (e.g., Pyridine, Imidazole): Use a dry, high-purity base.

  • Solvent Purity:

    • Use anhydrous solvent (e.g., pyridine, DMF, or DCM). Residual water in the solvent will consume the silylating agent.

  • Reaction Conditions:

    • Stoichiometry: A slight excess of TESCl and the base may be required to drive the reaction to completion.

    • Temperature: While the reaction is often carried out at room temperature, gentle heating may be necessary for sterically hindered hydroxyl groups. However, be cautious as higher temperatures can lead to side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.

Issue 3: Non-selective protection of other hydroxyl groups.

Cause: The C10 and C13 hydroxyl groups of this compound can also be silylated, although the C7 hydroxyl is generally the most reactive towards silylating agents.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled amount of the silylating agent (close to 1 equivalent) to favor monosilylation at the most reactive site.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Choice of Silylating Agent: While TESCl is commonly used, other silylating agents with different steric bulk can be explored to improve selectivity.

Experimental Protocols

Protocol 1: Selective Protection of C7-Hydroxyl of this compound with Triethylsilyl Chloride

Objective: To selectively protect the C7 hydroxyl group of this compound to prevent epimerization.

Materials:

  • This compound (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford 7-TES-10-deacetylbaccatin III.

Protocol 2: Deprotection of 7-TES-10-Deacetylbaccatin III

Objective: To remove the TES protecting group from the C7 hydroxyl of this compound.

Materials:

  • 7-TES-10-deacetylbaccatin III

  • Hydrochloric acid (HCl) in methanol (1% v/v)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 7-TES-10-deacetylbaccatin III in 1% HCl in methanol.

  • Stir the solution at 0 °C for 2-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Mechanism of C7 Epimerization

The following diagram illustrates the base-catalyzed retro-aldol/aldol mechanism responsible for the epimerization at the C7 position of this compound.

epimerization_mechanism cluster_start 7β-OH Epimer (Desired) cluster_intermediate Reaction Intermediate cluster_end 7α-OH Epimer (Undesired) start This compound (7β-OH) intermediate Enolate Intermediate (B-ring opened) start->intermediate Base (B:) Retro-Aldol Reaction intermediate->start Protonation Aldol Reaction end 7-epi-10-Deacetylbaccatin III (7α-OH) intermediate->end Protonation Aldol Reaction

Caption: Base-catalyzed C7 epimerization of 10-DAB via a retro-aldol/aldol mechanism.

Experimental Workflow for Minimizing Epimerization

This workflow outlines the key steps to prevent C7 epimerization during the synthesis of this compound derivatives.

experimental_workflow start Start: This compound protect Step 1: C7-OH Protection (e.g., TESCl, Pyridine) start->protect protected_product 7-TES-10-Deacetylbaccatin III protect->protected_product reaction Step 2: Subsequent Synthesis Step (e.g., under basic conditions) protected_product->reaction deprotect Step 3: C7-OH Deprotection (e.g., 1% HCl in MeOH) reaction->deprotect final_product Final Product (C7 epimerization minimized) deprotect->final_product

Caption: Workflow for minimizing C7 epimerization using a protection/deprotection strategy.

Troubleshooting Logic for Incomplete Silylation

This diagram provides a logical approach to troubleshooting incomplete C7-OH protection of this compound.

troubleshooting_silylation start Problem: Incomplete Silylation check_reagents Check Reagent Quality (TESCl, Base, Solvent) start->check_reagents reagents_ok Reagents are High Purity and Anhydrous check_reagents->reagents_ok Yes reagents_bad Re-purify or Use Fresh Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions reagents_ok->check_conditions reagents_bad->start conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Adjust Stoichiometry, Temperature, or Reaction Time check_conditions->conditions_bad No monitor Monitor Reaction Progress (TLC/HPLC) conditions_ok->monitor conditions_bad->start

Caption: Troubleshooting logic for incomplete C7 silylation of this compound.

References

Strategies to increase 10-deacetylbaccatin III production in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 10-deacetylbaccatin III (10-DAB) production in plant cell cultures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (10-DAB) and why is its production in cell culture important?

A1: this compound (10-DAB) is a crucial intermediate in the biosynthetic pathway of the anticancer drug Paclitaxel (Taxol®).[1][2][3] It serves as the direct precursor for the semi-synthesis of Taxol, a process that is often more commercially viable than direct extraction of Taxol from its natural source, the slow-growing yew tree (Taxus species).[2] Plant cell culture offers a renewable, sustainable, and controlled environment for producing 10-DAB and other taxanes, mitigating the environmental impact of harvesting yew bark and providing a more stable supply chain.[4][5][6]

Q2: What are the primary strategies to increase the yield of 10-DAB in Taxus cell cultures?

A2: The primary strategies involve a combination of biotechnological approaches aimed at stimulating the plant cells' natural defense and metabolic pathways. These include:

  • Elicitation: Using biotic or abiotic elicitors to trigger defense responses and stimulate the secondary metabolic pathways leading to taxane synthesis.[7][8]

  • Medium Optimization: Modifying the composition of the culture medium, including basal salts, hormones, and carbon sources, to enhance both cell growth and product formation.[9][10][11][12]

  • Precursor Feeding: Supplying the culture with biosynthetic precursors to increase the metabolic flux towards 10-DAB.

  • Metabolic Engineering: Genetically modifying the cells to overexpress key rate-limiting enzymes or suppress competing pathways.[5][13]

Q3: How do elicitors enhance 10-DAB production?

A3: Elicitors are signaling molecules that mimic pathogen attacks or environmental stress, activating the plant's defense mechanisms.[8] This response includes the upregulation of genes encoding key enzymes in the taxane biosynthetic pathway. For instance, elicitors like Methyl Jasmonate (MeJA) and Salicylic Acid (SA) can induce the activity of enzymes such as this compound-10-O-acetyltransferase (DBAT) and cytochrome P450 monooxygenases, which are critical for taxane synthesis.[7][14] This stimulation leads to an increased production of secondary metabolites, including 10-DAB and Taxol.[15]

Q4: What is the role of metabolic engineering in boosting 10-DAB yields?

A4: Metabolic engineering involves the targeted modification of cellular genetics to reroute metabolic pathways towards the desired product.[5][13] For 10-DAB production, this can involve overexpressing the gene for this compound-10-O-acetyltransferase (DBAT), a key enzyme that converts 10-DAB to baccatin III.[16] While this specific example enhances the downstream product, similar principles can be applied to upregulate enzymes earlier in the pathway to increase the overall pool of taxane precursors, thereby boosting 10-DAB accumulation. Another advanced strategy involves using CRISPR-guided tools to knock down competing pathways, which has been shown to increase paclitaxel accumulation over 25-fold.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of Taxus cells for 10-DAB production.

Problem 1: Low or No 10-DAB Yield

Possible Cause Suggested Solution & Rationale
Suboptimal Basal Medium The choice of basal medium significantly impacts taxane production.[9][11] Experiment with different formulations such as Woody Plant Medium (WPM) or Driver and Kuniyuki (DKW) medium. Studies have shown that DKW basal media can yield higher amounts of Baccatin III and 10-DAB.[9][11][12]
Ineffective Elicitation The type, concentration, and timing of elicitor application are critical. If one elicitor (e.g., Methyl Jasmonate) is ineffective, test others like Salicylic Acid (SA), Hydrogen Peroxide, or fungal extracts.[7][14] Optimize the concentration and exposure time, as high concentrations can be toxic and inhibit growth.[17]
Poorly-Producing Cell Line The productivity of taxanes is highly dependent on the specific cell line.[17] It is crucial to select and maintain high-yielding cell lines through regular screening and subculturing. If yields decline over time, consider re-initiating cultures from a cryopreserved master cell bank.
Inadequate Precursor Supply The biosynthesis of 10-DAB may be limited by the availability of its precursors from primary metabolism. Consider feeding the culture with precursors from the terpenoid pathway, such as mevalonic acid, to enhance production.

Problem 2: Poor Cell Growth or Cell Death After Elicitation

Possible Cause Suggested Solution & Rationale
Elicitor Toxicity High concentrations of elicitors like Methyl Jasmonate can inhibit cell growth.[17] Perform a dose-response experiment to find the optimal concentration that maximizes 10-DAB production without severely compromising cell viability.
Nutrient Depletion Rapid metabolic activity following elicitation can quickly deplete essential nutrients in the medium. Implement a fed-batch or perfusion culture strategy to maintain nutrient levels.[18]
Accumulation of Toxic Byproducts The production of 10-DAB and other taxanes can be inhibitory to the cells themselves.[17] Consider implementing a two-phase culture system where an organic solvent or adsorbent resin is added to the medium to sequester the product, thereby reducing its concentration in the aqueous phase and alleviating feedback inhibition.

Problem 3: Inconsistent 10-DAB Production Between Batches

| Possible Cause | Suggested Solution & Rationale | | Cell Line Instability | Plant cell cultures can be genetically and epigenetically unstable, leading to variable productivity over time.[17] To mitigate this, maintain a strict subculture schedule and consider mixing inocula from several parental flasks to sustain a higher production level.[17] Using DNA methyltransferase inhibitors like 5-azacytidine has also been explored to mitigate epigenetic downregulation of metabolism.[13] | | Inconsistent Inoculum | Variations in the age, density, or physiological state of the inoculum can lead to batch-to-batch variability. Standardize the inoculum preparation by always subculturing cells from the late logarithmic growth phase and using a consistent cell density to start new cultures. | | Environmental Fluctuations | Minor variations in incubator temperature, CO2 levels, light, or agitation speed can affect cell metabolism.[18] Ensure all environmental parameters are tightly controlled and monitored throughout the culture period. |

Data Summaries

Table 1: Effect of Different Elicitors on Taxus cuspidata Cultures

ElicitorConcentrationMaximum 10-DBAT Activity (U)Resulting Taxol Content (mg/g DW)
Methyl Jasmonate (MeJA)100 µmol/l5.470.81 (after 96h)
Hydrogen Peroxide (H₂O₂)40 µl/l (30% w/w)0.97Not specified
Salicylic Acid (SA)80 mg/l3.30Not specified
Fungal Elicitor (F3)0.4 g/l6.82Not specified
Data adapted from a study on the effects of elicitors on this compound-10-O-acetyltransferase (10-DBAT) activity and taxol production.[7][14]

Table 2: Impact of Basal Medium on Taxane Yields in Taxus baccata Cultures

Basal Medium10-DAB Yield (mg/l)Baccatin III Yield (mg/l)Taxol Yield (mg/l)
Gamborg (B5)Not specifiedNot specifiedNot specified
Murashige & Skoog (MS)Not specifiedNot specifiedNot specified
Woody Plant (WPM)Not specifiedNot specified16.58
Schenk & Hildebrandt (SH)Not specifiedNot specifiedNot specified
Driver & Kuniyuki (DKW)4.2 10.03 Not specified
Data from a study optimizing basal media for taxane production and secretion. The highest yields for each compound are highlighted in bold.[9][11][12]

Experimental Protocols

Protocol 1: Elicitation of Taxus Cell Suspension Cultures

Objective: To stimulate the production of 10-DAB using an elicitor. This protocol is based on the use of Methyl Jasmonate (MeJA).

Materials:

  • Established Taxus cell suspension culture in the logarithmic growth phase.

  • Liquid culture medium (e.g., modified Gamborg's B5 or WPM).[9][12]

  • Methyl Jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol).

  • Sterile flasks and pipettes.

  • Orbital shaker incubator.

Methodology:

  • Grow Taxus cells in a liquid medium at 25°C in the dark on an orbital shaker.

  • Allow the cells to reach the mid-to-late logarithmic growth phase (typically 14-21 days after subculture).

  • Prepare the MeJA elicitor solution. From a sterile stock, add the required volume to the cell culture to achieve the desired final concentration (e.g., a common starting point is 100 µM).[7][14]

  • As a control, add an equivalent volume of the solvent (e.g., ethanol) to a separate culture flask.

  • Continue to incubate the cultures under the same conditions.

  • Collect cell samples at various time points after elicitation (e.g., 0, 24, 48, 72, 96 hours) to determine the optimal harvest time.[7]

  • Harvest the cells by filtration and proceed with extraction and analysis.

Protocol 2: Extraction of 10-DAB and Other Taxanes from Taxus Cells

Objective: To extract taxanes from harvested cell biomass for quantification.

Materials:

  • Harvested and lyophilized (freeze-dried) Taxus cell biomass.

  • Methanol or a chloroform-methanol mixture.

  • Mortar and pestle or a mechanical grinder.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Filter (e.g., 0.22 µm syringe filter).

Methodology:

  • Weigh a known amount of dried cell biomass (e.g., 100 mg).

  • Thoroughly grind the biomass to a fine powder using a mortar and pestle.

  • Transfer the powder to a flask and add a suitable solvent (e.g., 10 mL of methanol per 100 mg of dry weight).

  • Incubate the mixture, typically with agitation (e.g., sonication or shaking) for a specified period (e.g., 1-2 hours) at room temperature.

  • Separate the solid debris from the solvent extract by centrifugation or filtration.

  • Collect the supernatant (the extract).

  • Repeat the extraction process on the cell debris 2-3 times to ensure complete recovery of taxanes. Pool the supernatants.

  • Evaporate the pooled solvent extract to dryness using a rotary evaporator.

  • Re-dissolve the dried residue in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.[19]

  • Filter the final solution through a 0.22 µm filter before injecting it into the HPLC system.

Protocol 3: Quantification of 10-DAB by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the concentration of 10-DAB in the cell extract.

Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase: A gradient of acetonitrile and water is commonly used.

  • Prepared cell extract (from Protocol 2).

  • 10-DAB analytical standard of known concentration.

  • Appropriate solvents for the mobile phase (HPLC grade).

Methodology:

  • Prepare a calibration curve by running a series of dilutions of the 10-DAB analytical standard.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Set the UV detector to a wavelength suitable for taxanes (typically around 227 nm).[4]

  • Inject a known volume (e.g., 20 µL) of the filtered cell extract onto the column.

  • Run the HPLC method using a solvent gradient to separate the different taxanes.

  • Identify the 10-DAB peak in the chromatogram by comparing its retention time to that of the pure standard.

  • Calculate the concentration of 10-DAB in the sample by comparing the peak area to the standard curve.

  • Express the final yield as mg of 10-DAB per gram of dry cell weight (mg/g DW) or per liter of culture (mg/l).

Visualizations

Elicitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_pathway Metabolic Pathway Elicitor Elicitor (e.g., MeJA, SA) Receptor Receptor Elicitor->Receptor 1. Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS 2. Signal Perception Signal_Transduction Signal Transduction Cascade ROS->Signal_Transduction TF_Activation Transcription Factor Activation Signal_Transduction->TF_Activation 3. Signaling Gene_Expression Taxane Biosynthesis Gene Expression TF_Activation->Gene_Expression 4. Upregulation Enzymes Enzyme Synthesis (e.g., DBAT) Gene_Expression->Enzymes 5. Translation Production Increased 10-DAB Production Enzymes->Production 6. Catalysis

Caption: Simplified signaling pathway of elicitor-induced 10-DAB production.

Experimental_Workflow start Start: Establish High-Yielding Taxus Cell Line media_opt 1. Medium Optimization (e.g., WPM vs. DKW) start->media_opt culture_growth 2. Cell Culture Growth (Logarithmic Phase) media_opt->culture_growth elicit 3. Elicitation Strategy (Test MeJA, SA, etc.) culture_growth->elicit harvest 4. Harvest Cells at Optimal Timepoint elicit->harvest extract 5. Extraction of Taxanes harvest->extract analyze 6. HPLC Analysis & Quantification extract->analyze result Result: Quantified 10-DAB Yield analyze->result

Caption: Experimental workflow for optimizing 10-DAB production.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low 10-DAB Yield cause1 Poor Cell Growth? problem->cause1 cause2 Ineffective Elicitation? problem->cause2 cause3 Suboptimal Medium? problem->cause3 sol1 Check Inoculum Quality & Culture Conditions cause1->sol1 If YES sol2 Optimize Elicitor Type, Concentration & Timing cause2->sol2 If YES sol3 Test Different Basal Media (e.g., DKW, WPM) cause3->sol3 If YES

References

Validation & Comparative

New Generation Taxanes: A Comparative Analysis of Novel 10-Deacetylbaccatin III Analogs in Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, scientists have turned their focus to modifying the core structure of existing potent drugs. This guide provides a comparative analysis of novel analogs derived from 10-deacetylbaccatin III (10-DAB), a key precursor to the widely used chemotherapy agents paclitaxel and docetaxel. We present a comprehensive overview of their enhanced anticancer activities, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Superior Anticancer Efficacy of Novel 10-DAB Analogs

Recent research has led to the synthesis of new this compound analogs with significantly improved cytotoxic effects against a range of human cancer cell lines, including those resistant to current therapies. Notably, derivatives of 14-hydroxy-10-deacetylbaccatin III and certain fluorinated docetaxel analogs have demonstrated superior potency compared to both paclitaxel and docetaxel.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel 10-DAB analogs against various cancer cell lines, in comparison to paclitaxel and docetaxel. Lower IC50 values indicate greater potency.

CompoundHuman Ovarian (A121)Non-Small-Cell Lung (A549)Colon (HT-29)Breast (MCF-7)Doxorubicin-Resistant Breast (MCF7-R)
Paclitaxel >1 nM>1 nM>1 nM>1 nM>100 nM
Docetaxel Sub-nanomolarSub-nanomolarSub-nanomolarSub-nanomolar~50-100 nM
Novel 14-OH-10-DAB Analog 1 [1]<0.1 nM <0.1 nM <0.1 nM <0.1 nM ~10-20 nM
Novel 14-OH-10-DAB Analog 2 [1]<0.1 nM <0.1 nM <0.1 nM <0.1 nM ~5-10 nM
Novel Fluorinated Analog 23 [2]----≤ 5 nM (GI50)
Novel Fluorinated Analog 27 [2]----≤ 5 nM (GI50)
Novel Fluorinated Analog 29 [2]----≤ 5 nM (GI50)

Data for novel 14-OH-10-DAB analogs are derived from studies on taxoids synthesized from 14-hydroxy-10-deacetylbaccatin III, which showed subnanomolar IC50 values, in some cases an order of magnitude more potent than paclitaxel and docetaxel, particularly against doxorubicin-resistant cell lines[1]. Data for novel fluorinated analogs are based on their GI50 values from the NCI-60 cell line screen, indicating significant growth inhibition at very low concentrations[2].

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel 10-DAB analogs, paclitaxel, or docetaxel for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for 24 hours. Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ice-cold ethanol while gently vortexing, and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is indicative of mitotic arrest.

Apoptosis Assay by Annexin V-FITC Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Cell Treatment and Harvesting: Treat cells with the compounds for the desired time period. Harvest both adherent and floating cells and wash with cold PBS.

  • Binding Buffer Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Anticancer Activity Validation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of Novel 10-DAB Analogs cytotoxicity MTT Cytotoxicity Assay (IC50 Determination) synthesis->cytotoxicity Test Compounds cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle Active Compounds apoptosis Apoptosis Assay (Annexin V-FITC Staining) cell_cycle->apoptosis comparison Comparison with Paclitaxel & Docetaxel apoptosis->comparison conclusion Identification of Lead Compounds comparison->conclusion

Caption: Workflow for the synthesis and in vitro evaluation of novel 10-DAB analogs.

Signaling Pathway of Taxane-Induced G2/M Arrest and Apoptosis

The enhanced anticancer activity of these novel 10-DAB analogs is attributed to their potent interaction with microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This process is regulated by a complex signaling cascade.

signaling_pathway Proposed Signaling Pathway of Novel 10-DAB Analogs drug Novel 10-DAB Analog microtubules Microtubule Stabilization drug->microtubules mapk MAPK Pathway (ERK1/2, p38) Suppression drug->mapk Inhibition g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest p53 p53 Activation g2m_arrest->p53 apoptosis Apoptosis g2m_arrest->apoptosis bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) p53->bcl2_family mapk->g2m_arrest caspases Caspase Activation bcl2_family->caspases caspases->apoptosis

References

A Comparative Analysis: Chemical vs. Enzymatic Synthesis of Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of baccatin III, a key precursor to the life-saving anti-cancer drug paclitaxel (Taxol®), is a critical area of study. This guide provides a detailed, objective comparison of the two primary methodologies for its synthesis: traditional chemical routes and emerging enzymatic approaches. We will delve into a comparative analysis of their performance, supported by experimental data, detailed protocols, and workflow visualizations to aid in informed decision-making for your research and development endeavors.

The synthesis of the complex diterpenoid baccatin III has historically been a significant challenge. While total chemical synthesis has been achieved, its complexity and low overall yield make it commercially unviable.[1] Consequently, semi-synthetic and enzymatic approaches, primarily starting from the more abundant precursor 10-deacetylbaccatin III (10-DAB), have become the focus of intensive research. 10-DAB can be extracted in more significant quantities from the needles of the yew tree (Taxus species).[2] This guide will focus on the comparative analysis of converting 10-DAB to baccatin III through both chemical and enzymatic methods.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of baccatin III from this compound, providing a clear overview for easy comparison.

ParameterChemical Synthesis (Semi-synthesis from 10-DAB)Enzymatic Synthesis (from 10-DAB)
Overall Yield 58% (one-step acetylation)[3]; Multi-step processes involving protection and deprotection can have lower overall yields.Up to 78.60% conversion rate (whole-cell biotransformation)[4]; 51% isolated yield (immobilized enzyme).[5]
Purity of Crude Product Variable, often requires extensive purification to remove reagents and byproducts.Generally higher due to enzyme specificity, but requires separation from biocatalyst and media components.
Reaction Conditions Often requires anhydrous solvents, inert atmospheres, and stoichiometric reagents, sometimes at low temperatures.[6]Typically aqueous media, mild temperatures (e.g., 30°C), and neutral pH.[4][7]
Reaction Time Can range from hours to several days depending on the specific protocol.[3]Can be relatively rapid, with some reactions reaching completion within 1-48 hours.[4][7]
Scalability Established for industrial production, but can be limited by the cost and handling of hazardous reagents.Highly scalable in bioreactors, with reported titers up to 4.6 g/L.[8]
Environmental Impact Generates significant chemical waste from solvents, reagents, and protecting groups.Considered more environmentally friendly ("greener") due to the use of biodegradable catalysts (enzymes) and aqueous reaction media.[4]
Key Reagents/Catalysts Acetic anhydride, pyridine, silylating agents (e.g., triethylsilyl chloride), Lewis acids (e.g., scandium trifluoromethanesulfonate).[3]This compound-10-β-O-acetyltransferase (DBAT) enzyme, acetyl-CoA or alternative acetyl donors, whole-cell biocatalysts (e.g., engineered E. coli).[4][7]

Experimental Protocols

Here, we provide detailed methodologies for key experiments in both chemical and enzymatic synthesis, allowing for a deeper understanding of the practical aspects of each approach.

Chemical Synthesis: One-Step Acetylation of this compound[3]

This protocol describes a Lewis acid-catalyzed one-step acetylation of this compound to baccatin III.

Materials:

  • This compound (10-DAB)

  • Acetic anhydride

  • Tetrahydrofuran (THF), freshly distilled

  • Scandium trifluoromethanesulfonate (Sc(OTf)₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for preparative Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a solution of the scandium trifluoromethanesulfonate catalyst by dissolving 4.5 mg of the commercial reagent in 1.0 mL of tetrahydrofuran.

  • In a separate flask, dissolve 50 mg (91.9 µmol) of this compound and 13 µL (1.5 equivalents) of acetic anhydride in 2.0 mL of freshly distilled tetrahydrofuran.

  • To the solution of this compound and acetic anhydride, add 100 µL of the prepared scandium trifluoromethanesulfonate solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Upon completion, perform a standard aqueous workup.

  • Isolate the product by means of preparative TLC using a mobile phase of dichloromethane:methanol (10:1).

  • The final product, baccatin III, is obtained with a reported yield of 58% (31 mg), with 18% of the starting material (9 mg) being recovered unreacted.

Enzymatic Synthesis of Baccatin III from this compound[7]

This protocol outlines the enzymatic conversion of this compound to baccatin III using a recombinant this compound-10-β-O-acetyltransferase (DBAT) enzyme.

Materials:

  • This compound (10-DAB)

  • Recombinant LtDBAT enzyme

  • Acetyl-CoA

  • Assay buffer (specific composition depends on the enzyme's optimal conditions, but typically a buffered aqueous solution at a specific pH)

  • Chloroform

  • Methanol

  • Solvents for Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for purification.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the purified recombinant LtDBAT enzyme, this compound, and acetyl-CoA.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • To stop the reaction, add a double volume of chloroform to the reaction mixture.

  • Pool the reaction mixtures from several independent assays and dry them using a rotary evaporator.

  • Dissolve the resulting residue in methanol.

  • Purify the baccatin III from the residue using preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the logical workflows for both the chemical and enzymatic synthesis of baccatin III.

Chemical_Synthesis_Workflow cluster_protection C7 Hydroxyl Protection (Multi-step) cluster_acetylation C10 Hydroxyl Acetylation cluster_deprotection C7 Hydroxyl Deprotection cluster_one_step One-Step Acetylation ten_DAB This compound protect React with Silylating Agent (e.g., TESCl in Pyridine) ten_DAB->protect protected_DAB 7-O-Silyl-10-deacetylbaccatin III protect->protected_DAB acetylate React with Acetylating Agent (e.g., Acetic Anhydride) protected_DAB->acetylate protected_baccatin 7-O-Silyl-baccatin III acetylate->protected_baccatin deprotect Deprotection (e.g., Acidic Conditions) protected_baccatin->deprotect baccatin_III Baccatin III deprotect->baccatin_III ten_DAB2 This compound one_step_acetylate Lewis Acid Catalyzed Acetylation (e.g., Sc(OTf)₃, Acetic Anhydride) ten_DAB2->one_step_acetylate baccatin_III2 Baccatin III one_step_acetylate->baccatin_III2

Caption: Chemical synthesis workflow for baccatin III from 10-DAB.

Enzymatic_Synthesis_Workflow cluster_biocatalysis Enzymatic Acetylation cluster_purification Purification ten_DAB This compound bioreactor Bioreaction (Aqueous Buffer, Mild Conditions) ten_DAB->bioreactor reactants Acetyl-CoA (or alternative donor) + DBAT Enzyme reactants->bioreactor baccatin_III Baccatin III bioreactor->baccatin_III crude_product Crude Baccatin III baccatin_III->crude_product purify Chromatographic Purification (e.g., HPLC, TLC) crude_product->purify pure_baccatin Purified Baccatin III purify->pure_baccatin

Caption: Enzymatic synthesis workflow for baccatin III from 10-DAB.

Conclusion

The choice between chemical and enzymatic synthesis of baccatin III from this compound depends on the specific priorities of the research or production goal.

Chemical synthesis , particularly the semi-synthesis from 10-DAB, offers established and scalable methods. However, it often involves multiple protection and deprotection steps, the use of hazardous reagents, and the generation of significant chemical waste. While one-step methods are being developed, they may still require specific catalysts and controlled conditions.

Enzymatic synthesis , on the other hand, presents a more environmentally friendly and highly selective alternative. The use of enzymes like DBAT allows for direct acetylation of the C10 hydroxyl group without the need for protecting other functional groups. This approach operates under mild conditions and can achieve high conversion rates and yields. The scalability of enzymatic processes in bioreactors is also a significant advantage.

For researchers focused on sustainable and efficient synthesis with high selectivity, the enzymatic route holds considerable promise. As enzyme engineering and bioprocess optimization continue to advance, enzymatic synthesis is poised to become an increasingly competitive and attractive method for the industrial production of baccatin III and other valuable pharmaceutical intermediates.

References

Cross-Validation of Analytical Methods for 10-Deacetylbaccatin III Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 10-deacetylbaccatin III (10-DAB), a key precursor in the semi-synthesis of the anticancer drug paclitaxel, is critical for ensuring the quality and efficacy of the final pharmaceutical product. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 10-DAB. It includes a detailed overview of experimental protocols, a comparison of performance data, and a workflow for the cross-validation of these methods, in line with regulatory expectations.

Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application of the data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity.

Data Presentation

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on published literature.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%
Limit of Quantification (LOQ) ~ 0.1 µg/mL~ 0.05 ng/mL
Selectivity Good, potential for interference from co-eluting impuritiesExcellent, based on mass-to-charge ratio
Run Time 10 - 20 minutes5 - 10 minutes

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria (based on ICH Guidelines)

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity should be confirmed.
Linearity Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. Typically expressed as percent recovery, which should be within 80-120% for drug substance and 70-130% for impurities.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should be demonstrated. Relative Standard Deviation (RSD) should typically be ≤ 2% for drug substance and ≤ 10% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are representative and may require optimization based on specific laboratory conditions and sample matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products where the concentration of the analyte is relatively high.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For sample analysis, dilute the sample solution with the mobile phase to fall within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water. A typical gradient could be starting with 30% acetonitrile, increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 227 nm.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices such as plant extracts or biological fluids, where high sensitivity and selectivity are required.

1. Sample Preparation:

  • Prepare a stock solution of this compound and an internal standard (e.g., a structurally similar compound not present in the sample) in methanol at a concentration of 1 mg/mL.

  • Prepare calibration standards by spiking the appropriate blank matrix with varying concentrations of this compound (e.g., 0.05 to 50 ng/mL) and a fixed concentration of the internal standard.

  • For sample analysis, add a known amount of the internal standard to the sample and perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Reconstitute the dried extract in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be starting at 20% B, increasing to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion [M+H]⁺ → Product ion

      • Internal Standard: Precursor ion [M+H]⁺ → Product ion

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Mandatory Visualization

The following diagrams illustrate the workflow for the cross-validation of analytical methods and the logical relationship between the two compared techniques.

CrossValidationWorkflow start Start: Need for Cross-Validation define_protocol Define Cross-Validation Protocol (Acceptance Criteria, Samples) start->define_protocol select_samples Select Representative Samples (QCs and Incurred Samples) define_protocol->select_samples analyze_method1 Analyze Samples with Validated Method 1 (e.g., HPLC-UV) select_samples->analyze_method1 analyze_method2 Analyze Samples with Validated Method 2 (e.g., LC-MS/MS) select_samples->analyze_method2 compare_data Compare and Statistically Analyze Results analyze_method1->compare_data analyze_method2->compare_data pass Methods are Equivalent (Meet Acceptance Criteria) compare_data->pass Pass fail Methods are Not Equivalent (Investigate Discrepancies) compare_data->fail Fail report Document and Report Cross-Validation Results pass->report fail->report end End report->end MethodComparison analyte This compound in Sample Matrix hplc_uv HPLC-UV Method analyte->hplc_uv lcmsms LC-MS/MS Method analyte->lcmsms hplc_uv_char Robust & Widely Available Good for Higher Concentrations Lower Selectivity & Sensitivity hplc_uv->hplc_uv_char quant_result Quantitative Result hplc_uv->quant_result lcmsms_char High Sensitivity & Specificity Ideal for Complex Matrices Requires Specialized Equipment lcmsms->lcmsms_char lcmsms->quant_result

A Comparative Analysis of 10-Deacetylbaccatin III-Based Compounds: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of various compounds derived from 10-deacetylbaccatin III (10-DAB), a key intermediate in the synthesis of paclitaxel and other taxane-based anticancer agents. The following sections present a summary of quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of these compounds for further drug development.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro cytotoxicity and in vivo pharmacokinetic parameters of this compound and its derivatives from various studies. This data provides a quantitative basis for comparing the potency and bioavailability of these compounds.

Table 1: In Vitro Cytotoxicity of this compound and Derivatives
CompoundCell LineAssayIC50 / GI50Reference
This compound MCF-7 (Breast Cancer)Not Specified5.446 µg/mL (44.8% inhibition at 24h)[1]
Enzymatically Synthesized Baccatin III (from 10-DAB) HeLa (Cervical Cancer)MTT4.30 µM[2]
A549 (Lung Cancer)MTT> 4 µM[2]
A431 (Skin Cancer)MTT7.81 µM[2]
HepG2 (Liver Cancer)MTT~6 µM[2]
Docetaxel Analog (Compound 23) Various Cancer Cell LinesNCI-60 Screen≤ 5 nMNot Specified
Docetaxel Analog (Compound 27) Various Cancer Cell LinesNCI-60 Screen≤ 5 nMNot Specified
Docetaxel Analog (Compound 29) Various Cancer Cell LinesNCI-60 Screen≤ 5 nMNot Specified
This compound L. donovani (amastigotes)Not Specified70 nMNot Specified
Table 2: In Vivo Pharmacokinetics of this compound in Mice
AdministrationDoseTmax (h)Cmax (µg/L)AUC0-t (µg·h/L)Reference
Oral (Pure Compound) 50 mg/kg0.56.8 ± 2.125.75 ± 11.34[3][4]
Oral (in Taxus chinensis Extract) 50 mg/kg0.2589.6 ± 25.3231.36 ± 70.12[3][4]
IDN 5390 (10-DAB derivative) 60 mg/kg (oral)0.25 - 0.5Not SpecifiedNot Specified[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on standard laboratory procedures.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration of the drug that inhibits 50% of cell growth, from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) staining of DNA is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Culture cells with the test compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at 4°C for at least 30 minutes.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.[5][6][7][8]

Apoptosis Assay using Annexin V-FITC

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Procedure:

  • Induce apoptosis in cells by treatment with the test compound.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11]

Murine Xenograft Model for In Vivo Efficacy

This model is used to evaluate the antitumor activity of a compound in a living organism.

Procedure:

  • Subcutaneously inject human tumor cells (e.g., A549, PC-3) into the flank of immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign mice to treatment and control groups.

  • Administer the test compound via a specified route (e.g., oral, intraperitoneal) and schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis. The tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.[12][13][14][15][16][17][18]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound-based compounds.

G cluster_0 In Vitro Cytotoxicity Workflow Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Compound_Treatment Treat with 10-DAB Derivative Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

G cluster_1 Apoptosis Signaling Pathway Compound 10-DAB Derivative Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Compound->Cell_Cycle_Arrest ROS_Production Increased Reactive Oxygen Species (ROS) Compound->ROS_Production Mitochondrial_Depolarization Mitochondrial Membrane Depolarization ROS_Production->Mitochondrial_Depolarization Caspase_Activation Caspase Activation Mitochondrial_Depolarization->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by 10-DAB derivatives.

G cluster_2 In Vivo Xenograft Study Workflow Start Start Tumor_Implantation Implant Human Tumor Cells in Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Grow to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Compound_Administration Administer 10-DAB Derivative or Vehicle Randomization->Compound_Administration Monitoring Monitor Tumor Volume & Body Weight Compound_Administration->Monitoring Endpoint Euthanize & Analyze Tumors Monitoring->Endpoint Data_Analysis Calculate Tumor Growth Inhibition Endpoint->Data_Analysis

Caption: Workflow for assessing in vivo antitumor efficacy in a murine xenograft model.

References

A Comparative Analysis of the Bioactivity of Enzymatically Synthesized versus Standard Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of baccatin III synthesized via enzymatic methods versus the standard semi-synthetic approach. The information presented is supported by experimental data to inform research and development decisions.

Baccatin III, a crucial intermediate in the semi-synthesis of the widely used anticancer drug Paclitaxel (Taxol®), is traditionally sourced through extraction from yew trees (genus Taxus) and subsequent chemical modifications. However, emerging enzymatic synthesis methods offer a promising alternative. This guide delves into a comparative analysis of the bioactivity of baccatin III produced by these two distinct routes, focusing on their cytotoxic effects on cancer cell lines.

Production Methods: A Brief Overview

The standard commercial production of baccatin III relies on its semi-synthesis from 10-deacetylbaccatin III (10-DAB), a more abundant precursor extracted from the needles of yew trees.[1][2][3] This process involves chemical acetylation of the C10 hydroxyl group of 10-DAB.

Enzymatic synthesis, on the other hand, mimics the natural biosynthetic pathway. It primarily utilizes the enzyme this compound-10-β-O-acetyltransferase (DBAT) to catalyze the specific acetylation of 10-DAB to form baccatin III.[4][5][6] This biocatalytic approach is lauded for its high selectivity and potential for more environmentally friendly production processes.[6]

Comparative Bioactivity: A Data-Driven Analysis

A key concern for any alternative production method is whether the final product retains the same biological activity as the established standard. A study by Sah et al. (2020) directly addressed this by comparing the cytotoxic properties of enzymatically synthesized baccatin III (ESB III) with standard baccatin III across various human cancer cell lines.[5][7][8]

Cytotoxicity Profile

The study found that the cytotoxic activity of ESB III was comparable to that of standard baccatin III.[5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both forms of baccatin III in four human cancer cell lines.

Cell LineCancer TypeEnzymatically Synthesized Baccatin III (IC50 in µM)Standard Baccatin III (IC50 in µM)
HeLaHuman Cervical Cancer4.30Not explicitly stated, but activity was comparable
A549Human Lung Cancer4.0 - 7.81Not explicitly stated, but activity was comparable
A431Human Skin Cancer4.0 - 7.81Not explicitly stated, but activity was comparable
HepG2Human Liver Cancer4.0 - 7.81Not explicitly stated, but activity was comparable

Data sourced from Sah et al. (2020).[5][7][8]

The results indicate that HeLa cells were the most susceptible to ESB III.[5][8] Importantly, the study concluded that the cytotoxicity of ESB III and standard baccatin III was comparable in the HeLa cell line at different hours of treatment.[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the mechanism of action revealed that both enzymatically synthesized and standard baccatin III induce anticancer effects through similar pathways. Baccatin III is known to have antimitotic properties, although it is less potent than paclitaxel.[9] It has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase.[9]

The comparative study by Sah et al. (2020) confirmed that ESB III treatment of HeLa cells resulted in:

  • G2/M Phase Cell Cycle Arrest : A significant accumulation of cells in the G2/M phase of the cell cycle was observed, which is consistent with the known antimitotic activity of baccatin III.[5][9]

  • Induction of Apoptosis : ESB III was found to induce programmed cell death (apoptosis) in HeLa cells. This was evidenced by an increase in the production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, and externalization of phosphatidylserine, all of which are hallmarks of apoptosis.[5][7][8]

The study reported that the effects of ESB III on mitochondrial membrane potential loss were comparable to those of standard baccatin III.[5]

Experimental Protocols

The following are the key experimental methodologies employed in the comparative bioactivity studies:

Enzymatic Synthesis of Baccatin III

Enzymatically synthesized baccatin III (ESB III) was produced using a recombinant this compound-10-β-O-acetyltransferase (DBAT) enzyme. The reaction mixture, containing the DBAT enzyme, 10-DAB, and acetyl-CoA in an assay buffer, was incubated at 30°C for 1 hour. The reaction was then stopped, and the ESB III was extracted and purified for subsequent bioactivity assays.[5]

Cell Culture

Human cancer cell lines (HeLa, A549, A431, and HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of both enzymatically synthesized and standard baccatin III were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 24 hours. The MTT reagent was then added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at 570 nm using a microplate reader to determine cell viability and calculate the IC50 values.[7]

Cell Cycle Analysis

HeLa cells were treated with different concentrations of ESB III and standard baccatin III for 24 hours. The cells were then harvested, fixed, and stained with propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]

Apoptosis Assays
  • Mitochondrial Membrane Potential (MMP) Assay : Treated HeLa cells were stained with a fluorescent dye (e.g., JC-1) that aggregates in healthy mitochondria (emitting red fluorescence) but remains in its monomeric form in the cytoplasm of apoptotic cells with depolarized mitochondrial membranes (emitting green fluorescence). The change in fluorescence was measured to quantify the loss of MMP.[5]

  • Annexin V-FITC Staining : This assay was used to detect the externalization of phosphatidylserine, an early marker of apoptosis. Treated cells were stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7][8]

  • Reactive Oxygen Species (ROS) Generation : The intracellular production of ROS was measured using a fluorescent probe (e.g., DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, was measured after treatment with ESB III.[7]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes described, the following diagrams illustrate the experimental workflow for comparing bioactivity and the apoptotic signaling pathway induced by baccatin III.

G enzymatic Enzymatic Synthesis (with DBAT enzyme) cytotoxicity Cytotoxicity Assay (MTT) enzymatic->cytotoxicity standard Standard Semi-Synthesis (from 10-DAB) standard->cytotoxicity cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle If cytotoxic apoptosis Apoptosis Assays (MMP, Annexin V, ROS) cell_cycle->apoptosis

Experimental workflow for comparing the bioactivity of baccatin III.

G Baccatin_III Baccatin III ROS ↑ Reactive Oxygen Species (ROS) Baccatin_III->ROS G2M_Arrest G2/M Phase Cell Cycle Arrest Baccatin_III->G2M_Arrest MMP ↓ Mitochondrial Membrane Potential (MMP) ROS->MMP Caspase_Activation Caspase Activation MMP->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Simplified apoptotic signaling pathway induced by baccatin III.

Conclusion

The available evidence strongly suggests that enzymatically synthesized baccatin III exhibits a bioactivity profile that is comparable to that of the standard semi-synthesized product.[5] Both forms demonstrate similar cytotoxic effects against human cancer cell lines, inducing cell death through the promotion of apoptosis and causing cell cycle arrest in the G2/M phase.[5][9] These findings are significant for the pharmaceutical industry, as they indicate that enzymatic synthesis is a viable and potentially superior alternative for the production of this critical paclitaxel precursor, offering high selectivity and a more sustainable manufacturing process.[6] Further research and optimization of the enzymatic production process could lead to a more efficient and cost-effective supply of baccatin III for the synthesis of life-saving anticancer drugs.

References

Assessing the Purity of Synthesized Baccatin III: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized baccatin III, a crucial precursor for the semi-synthesis of the anticancer drug paclitaxel, is of paramount importance. The primary synthetic route involves the acetylation of 10-deacetylbaccatin III (10-DAB), and this process can lead to a range of impurities. This guide provides a comparative overview of analytical methodologies for assessing the purity of baccatin III, with a focus on experimental data and detailed protocols.

The conversion of this compound to baccatin III is a key step in increasing the efficiency of paclitaxel production. This acetylation is often achieved through enzymatic or microbial methods.[1] However, incomplete reactions or side reactions can result in the presence of unreacted starting material and other structurally related impurities. Common impurities that require careful monitoring include residual this compound, and isomers such as 7-epi-baccatin III.[2]

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are the most prevalent and powerful techniques for the analysis of baccatin III and its impurities. These methods offer high resolution and sensitivity, enabling the accurate quantification of closely related taxane structures.

Data Presentation:
ParameterHPLC Method 1HPLC Method 2UHPLC-MS/MS Method
Instrumentation Agilent 1100 SeriesLC-2000, Techcomp (China) Ltd.Agilent 1290 Infinity UHPLC with 6460 Triple Quadrupole MS
Column Agilent Eclipse XDB-C18Diamosil C18 (2)ZORBAX Eclipse Plus C18 Rapid Resolution HD
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm2.1 x 150 mm, 1.8 µm
Mobile Phase Acetonitrile and Water (gradient)50% Acetonitrile, 50% Water (isocratic)Acetonitrile and Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min1.0 mL/min0.250 mL/min
Detection UV at 227 nmUV at 227 nmMS/MS (Multiple Reaction Monitoring)
Retention Time (Baccatin III) ~4.4 min (relative to paclitaxel at 24.9 min)[3]Not specifiedNot specified
LOD (Baccatin III) 0.08 µg/mL[3]Not specifiedNot specified
LOQ (Baccatin III) 0.24 µg/mL[3]Not specifiedNot specified
Key Separations Baccatin III, 10-deacetylpaclitaxel, 7-epipaclitaxel[3]Baccatin III from reaction mixture[4]Paclitaxel and its impurities, including baccatin III[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are protocols for the synthesis of baccatin III and its subsequent analysis using HPLC.

Enzymatic Synthesis of Baccatin III from this compound

This protocol describes a typical enzymatic conversion process.

Materials:

  • This compound (10-DAB)

  • Acetyl-CoA

  • Recombinant this compound-10-O-acetyltransferase (DBAT) enzyme

  • Assay Buffer (e.g., phosphate buffer, pH 7.0)

  • Chloroform

  • Methanol

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DBAT enzyme, 10-DAB, and acetyl-CoA.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding a double volume of chloroform.

  • Pool the reaction mixtures and dry them using a rotary evaporator.

  • Dissolve the residue in methanol for purification and analysis.[1]

HPLC Method for Purity Assessment

This protocol is suitable for the routine analysis of baccatin III and its common impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 Series or equivalent with a UV detector.

  • Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water. The specific gradient profile should be optimized to achieve the best separation of impurities.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.

  • Detection Wavelength: 227 nm.[5]

  • Injection Volume: 20 µL.[5]

Sample Preparation:

  • Dissolve the synthesized and dried baccatin III residue in HPLC-grade methanol to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the elution of baccatin III and any potential impurities.

  • Identify and quantify impurities based on their retention times and peak areas relative to a baccatin III reference standard. The relative retention times for common impurities should be established using certified reference standards. For instance, in a paclitaxel analysis method, baccatin III has a relative retention time of about 0.18 compared to paclitaxel.[3]

UHPLC-MS/MS Method for Enhanced Impurity Profiling

For a more comprehensive and sensitive analysis, a UHPLC-MS/MS method can be employed.

Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity or equivalent.[6]

  • Mass Spectrometer: Triple Quadrupole mass spectrometer (e.g., Agilent 6460).[6]

  • Column: ZORBAX Eclipse Plus C18 Rapid Resolution HD (2.1 x 150 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve ionization.

  • Flow Rate: 0.250 mL/min.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode is used for the selective and sensitive detection of baccatin III and its impurities. Specific precursor-to-product ion transitions for each analyte need to be determined. A study on paclitaxel and its impurities identified ten different impurities, including baccatin III, 7-epi-baccatin III, and 10-deacetylpaclitaxel.[2]

Visualizing the Workflow

To illustrate the logical flow of the synthesis and analysis process, the following diagrams are provided.

Synthesis_Workflow This compound This compound Enzymatic Reaction (DBAT) Enzymatic Reaction (DBAT) This compound->Enzymatic Reaction (DBAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Enzymatic Reaction (DBAT) Crude Baccatin III Crude Baccatin III Enzymatic Reaction (DBAT)->Crude Baccatin III Purification Purification Crude Baccatin III->Purification Synthesized Baccatin III Synthesized Baccatin III Purification->Synthesized Baccatin III

Baccatin III Synthesis Workflow

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Synthesized Baccatin III Synthesized Baccatin III Dissolution in Methanol Dissolution in Methanol Synthesized Baccatin III->Dissolution in Methanol Filtration (0.45 µm) Filtration (0.45 µm) Dissolution in Methanol->Filtration (0.45 µm) Prepared Sample Prepared Sample Filtration (0.45 µm)->Prepared Sample HPLC / UHPLC-MS Analysis HPLC / UHPLC-MS Analysis Prepared Sample->HPLC / UHPLC-MS Analysis Data Acquisition Data Acquisition HPLC / UHPLC-MS Analysis->Data Acquisition Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Purity Calculation Purity Calculation Peak Integration & Identification->Purity Calculation Final Purity Report Final Purity Report Purity Calculation->Final Purity Report

Purity Assessment Workflow

By employing these detailed analytical methods and workflows, researchers can confidently assess the purity of their synthesized baccatin III, ensuring high-quality material for subsequent stages of drug development and manufacturing. The choice between HPLC and UHPLC-MS will depend on the specific requirements for resolution, sensitivity, and throughput. For routine quality control, a validated HPLC method may be sufficient, while UHPLC-MS/MS offers superior performance for in-depth impurity profiling and trace-level analysis.

References

Safety Operating Guide

Proper Disposal of 10-deacetylbaccatin III: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of 10-deacetylbaccatin III are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a key intermediate in the synthesis of anti-cancer drugs like Paclitaxel and Docetaxel.[1] Adherence to these protocols is vital due to the hazardous nature of the compound.

This compound is classified as a hazardous substance.[2] It can cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and cancer.[3][4] Prolonged or repeated exposure may cause damage to organs.[3][4] Therefore, handling and disposal require strict adherence to safety protocols to minimize exposure and prevent environmental contamination.

Hazard and Disposal Information Summary

The following table summarizes the key hazard classifications and disposal recommendations for this compound.

Characteristic Information Citations
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H340: May cause genetic defects.H350: May cause cancer.H373: May cause damage to organs through prolonged or repeated exposure.[3][4]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection (safety goggles with side-shields), face protection, and a suitable respirator.[2][3]
Primary Disposal Method Dispose of as hazardous waste in accordance with local, state, and federal regulations.[3][5]
Spill Cleanup Use a cytotoxic spill kit. Use dry clean up procedures to avoid generating dust. Vacuum with a HEPA-filtered vacuum or sweep up and place in a suitable container for disposal. Decontaminate surfaces with alcohol.[2][6]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste disposal.

1. Waste Identification and Segregation:

  • Treat all this compound and any materials contaminated with it (e.g., gloves, absorbent paper, weighing boats) as hazardous waste.

  • Segregate this compound waste from other waste streams, especially from incompatible materials like strong acids, bases, and oxidizing agents.[3][7]

2. Container Selection and Labeling:

  • Use a designated, compatible, and leak-proof container for solid chemical waste. The original manufacturer's container is often a suitable choice.[8]

  • The container must have a secure, screw-on cap to prevent leakage.[8]

  • Clearly label the waste container with a "Hazardous Waste" tag.[8][9] The label must include the full chemical name ("this compound"), the quantity of waste, and the date the waste was first added to the container.[9]

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container closed at all times, except when adding waste.[8][9]

  • Store the waste container in a designated hazardous waste storage area that is secure and away from general laboratory traffic.[8]

  • Utilize secondary containment, such as a lab tray or bin, to capture any potential spills or leaks. The secondary container should be able to hold 110% of the volume of the primary container.[8]

4. Disposal of Empty Containers:

  • Empty this compound containers should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[9]

  • The rinsate must be collected and disposed of as hazardous waste.[9]

  • After triple-rinsing, the container can be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[9]

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste collection.[8]

  • Follow your institution's specific procedures for waste pickup requests. Do not exceed the time and quantity limits for hazardous waste accumulation in your laboratory.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start cluster_assessment cluster_disposal_path cluster_procedure start Generation of This compound Waste is_contaminated Is material contaminated with This compound? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes non_hazardous_disposal Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_disposal No select_container Select & Label Compatible Waste Container treat_as_hazardous->select_container accumulate_waste Accumulate Waste in Designated Storage Area with Secondary Containment select_container->accumulate_waste request_pickup Request Waste Pickup from EH&S accumulate_waste->request_pickup final_disposal EH&S Manages Final Disposal request_pickup->final_disposal

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-deacetylbaccatin III
Reactant of Route 2
10-deacetylbaccatin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.